(-)-Menthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-KXUCPTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020805, DTXSID1022180 | |
| Record name | dl-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-(-)-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | l-Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
421 °F at 760 mmHg (NTP, 1992), 212 °C | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Levomenthol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
196 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Levomenthol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (L)-MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | l-Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals or granules | |
CAS No. |
89-78-1, 2216-51-5, 98167-53-4 | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Menthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-Menthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Racementhol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089781 | |
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| Record name | Levomenthol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216515 | |
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| Record name | Levomenthol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00825 | |
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| Record name | Levomenthol | |
| Source | DTP/NCI | |
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| Record name | l-Menthol | |
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| Record name | Menthacamphor | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-(-)-Menthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMENTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS08XHA860 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | LEVOMENTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ1R15MTK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (L)-MENTHOL | |
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| Record name | Menthol | |
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Melting Point |
100 °F (NTP, 1992), 41-43 °C, 43 °C | |
| Record name | D,L-MENTHOL | |
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| Record name | Levomenthol | |
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| Record name | (L)-MENTHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menthol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of (-)-Menthol in Mentha piperita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-menthol, the principal component of peppermint (Mentha piperita) essential oil. This document details the enzymatic steps, quantitative kinetic data, and experimental protocols essential for researchers, scientists, and professionals in drug development investigating this significant natural product.
Introduction
This compound, a cyclic monoterpene, is a highly valued natural product renowned for its characteristic cooling sensation and minty aroma. It is extensively utilized in the pharmaceutical, cosmetic, and food industries. The biosynthesis of this compound in peppermint is a complex, multi-step process localized within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1][2] This guide elucidates the eight key enzymatic reactions that convert the primary metabolite geranyl diphosphate into this compound, providing a technical foundation for further research and metabolic engineering efforts.
The this compound Biosynthetic Pathway
The conversion of geranyl diphosphate (GPP) to this compound involves a series of eight enzymatic steps. This pathway is compartmentalized, with reactions occurring in the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm of the secretory cells. The regulation of this pathway is primarily controlled at the level of gene expression and is subject to developmental cues.[1]
The core enzymatic steps are as follows:
-
Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).
-
(-)-Limonene Synthase (LS): The first committed step, this enzyme cyclizes GPP to form (-)-limonene.
-
(-)-Limonene-3-hydroxylase (L3OH): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to (-)-trans-isopiperitenol.
-
(-)-trans-Isopiperitenol Dehydrogenase (iPD): Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.
-
(-)-Isopiperitenone Reductase (IPR): Reduces (-)-isopiperitenone to (+)-cis-isopulegone.
-
(+)-cis-Isopulegone Isomerase (IPGI): Catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.
-
(+)-Pulegone Reductase (PR): Reduces (+)-pulegone to (-)-menthone. This is a key branch point, as pulegone can also be converted to (+)-menthofuran by menthofuran synthase.
-
(-)-Menthone Reductase (MR): The final step, which reduces (-)-menthone to this compound.
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available quantitative kinetic data for the key enzymes involved in the this compound biosynthesis pathway in Mentha piperita.
Table 1: Kinetic Properties of Early Pathway Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |
| (-)-trans-Isopiperitenol Dehydrogenase (iPD) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 10.0 | |
| NAD+ | 410 ± 29 | ||||
| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [3] |
| NADPH | 2.2 | [3] |
Table 2: Kinetic Properties of Late Pathway Enzymes
| Enzyme | Substrate(s) | Km (µM) | Vmax (pmol/s) | Optimal pH | Reference(s) |
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | - | 5.0 | [3][4] |
| NADPH | 6.9 | - | [3][4] | ||
| (+)-Pulegone | 40 | 185 | 6.6 | [5] | |
| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | - | 7.0 | [6] |
| (+)-Isomenthone | 41 | - | [6] | ||
| NADPH | 0.12 | - | [6] |
Note: Some kinetic data for the native (+)-cis-isopulegone isomerase is not available due to the enzyme's instability. Research has utilized a bacterial homolog as a substitute.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.
Isolation of Glandular Trichome Secretory Cells
The biosynthesis of this compound is localized to the glandular trichomes. Their isolation is a critical first step for enriching the biosynthetic enzymes.
Protocol:
-
Plant Material: Young, expanding leaves of Mentha piperita are harvested.
-
Surface Abrasion: The leaf surfaces are gently abraded in a buffer solution containing glass beads to detach the glandular trichomes.
-
Filtration: The resulting suspension is filtered through a series of nylon meshes to remove large leaf debris.
-
Centrifugation: The filtrate is centrifuged at a low speed to pellet the glandular trichomes.
-
Purification: The pellet is resuspended and further purified using a Percoll density gradient centrifugation to separate the secretory cells from other cell types and debris.
General Enzyme Assay Protocol for Reductases (PR and MR)
Materials:
-
Assay Buffer: e.g., 50 mM MOPSO, pH 6.6 for PR; or 50 mM KH2PO4, pH 7.0 for MR.[5][6]
-
Substrate: (+)-Pulegone or (-)-Menthone.
-
Cofactor: NADPH.
-
Purified recombinant enzyme.
-
Organic solvent for extraction (e.g., pentane or hexane).
-
Internal standard for GC analysis (e.g., camphor).
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, substrate at a desired concentration (e.g., 20-100 µM), and NADPH (e.g., 500 µM).[5][6][7]
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified reductase enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 31°C) for a specific duration, ensuring that substrate consumption does not exceed 20%.[7]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., pentane) and vortexing vigorously. The organic layer containing the product is separated.[5]
-
Product Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product. An internal standard is used for accurate quantification.
Assay for (+)-cis-Isopulegone Isomerase (using a bacterial homolog)
Due to the instability of the native Mentha piperita IPGI, a Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida has been successfully used as a functional substitute.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0.[8]
-
Substrate: (+)-cis-Isopulegone.
-
Purified recombinant KSI enzyme.
-
Ethyl acetate for extraction.
-
Internal standard for GC analysis.
Procedure:
-
Reaction Setup: In a reaction vial, combine the Tris-HCl buffer with (+)-cis-isopulegone (e.g., 1 mM).[8]
-
Enzyme Addition: Add the purified KSI enzyme to initiate the isomerization.
-
Incubation: Incubate the reaction at 30°C for a set period (e.g., 24 hours) with shaking.[8]
-
Extraction: Extract the reaction mixture with ethyl acetate containing an internal standard.
-
Analysis: Analyze the ethyl acetate extract by GC-MS to determine the amount of (+)-pulegone formed.
Geranyl Diphosphate Synthase (GPPS) Assay
A spectrophotometric assay can be used to determine the activity of GPPS by quantifying the release of pyrophosphate (PPi).
Materials:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT, 10 mM MgCl2.
-
Substrates: Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP).
-
Purified GPPS enzyme.
-
A commercial pyrophosphate assay kit (e.g., EnzChek Pyrophosphate Assay Kit).
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, IPP, and DMAPP.
-
Enzyme Addition: Add the purified GPPS to start the reaction.
-
Pyrophosphate Detection: The release of PPi is coupled to a series of enzymatic reactions in the assay kit that result in a measurable change in absorbance or fluorescence, which is monitored over time using a spectrophotometer or fluorometer.
-
Kinetic Analysis: The initial reaction rates are determined from the progress curves at various substrate concentrations to calculate kinetic parameters.
Conclusion
This technical guide provides a detailed overview of the this compound biosynthesis pathway in Mentha piperita, presenting key quantitative data and experimental protocols. The information compiled herein serves as a valuable resource for researchers and professionals aiming to understand, manipulate, and harness this important metabolic pathway for applications in the pharmaceutical, flavor, and fragrance industries. Further research into the characterization of all enzymes in the pathway and their regulatory mechanisms will continue to advance our ability to metabolically engineer peppermint for enhanced production of this vital natural compound.
References
- 1. This compound biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. pnas.org [pnas.org]
- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
The Cooling Touch: A Technical Guide to the Mechanism of Action of (-)-Menthol on TRPM8 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthol, the primary active compound in mint, elicits its characteristic cooling sensation through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This polymodal, non-selective cation channel is a key sensor for cold temperatures and chemical cooling agents. Understanding the precise mechanism by which this compound interacts with and activates TRPM8 is of paramount importance for the development of novel therapeutics targeting pain, inflammation, and other sensory disorders. This technical guide provides an in-depth exploration of the molecular interactions, conformational changes, and signaling pathways that govern this compound-mediated TRPM8 activation. It consolidates quantitative data from key studies, details common experimental protocols, and presents visual representations of the underlying mechanisms to serve as a comprehensive resource for the scientific community.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology, responding to a diverse array of physical and chemical stimuli. Within this family, TRPM8 has been identified as the principal molecular transducer of cold thermosensation in mammals.[1][2] Beyond its role in detecting environmental temperature drops, TRPM8 is also the specific receptor for cooling compounds such as this compound and icilin.[3] The activation of TRPM8 by these agonists leads to an influx of cations, primarily Ca2+ and Na+, depolarizing sensory neurons and ultimately signaling the perception of cold.[4]
This compound, the most active stereoisomer of menthol, serves as a valuable tool for probing the structure and function of TRPM8.[5] Recent advancements in cryo-electron microscopy (cryo-EM) and sophisticated electrophysiological techniques have provided unprecedented insights into the menthol-TRPM8 interaction, revealing a complex interplay of structural domains, specific amino acid residues, and allosteric modulators.[1][6][7] This guide will dissect these findings to present a cohesive understanding of this compound's mechanism of action.
The this compound Binding Site and Interaction Mechanism
Structural and functional studies have pinpointed the binding site for this compound within a cavity formed by the transmembrane helices S1-S4, known as the voltage-sensor-like domain (VSLD).[8][9][10] This location is distinct from the pore domain, indicating an allosteric mechanism of channel gating.
A proposed "grab and stand" mechanism elegantly describes the interaction at a molecular level.[8][11] In this model, the hydroxyl group of this compound acts as a "hand" that forms a specific interaction, likely a hydrogen bond, with the side chain of residue R842 located on the S4 helix.[8][11] Concurrently, the bulky isopropyl group of menthol, acting as "legs," establishes hydrophobic interactions with residues such as I846 and L843 on the S4 helix.[8][11]
Mutagenesis studies have corroborated the importance of these residues. For instance, mutating R842 to histidine (R842H) significantly impairs menthol-dependent activation.[9][12] Similarly, mutations of residues in the S2 helix, such as Y745, also disrupt menthol sensitivity, suggesting a network of interactions within the VSLD is crucial for ligand recognition and subsequent channel activation.[9][13]
Recent cryo-EM structures of TRPM8 in complex with menthol analogs like WS-12 have provided a structural scaffold for this binding pocket, confirming its location within the VSLD.[8][10][14] These structures reveal that menthol binding induces conformational rearrangements within the VSLD, which are then transmitted to the pore-forming S5-S6 helices, leading to channel opening.[8]
Quantitative Analysis of this compound Activation of TRPM8
The potency and efficacy of this compound in activating TRPM8 have been quantified across various studies and experimental systems. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of an agonist. The following tables summarize the reported EC50 values for this compound and its stereoisomers, providing a comparative overview.
| Compound | EC50 (µM) | Experimental System | Reference |
| This compound | 185.4 ± 69.4 | Patch-clamp recordings | [4] |
| This compound | 62.64 ± 1.2 | Whole-cell patch-clamp recordings | [5] |
| This compound | 39 ± 8 | Patch-clamp recordings | [12] |
| This compound | 101 ± 13 | Fura-2 calcium imaging (CHO cells) | [3] |
| This compound | 196 ± 22 | Two-electrode voltage clamp (Xenopus oocytes) | [15][16] |
| (+)-Neomenthol | 206.22 ± 11.4 | Whole-cell patch-clamp recordings | [5] |
| Parameter | Value | Experimental Condition | Reference |
| Maximal menthol-induced change in V1/2 (ΔV1/2,max) | 149 ± 6 mV | Patch-clamp recordings | [12] |
| Maximum open probability (Po_max) | 0.81 ± 0.03 | Single-channel recordings (500 µM menthol) | [8] |
Allosteric Modulation by PIP2
The function of TRPM8 is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1][17][18] PIP2 acts as a positive allosteric modulator, and its depletion from the plasma membrane leads to channel desensitization.[17][18]
Studies have shown that PIP2 binds to a specific site at the interface between the transmembrane and cytosolic domains of the channel.[1] This interaction is thought to stabilize the channel in a conformation that is permissive for activation by cold or chemical agonists like this compound. There is a synergistic relationship between PIP2 and menthol binding for channel activation.[1][19] The presence of PIP2 enhances the sensitivity of TRPM8 to menthol, as evidenced by a lower EC50 value for menthol in the presence of PIP2.[20]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to investigate the mechanism of this compound action on TRPM8 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function. It allows for the measurement of ion currents flowing across the cell membrane in response to stimuli.
-
Cell Preparation: HEK293 cells are commonly used for heterologous expression of TRPM8 channels. Cells are transiently transfected with a plasmid containing the TRPM8 cDNA. Recordings are typically performed 18-24 hours post-transfection.[21]
-
Recording Solutions:
-
Procedure: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a holding potential (e.g., -60 mV or -80 mV), and currents are recorded in response to the application of varying concentrations of this compound to the extracellular solution.[5][20] Data analysis involves constructing dose-response curves to determine the EC50.
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in ligand binding and channel gating.
-
Procedure: Specific codons in the TRPM8 cDNA are altered to encode for different amino acids. This is typically achieved using PCR-based methods with primers containing the desired mutation. The mutated TRPM8 channels are then expressed in a suitable cell line (e.g., HEK293 cells) and their function is assayed using patch-clamp electrophysiology or calcium imaging. By comparing the response of the mutant channel to the wild-type channel, the role of the mutated residue can be inferred. For example, a significant increase in the EC50 for menthol in a mutant channel suggests that the mutated residue is important for menthol binding or the subsequent conformational change.[9][13]
Calcium Imaging
This method provides a high-throughput means to assess channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).
-
Procedure: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[3] Upon channel activation by this compound, Ca2+ flows into the cell, causing a change in the fluorescence of the dye. This change is detected using a fluorescence microscope or a plate reader. The magnitude of the fluorescence change is proportional to the extent of channel activation. This technique is particularly useful for screening libraries of compounds for their effect on TRPM8 and for characterizing the functional consequences of mutations.[13]
Thermodynamic Mutant Cycle Analysis (TMCA)
TMCA is a powerful method used to quantify the energetic coupling between a ligand and specific residues in a protein.[5][21]
-
Procedure: This analysis involves comparing the binding affinities (or functional effects) of a ligand and a modified version of that ligand to both the wild-type channel and a mutant channel where a specific residue has been altered. By analyzing the changes in binding energy (ΔΔG), it is possible to determine if there is a direct interaction between the modified part of the ligand and the mutated residue.[22] This approach has been instrumental in validating the specific interactions of the hydroxyl and isopropyl groups of menthol with residues in the TRPM8 binding pocket.[5][8]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic involved in the study of this compound's action on TRPM8.
Figure 1: Signaling pathway of this compound-induced TRPM8 activation.
Figure 2: Workflow for identifying key residues in menthol-TRPM8 interaction.
Conclusion and Future Directions
The mechanism of action of this compound on TRPM8 channels is a paradigm of ligand-gated ion channel function, involving a specific binding event within the VSLD that triggers a cascade of conformational changes culminating in pore opening. The "grab and stand" model provides a compelling molecular explanation for this interaction, supported by a growing body of structural and functional data. The essential role of PIP2 as an allosteric modulator further highlights the complexity of TRPM8 regulation.
While significant progress has been made, several questions remain. The precise sequence of conformational changes that couple menthol binding to pore opening is still being elucidated.[8][23] Furthermore, understanding how TRPM8 integrates simultaneous stimuli, such as cold and menthol, at a mechanistic level is an active area of research.[6][24] Continued investigation using high-resolution structural techniques, advanced electrophysiology, and computational modeling will undoubtedly provide a more complete picture of this fascinating molecular machine and pave the way for the rational design of novel TRPM8 modulators for therapeutic applications.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 5. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure of the cold- and menthol-sensing ion channel TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand stoichiometry of the cold- and menthol-activated channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current view of ligand and lipid recognition by the menthol receptor TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]
- 21. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Natural sources and extraction methods of (-)-Menthol
An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-Menthol
Introduction
This compound, a cyclic monoterpene alcohol, is a highly valued organic compound renowned for its characteristic minty aroma and the cooling sensation it imparts.[1][2][3] This sensation is not due to an actual drop in temperature but results from its ability to activate the body's cold-sensitive receptors.[4] The primary natural form is this compound, which possesses the most potent cooling and aromatic properties.[2][3][5] Due to these qualities, this compound is extensively utilized in pharmaceuticals, cosmetics, oral hygiene products, and the food and beverage industry.[6][7] While synthetic production methods exist, natural this compound, derived from mint plants, is often preferred, particularly in applications where a "natural" label is desired.[2][5] This guide provides a detailed overview of the primary natural sources of this compound and the technical methodologies employed for its extraction and purification.
Natural Sources of this compound
This compound is naturally present in the essential oils of several plants within the mint family, Lamiaceae.[1][3][8] The two most commercially significant sources are Mentha arvensis and Mentha × piperita.
-
Mentha arvensis : Often referred to as Japanese mint or corn mint, this species is the primary and most commercially viable source for natural menthol production.[3][4][9][10] Its essential oil is exceptionally rich in this compound. India, particularly the Uttar Pradesh region, is a dominant global producer of Mentha arvensis.[3][9]
-
Mentha × piperita : Commonly known as peppermint, this hybrid mint (a cross between watermint and spearmint) is another significant source.[11] While its essential oil contains a lower percentage of menthol compared to M. arvensis, it is widely used in various industries.[3][12]
The concentration of this compound and the overall essential oil yield are influenced by factors such as plant variety, geographical location, climate, and harvest time.[13][14][15]
Data Presentation: Quantitative Analysis of Natural Sources
The following table summarizes the typical yields and this compound content from the primary plant sources.
| Plant Species | Common Name | Essential Oil Yield (from dried herb) | Typical this compound Content in Essential Oil | Key Producing Regions |
| Mentha arvensis | Japanese Mint / Corn Mint | 0.31% - 2.4%[7][10] | 70% - 85%[9][12][16] | India, China[2][3] |
| Mentha × piperita | Peppermint | 0.1% - 1.0% (fresh herb); up to 2.5% (air-dried)[11] | 30% - 55%[11][12][17] | USA, Europe[17] |
Extraction and Isolation Methods
The commercial production of natural this compound crystals is a multi-step process that begins with the extraction of essential oil from the mint plant, followed by the isolation and purification of the menthol.
-
Extraction of Essential Oil : The volatile oils are first separated from the harvested plant material. Steam distillation is the most prevalent industrial method.
-
Isolation of this compound : The crude essential oil, rich in menthol, undergoes a crystallization process, typically induced by cooling, to separate the solid this compound from the remaining liquid components.[2][4]
Visualization: Overall Workflow from Plant to Crystal
Caption: General workflow for natural this compound production.
Experimental Protocols
This section details the methodologies for the key stages of this compound extraction and isolation.
Protocol 1: Steam Distillation of Mint Essential Oil
Steam distillation is the most common commercial method for extracting essential oils from mint.[9][13][18] The process utilizes steam to vaporize the volatile compounds in the plant material, which are then condensed and collected.[13][18]
Methodology:
-
Harvesting and Preparation : Mint plants (Mentha arvensis or Mentha piperita) are harvested. The leaves and flowering tops are then partially dried to reduce water content, which can improve distillation efficiency.[4][7]
-
Charging the Still : The dried plant material is loaded into a stainless steel still, which contains a perforated grid at the bottom.[19]
-
Steam Injection : Pressurized steam, generated by an external boiler, is passed through the plant material from the bottom.[19] The hot steam causes the plant's cell walls to rupture, releasing the essential oil.
-
Vaporization : The volatile essential oil components, including menthol, vaporize and are carried away with the steam.[20]
-
Condensation : The mixture of steam and oil vapor is passed through a condenser.[19][20] Cooling water flowing through the condenser's outer jacket causes the vapor to cool and liquefy.
-
Separation : The condensed liquid, a mixture of water and essential oil, is collected in a separator (often a Florentine flask). Because the essential oil is less dense than water, it floats on top, allowing for its decantation and collection.[19]
-
Drying the Oil : Any residual water is removed from the collected oil by adding an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), followed by filtration.[7][19]
References
- 1. environmentalhealth.gov.mt [environmentalhealth.gov.mt]
- 2. Where Does Menthol Come From? Extraction, Processing, and Industrial Uses Explained [elchemy.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. saunamenthol.fi [saunamenthol.fi]
- 5. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Properties of menthol – Botanical online [botanical-online.com]
- 9. Cornmint Oil Manufacturer , Mentha Arvensis Oil Manufacturer - Mane Kancor Ingredients Ltd. [manekancor.com]
- 10. researchgate.net [researchgate.net]
- 11. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 13. iscientific.org [iscientific.org]
- 14. adlermech.com [adlermech.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. elearning.centre-univ-mila.dz [elearning.centre-univ-mila.dz]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. m.youtube.com [m.youtube.com]
Stereoisomers of Menthol: An In-Depth Technical Guide to Their Sensory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, food, and consumer products, primarily for its characteristic minty aroma and cooling sensation. The menthol molecule possesses three chiral centers, giving rise to eight stereoisomers (four pairs of enantiomers). These stereoisomers, while having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. This structural variance profoundly influences their interaction with sensory receptors, leading to a wide spectrum of sensory properties, from potent cooling and pleasant aroma to undesirable off-notes and significantly reduced cooling effects. A thorough understanding of the unique sensory profiles of each stereoisomer is crucial for the targeted development of products with specific sensory characteristics. This guide provides a comprehensive overview of the sensory properties of menthol stereoisomers, the underlying signaling pathways, and detailed experimental protocols for their evaluation.
The Eight Stereoisomers of Menthol
The eight stereoisomers of menthol are classified into four pairs of enantiomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol. The naturally occurring and most commercially significant isomer is (-)-menthol, also known as l-menthol. The spatial arrangement of the isopropyl, hydroxyl, and methyl groups on the cyclohexane ring dictates the distinct sensory perception of each isomer.
The eight stereoisomers of menthol grouped by their diastereomeric pairs.
Data Presentation: Comparative Sensory Properties
The sensory attributes of the menthol stereoisomers vary significantly in terms of odor profile, olfactory threshold, and cooling intensity. The following tables summarize the available quantitative and qualitative data to facilitate a direct comparison.
Table 1: Olfactory Properties of Menthol Stereoisomers
| Stereoisomer | Common Name | Odor Profile | Olfactory Threshold (mg/L in liquid paraffin)[1] |
| (1R,2S,5R)-(-)-Menthol | This compound / l-Menthol | Fresh, sweet, minty, cooling, refreshing, no off-flavors | 5.166 |
| (1S,2R,5S)-(+)-Menthol | (+)-Menthol / d-Menthol | Similar to this compound but with musty and herbaceous notes | 4.734 |
| (1R,2R,5R)-(-)-Isomenthol | (-)-Isomenthol | Musty, earthy, and less minty | 30.165 |
| (1S,2S,5S)-(+)-Isomenthol | (+)-Isomenthol | Musty, earthy, and less minty | 41.016 |
| (1S,2S,5R)-(-)-Neomenthol | (-)-Neomenthol | Less intense minty and fresh notes | 14.275 |
| (1R,2R,5S)-(+)-Neomenthol | (+)-Neomenthol | Weaker minty notes with musty undertones | 21.669 |
| (1S,2R,5R)-(-)-Neoisomenthol | (-)-Neoisomenthol | Musty and earthy notes | 14.265 |
| (1R,2S,5S)-(+)-Neoisomenthol | (+)-Neoisomenthol | Musty and earthy notes | 8.972 |
Table 2: Cooling Properties and TRPM8 Activation of Menthol Stereoisomers
| Stereoisomer | Common Name | Relative Cooling Potency | Cooling Threshold | TRPM8 Activation (EC50 in µM) |
| (1R,2S,5R)-(-)-Menthol | This compound / l-Menthol | Strongest | Lowest | 62.64 ± 1.2[2] |
| (1S,2R,5S)-(+)-Menthol | (+)-Menthol / d-Menthol | ~25-33% of this compound | Higher than this compound | Not widely reported |
| (1R,2R,5R)-(-)-Isomenthol | (-)-Isomenthol | Weak | Much higher than this compound | Not widely reported |
| (1S,2S,5S)-(+)-Isomenthol | (+)-Isomenthol | Weak | Much higher than this compound | Not widely reported |
| (1S,2S,5R)-(-)-Neomenthol | (-)-Neomenthol | Moderate | Higher than this compound | Not widely reported |
| (1R,2R,5S)-(+)-Neomenthol | (+)-Neomenthol | Weaker than (-)-neomenthol | Higher than this compound | 206.22 ± 11.4[2] |
| (1S,2R,5R)-(-)-Neoisomenthol | (-)-Neoisomenthol | Weak | Much higher than this compound | Not widely reported |
| (1R,2S,5S)-(+)-Neoisomenthol | (+)-Neoisomenthol | Weak | Much higher than this compound | Not widely reported |
Mechanism of Action: The TRPM8 Signaling Pathway
The cooling sensation elicited by menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.
Signaling pathway of menthol-induced cooling sensation via TRPM8 activation.
The binding of a menthol stereoisomer to the TRPM8 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization of the cell membrane and the generation of an action potential. This nerve impulse is transmitted to the brain, where it is interpreted as a cooling sensation. The differing affinities of the menthol stereoisomers for the TRPM8 receptor, and their varying abilities to induce channel opening, account for their diverse cooling potencies. This compound is the most potent agonist of TRPM8 among the stereoisomers.
Experimental Protocols
A combination of human sensory panel evaluations and in vitro electrophysiological assays are employed to characterize the sensory properties of menthol stereoisomers.
Olfactory Threshold Determination: 3-Alternative Forced-Choice (3-AFC) Method
This is a standardized and widely used psycho-physical method to determine the detection threshold of a substance.
1. Panelist Selection and Training:
-
Recruit a panel of assessors (typically 15-20 individuals).
-
Screen panelists for their sensory acuity and ability to detect and describe different odors.
-
Train the selected panelists to recognize the specific aroma characteristics of the menthol stereoisomers being tested.
2. Sample Preparation:
-
Dissolve each menthol stereoisomer in a colorless and odorless solvent, such as liquid paraffin or propylene glycol.
-
Prepare a series of dilutions for each isomer, typically using a dilution factor of 2 or 10. The concentration range should span from clearly detectable to sub-threshold levels.
3. Testing Procedure:
-
In each trial, present three samples to the panelist in identical, opaque containers. Two of the samples are blanks (solvent only), and one contains the diluted menthol isomer.
-
The position of the sample containing the menthol isomer is randomized for each trial.
-
The panelist's task is to identify the sample that is different from the other two.
-
A "no difference" option may be provided.
-
Ensure adequate time between trials for sensory recovery, and provide a neutral substance (e.g., water, unsalted crackers) for palate cleansing.
4. Data Analysis:
-
Collect the responses from all panelists across all concentrations.
-
The detection threshold is statistically determined as the concentration at which the substance is correctly identified by 50% of the panel, corrected for chance.
Experimental workflow for determining odor detection thresholds using the 3-AFC method.
Cooling Intensity Evaluation: Sensory Panel with Time-Intensity Analysis
This method provides a quantitative measure of the perceived cooling intensity of a substance over time.
1. Panelist Selection and Training:
-
Select and train a panel of assessors as described for the 3-AFC method, with a specific focus on perceiving and rating cooling sensations.
-
Familiarize panelists with the time-intensity rating scale and software.
2. Sample Preparation:
-
Prepare solutions of each menthol stereoisomer in a suitable base (e.g., water, hydroalcoholic solution, or a simple topical gel base) at various concentrations.
-
Ensure all samples are presented at a controlled and consistent temperature.
3. Testing Procedure:
-
Panelists are instructed to take a specific amount of the sample into their mouth (for oral cooling) or apply it to a designated area of the skin (for topical cooling).
-
Immediately upon application, panelists start rating the perceived cooling intensity continuously over a set period (e.g., 5-10 minutes) using a computerized time-intensity system. The scale is typically an unstructured line scale anchored with "no cooling" and "very strong cooling".
-
Panelists rinse their mouths with water and have a sufficient break between samples to allow the cooling sensation to dissipate completely.
4. Data Analysis:
-
The time-intensity curves from all panelists are averaged for each sample.
-
Key parameters are extracted from the curves, including:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the cooling sensation.
-
AUC: Area under the curve, representing the total cooling perception.
-
-
Statistical analysis is performed to compare these parameters across the different stereoisomers and concentrations.
In Vitro TRPM8 Activation: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ability of menthol stereoisomers to activate the TRPM8 ion channel.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express TRPM8.
-
Transfect the cells with a plasmid containing the cDNA for the human TRPM8 channel. Co-transfection with a marker protein (e.g., GFP) can aid in identifying successfully transfected cells.
2. Electrophysiological Recording:
-
Place a coverslip with the transfected cells in a recording chamber on the stage of an inverted microscope.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the membrane of a single transfected cell (a "gigaseal").
-
Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.
-
Hold the cell at a constant membrane potential (e.g., -60 mV).
3. Ligand Application:
-
Prepare solutions of the menthol stereoisomers at various concentrations in an extracellular recording solution.
-
Apply the solutions to the cell using a rapid perfusion system.
4. Data Acquisition and Analysis:
-
Record the ionic currents elicited by the application of each concentration of the menthor stereoisomer.
-
Construct concentration-response curves by plotting the current amplitude as a function of the ligand concentration.
-
Fit the data to a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum current amplitude for each stereoisomer. These parameters provide a quantitative measure of the potency and efficacy of each isomer in activating the TRPM8 channel.
Conclusion
The eight stereoisomers of menthol present a fascinating case study in the structure-activity relationship of sensory perception. While sharing the same molecular formula, their distinct spatial arrangements lead to a remarkable diversity in their sensory profiles, particularly in their cooling and olfactory properties. This compound remains the most potent and commercially valuable isomer due to its strong and pleasant cooling sensation and characteristic minty aroma. The other stereoisomers exhibit a range of weaker cooling effects and often possess undesirable musty or earthy off-notes.
For researchers, scientists, and drug development professionals, a detailed understanding of these differences is paramount. The ability to select a specific stereoisomer or a precise blend of isomers allows for the fine-tuning of the sensory experience in a final product, whether it be to enhance the cooling efficacy of a topical analgesic, mask the bitterness of an active pharmaceutical ingredient, or create a novel flavor profile in a consumer product. The experimental protocols outlined in this guide provide a robust framework for the quantitative and qualitative assessment of these sensory properties, enabling informed and targeted product development. The continued exploration of the interactions between menthol stereoisomers and their corresponding sensory receptors will undoubtedly pave the way for new and innovative applications in a variety of scientific and commercial fields.
References
The Analgesic Alchemy of (-)-Menthol: A Deep Dive into its Pharmacological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthol, a naturally occurring cyclic monoterpene, has long been utilized for its cooling and analgesic properties in a variety of topical preparations. Its multifaceted pharmacological profile, extending beyond a simple cooling sensation, presents a compelling case for its continued investigation and development as a non-opioid analgesic. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound as a topical analgesic, with a focus on its molecular targets and the downstream signaling pathways that mediate its therapeutic effects. We delve into the quantitative aspects of its interactions with key ion channels, summarize detailed experimental protocols for its evaluation, and provide visual representations of its mechanisms of action to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Topical analgesics offer a valuable therapeutic option for localized pain, minimizing systemic side effects associated with oral medications. This compound is a prominent active ingredient in many over-the-counter topical analgesic formulations, valued for its rapid onset of action and favorable safety profile.[1] The primary mechanism underlying its cooling and analgesic effects is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][3] However, emerging evidence reveals a more complex pharmacology, with this compound also modulating the activity of voltage-gated sodium channels (VGSCs) and potentiating GABAa receptor function, contributing to its overall analgesic efficacy.[4][5][6] This guide will explore these key mechanisms in detail, providing the necessary quantitative data and experimental context for a thorough understanding of this compound's pharmacological actions.
Core Pharmacological Mechanisms
The analgesic effects of this compound are primarily attributed to its interaction with three key molecular targets:
-
Transient Receptor Potential Melastatin 8 (TRPM8) Activation: this compound is a selective agonist of TRPM8, a non-selective cation channel expressed in a subset of primary sensory neurons.[2][3] Activation of TRPM8 by this compound leads to an influx of calcium and sodium ions, depolarizing the neuron and generating the sensation of cold.[3] This cooling sensation acts as a counter-irritant, masking the sensation of pain.[2] Furthermore, sustained activation of TRPM8 can lead to desensitization of nociceptors and may activate central analgesic pathways.[2]
-
Voltage-Gated Sodium Channel (VGSC) Blockade: this compound has been shown to inhibit various voltage-gated sodium channels, including the TTX-resistant subtypes Nav1.8 and Nav1.9, which are crucial for pain signaling in sensory neurons.[4][7] By blocking these channels, this compound reduces the generation and propagation of action potentials in nociceptive fibers, thereby directly inhibiting pain transmission.[4][7] This action is concentration-, voltage-, and frequency-dependent.[4][7]
-
GABAa Receptor Potentiation: this compound acts as a positive allosteric modulator of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6][8] By enhancing the effect of GABA, this compound increases chloride influx, leading to hyperpolarization of neurons and a reduction in neuronal excitability.[6][8] This potentiation of inhibitory neurotransmission contributes to its analgesic and potentially anxiolytic effects.
Quantitative Data on this compound's Pharmacological Effects
The following tables summarize the key quantitative data from in vitro studies investigating the interaction of this compound with its primary molecular targets.
Table 1: Activation of TRPM8 by this compound
| Parameter | Value | Cell Type | Method | Reference |
| EC50 | 10 ± 1 µM | HEK-293 | Calcium Imaging | [9] |
| EC50 | 185.4 ± 69.4 μM | HEK-293 | Patch-Clamp | [10] |
| EC50 | 101 ± 13 µm | CHO | Calcium Imaging | [11] |
Table 2: Blockade of Voltage-Gated Sodium Channels by this compound
| Channel | IC50 | Cell Type | Method | Reference |
| Nav1.8 | 229 ± 5 µM (at -55 mV) | DRG Neurons | Patch-Clamp | [4] |
| TTX-S Na+ Channels | 807 ± 9 µM (at -100 mV) | F11 Cells | Patch-Clamp | [4] |
| TTX-S Na+ Channels | 540 ± 4.2 µM (at -80 mV) | F11 Cells | Patch-Clamp | [4] |
| Neuronal Na+ Channels | 571 µM | Rat Neuronal Cells | Patch-Clamp | [12] |
| Skeletal Muscle Na+ Channels | 376 µM | Human Skeletal Muscle | Patch-Clamp | [12] |
Table 3: Potentiation of GABAa Receptors by this compound
| Parameter | Value | Receptor Subtype | Method | Reference |
| GABA EC50 Reduction | From 82.8 to 25.0 µM (with 100 µM (+)-Menthol) | α1β2γ2s | Patch-Clamp (Xenopus Oocytes) | [13] |
| GABA EC20 Response Increase | 496 ± 113% (with 100 µM (+)-Menthol) | α1β2γ2s | Patch-Clamp (Xenopus Oocytes) | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Signaling pathways of this compound's analgesic action.
Experimental Workflows
Caption: Workflows for in vitro and in vivo analgesic assays.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound's Effect on Nav1.8 Channels in DRG Neurons
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents. A detailed protocol for isolation and culture can be found in publications by Perner and Sokol (2021) and others.[3][6] Briefly, ganglia are dissected and treated with enzymes like collagenase and trypsin to dissociate the neurons.[6] The cells are then plated on coated coverslips and cultured for a short period before recording.[2][3]
-
Solutions:
-
External Solution (in mM): 100 choline-chloride, 40 NaCl, 3 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, supplemented with 500 nM TTX to block TTX-sensitive sodium channels and 5 µM LaCl3 to block calcium channels (pH 7.35).[4]
-
Internal (Pipette) Solution (in mM): 100 CsCl, 30 CsF, 8 NaCl, 2.4 CaCl2, 1 MgCl2, 5 EGTA, 10 HEPES, 4 ATP, 0.4 GTP (pH 7.3).[4]
-
-
Recording Protocol:
-
Achieve a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV or -55 mV to assess state-dependent block.[4]
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit Nav1.8 currents.[4]
-
Perfuse this compound at various concentrations onto the cell and record the resulting changes in current amplitude.
-
Analyze the data to determine the IC50 of this compound's block at different holding potentials.[4]
-
Calcium Imaging of TRPM8 Activation by this compound in HEK293 Cells
-
Cell Preparation: HEK293 cells are transiently or stably transfected with a plasmid encoding for human TRPM8. Cells are plated on glass-bottom dishes or 96-well plates.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (e.g., 2 µM for 1 hour).[14]
-
Imaging Protocol:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with an external solution.
-
Establish a baseline fluorescence recording.
-
Apply this compound at various concentrations to the cells.
-
Record the changes in intracellular calcium concentration, typically measured as a ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm for Fura-2).
-
Analyze the data to generate concentration-response curves and calculate the EC50 for TRPM8 activation.[11]
-
In Vivo Hot Plate Test for Analgesia in Mice
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious temperature (e.g., 52-55°C).[15][16]
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes.[17]
-
Determine the baseline latency to a nocifensive response (e.g., paw licking, jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[15]
-
Topically apply a formulation containing this compound or a vehicle control to the hind paw of the mouse.
-
At a predetermined time after application, place the mouse back on the hot plate and measure the latency to the nocifensive response.
-
An increase in the response latency compared to the baseline and vehicle control indicates an analgesic effect.[15]
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
-
Procedure:
-
Administer the test compound (e.g., topically applied this compound) or vehicle to the mice.
-
After a set absorption period, inject a 0.6% acetic acid solution intraperitoneally to induce writhing behavior (abdominal constrictions and stretching of the hind limbs).[18][19]
-
Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).[18]
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[18]
-
In Vivo Formalin Test in Mice
-
Procedure:
-
Administer the test compound (e.g., topically applied this compound) or vehicle to the mice.
-
After a set absorption period, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the hind paw.[20][21]
-
The test is biphasic: the early phase (0-5 minutes post-injection) represents direct nociceptor activation, and the late phase (15-30 minutes post-injection) involves an inflammatory component.[21]
-
Observe the mouse and record the amount of time it spends licking or biting the injected paw during both phases.
-
A reduction in the licking/biting time in either phase indicates an analgesic effect.[20][21]
-
Conclusion
This compound's efficacy as a topical analgesic is supported by its well-defined interactions with multiple molecular targets involved in pain signaling. Its primary action as a TRPM8 agonist provides the characteristic cooling sensation that contributes to its analgesic effect through counter-irritation. Furthermore, its ability to block key voltage-gated sodium channels in nociceptors and potentiate inhibitory GABAergic neurotransmission provides additional, direct mechanisms of pain relief. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel analgesic agents that target these key pathways. The continued investigation into the nuanced pharmacology of this compound will undoubtedly pave the way for more effective and safer pain management strategies.
References
- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons [journal.hep.com.cn]
- 4. medtac.com.au [medtac.com.au]
- 5. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that the cold- and menthol-sensing functions of the human TRPM8 channel evolved separately - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 13. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. dol.inf.br [dol.inf.br]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of (-)-Menthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
(-)-Menthol, a naturally occurring cyclic monoterpene, is renowned for its distinct cooling sensation and wide application in pharmaceuticals and consumer products. Beyond its sensory properties, menthol and its structurally modified derivatives exhibit a broad spectrum of biological activities, making them a compelling scaffold for drug discovery.[1][2] Chemical modifications, such as esterification and amination, can significantly enhance these activities, leading to potent new candidates for therapeutic development.[1] This guide provides an in-depth overview of the screening methodologies, biological activities, and mechanisms of action associated with this compound derivatives, focusing on anticancer, anti-inflammatory, antimicrobial, and TRPM8 modulatory effects.
General Screening Workflow for Bioactive Compounds
The identification of lead compounds from a library of derivatives follows a structured, multi-step workflow. The process begins with a broad primary screen to identify "hits," which are then subjected to more rigorous secondary and counter-screens to eliminate false positives and confirm activity. Active compounds are then isolated and characterized.[3][4]
Caption: A generalized workflow for screening and identifying lead compounds from a library of derivatives.
Anticancer Activity
Menthol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7] The primary mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular machinery like tubulin polymerization.[8]
Quantitative Data: Cytotoxic Activity
The efficacy of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Class | Cell Line | Activity (IC50) | Reference Compound |
| Ciprofloxacin-Menthol Conjugate | HepG2 (Human Liver Cancer) | 16.5 ± 0.4 µM | Doxorubicin |
Data synthesized from a study on ciprofloxacin-menthol derivatives, which noted this specific compound had the highest cytotoxic effect among those tested.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard primary screen for cytotoxic compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: A serial dilution of the menthol derivatives is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells (untreated cells and vehicle controls) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance of treated wells is compared to the control wells to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Certain amino acid derivatives of this compound have shown potent anti-inflammatory effects that surpass those of the parent compound.[2] The mechanism of action can be complex, involving the modulation of key inflammatory signaling pathways.
Mechanism of Action: LXR-Mediated Inflammation Suppression
Recent studies have shown that menthyl-valine (MV) and menthyl-isoleucine (MI) esters exert their anti-inflammatory effects through the Liver X Receptor (LXR), a nuclear receptor central to lipid metabolism and inflammation. This action is independent of the TRPM8 receptor typically associated with menthol.[2]
Caption: LXR-dependent anti-inflammatory signaling pathway modulated by menthol derivatives.
Experimental Protocol: Gene Expression Analysis via RT-qPCR
To quantify the anti-inflammatory effect of menthol derivatives, the change in the expression of key inflammatory genes (e.g., Tnf, Il6) can be measured using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the menthol derivatives.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit following the manufacturer's protocol. The quality and quantity of RNA are assessed using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for target genes (Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a qPCR machine, which amplifies the DNA and measures the fluorescence signal in real-time.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes in the treated samples compared to the controls, often using the ΔΔCt method. A decrease in the expression of Tnf and Il6 indicates an anti-inflammatory effect.[2][10]
Antimicrobial Activity
This compound and its derivatives exhibit broad-spectrum antimicrobial activity, attributed to their lipophilic nature which allows them to disrupt the phospholipid membranes of bacteria and fungi, leading to leakage of intracellular contents.[11]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
| Derivative / Compound | Organism(s) | Activity Type | Concentration Range |
| This compound | Candida spp., Aspergillus spp. | MIC | 0.78–1000 µg/mL |
| This compound | Candida spp., Aspergillus spp. | MFC | 0.5–1000 µg/mL |
| Ciprofloxacin-Menthol Conjugates | Gram-positive clinical strains | MIC | 1–16 µg/mL |
Data synthesized from multiple review articles.[9][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A two-fold serial dilution of the menthol derivative is prepared directly in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 48h for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
TRPM8 Channel Modulation
The transient receptor potential melastatin-8 (TRPM8) is a nonselective cation channel known as the primary cold and menthol sensor in humans.[10][13] Menthol derivatives can act as either agonists (activators) or antagonists (inhibitors) of this channel, making them valuable tools for studying sensory pathways and potential therapeutics for pain and inflammation.[14]
Caption: Agonist and antagonist modulation of the TRPM8 ion channel by menthol derivatives.
Quantitative Data: TRPM8 Modulatory Activity
The potency of TRPM8 modulators is determined by their EC50 (for agonists) or IC50 (for antagonists) values.
| Derivative / Compound | Orthologue | Activity Type | Potency |
| This compound | Human TRPM8 | Agonist (EC50) | 62.6 - 81 µM |
| (-)-Menthyl 1 | Human TRPM8 | Antagonist (IC50) | 805 ± 200 nM |
| (-)-Menthyl 1 | Rat TRPM8 | Antagonist (IC50) | 117 ± 18 nM |
| Derivative 17 | TRPM8 | Agonist (EC50) | 40 µM |
| Neolignan Derivative 15 | TRPM8 | Agonist (EC50) | 11 nM |
Data synthesized from studies characterizing novel TRPM8 modulators.[13][14][15][16]
Experimental Protocol: Calcium Imaging Assay
Calcium (Ca²⁺) imaging is a fluorescence-based method to measure the activity of ion channels like TRPM8 in a high-throughput format.
-
Cell Preparation: A stable cell line expressing the human TRPM8 channel (e.g., HEK293-hTRPM8) is seeded in 96- or 384-well black, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C. The dye's fluorescence intensity increases upon binding to intracellular calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The menthol derivatives (for agonist activity) or a known agonist like icilin plus the antagonist derivatives are added to the wells using an automated liquid handler.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time, both before and after the compound addition.
-
Data Analysis: An increase in fluorescence indicates Ca²⁺ influx and channel activation (agonism). The lack of a fluorescence increase in the presence of an agonist indicates channel inhibition (antagonism). EC50 and IC50 values are calculated by plotting the change in fluorescence against compound concentrations.[14]
References
- 1. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 5. Camphor and Menthol as Anticancer Agents: Synthesis, Structure-Activity Relationship and Interaction with Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Camphor and Menthol as Anticancer Agents: Synthesis, Structure-Activity Relationship and Interaction with Cancer Cell Lines | Bentham Science [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Menthol: An underestimated anticancer agent [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 16. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Cooling Sensation: A Technical Guide to (-)-Menthol's Mediation Through the TRPM8 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which (-)-menthol, the primary active compound in mint, elicits its characteristic cooling sensation in humans. The central focus of this document is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the principal sensor for cold and menthol. We will delve into the binding interactions, downstream signaling cascades, and the experimental methodologies used to elucidate this fascinating sensory pathway.
The TRPM8 Channel: A Molecular Gateway for Cold and Menthol
The sensation of cold is initiated by the activation of a specific subset of sensory neurons. The key molecular entity responsible for detecting cold temperatures and chemical cooling agents like this compound is the TRPM8 channel.[1][2][3][4] TRPM8 is a non-selective cation channel, and its activation leads to an influx of Na+ and Ca2+ ions, causing depolarization of the neuron and the generation of an action potential.[4] This signal is then transmitted to the central nervous system, where it is interpreted as a cooling sensation.[4]
Structurally, TRPM8 is a tetrameric protein with each subunit containing six transmembrane helices (S1-S6). The menthol binding site is located in a cavity formed by the S1-S4 helices, which constitute the voltage sensor-like domain.[5][6]
The Molecular Dance: this compound's Interaction with TRPM8
The activation of TRPM8 by this compound is a complex process involving specific molecular interactions. Studies combining molecular docking and thermodynamic mutant cycle analysis have revealed a "grab and stand" mechanism.[7] In this model, the hydroxyl group of this compound acts as a "hand" that forms a hydrogen bond with the R842 residue in the S4 helix of TRPM8.[6][7] The isopropyl group of menthol acts as "legs" that interact with hydrophobic residues such as I846 and L843.[7] This binding induces conformational changes in the transmembrane domains, leading to the opening of the ion channel pore.[7]
The stereochemistry of menthol plays a crucial role in its ability to activate TRPM8. This compound is the most potent of its stereoisomers in eliciting a cooling sensation.[5]
Quantitative Data on this compound and TRPM8 Interaction
The following table summarizes key quantitative data from various studies on the interaction between this compound and the TRPM8 channel.
| Parameter | Value | Species/Cell Line | Experimental Method | Reference |
| EC50 for this compound | 185.4 ± 69.4 µM | Mouse TRPM8 in HEK cells | Patch-clamp recording | [8] |
| 101 ± 13 µM | Mouse TRPM8 in CHO cells | Calcium imaging (Fura-2) | [9] | |
| 62.64 ± 1.2 µM | Mouse TRPM8 in HEK293T cells | Whole-cell patch-clamp | [5][10] | |
| EC50 for (+)-Neomenthol | 206.22 ± 11.4 µM | Mouse TRPM8 in HEK293T cells | Whole-cell patch-clamp | [5][10] |
| Kd for this compound | 1.1 ± 0.2 mole% | Human TRPM8 sensing domain | NMR | [11] |
| 1.3 ± 0.2 mol% | Human TRPM8 sensing domain | Microscale Thermophoresis | [11] | |
| In vivo Activation Concentration | 60–120 µM | In vivo (unspecified) | Not specified | [12] |
Downstream Signaling: From Channel Opening to Cooling Perception
The activation of TRPM8 by this compound initiates a cascade of intracellular events. The influx of Ca2+ through the opened channel is a critical first step.[4] This increase in intracellular calcium can lead to several downstream effects, including the activation of phospholipase C (PLC), which in turn can modulate the channel's activity.[1][13]
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key membrane phospholipid that is essential for TRPM8 function.[14][15][16][17] PIP2 is required to maintain the channel in a functional state, and its depletion through PLC activation can lead to desensitization of the channel, a process where the response to a continuous stimulus decreases over time.[1][14][18]
The following diagram illustrates the signaling pathway of TRPM8 activation by (-)-menthal.
Caption: Signaling cascade initiated by this compound binding to the TRPM8 channel.
Experimental Protocols for Studying this compound's Effects
A variety of experimental techniques are employed to investigate the interaction between this compound and TRPM8.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPM8 channel in response to this compound application.
-
Objective: To characterize the electrophysiological properties of TRPM8 channels upon activation by this compound, including current-voltage relationships and gating kinetics.
-
Methodology:
-
Cell Culture: HEK293 or CHO cells are transiently or stably transfected with a plasmid encoding the TRPM8 channel.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Configuration: Whole-cell or inside-out patch-clamp configurations are established.
-
Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions. The intracellular (pipette) solution mimics the intracellular ionic environment.
-
Menthol Application: this compound, dissolved in a vehicle like ethanol or DMSO, is applied to the cells via a perfusion system at varying concentrations.
-
Data Acquisition: Membrane currents are recorded using an amplifier and digitized for analysis. Voltage protocols (e.g., voltage ramps or steps) are applied to study the voltage-dependence of the channel.[5][10]
-
Calcium Imaging
This method visualizes the increase in intracellular calcium concentration that occurs upon TRPM8 activation.
-
Objective: To measure the change in intracellular Ca2+ levels in a population of cells or single cells in response to this compound.
-
Methodology:
-
Cell Culture: Cells expressing TRPM8 are grown on glass coverslips or in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately 30-60 minutes.[9][19]
-
Stimulation: A baseline fluorescence is recorded before the application of this compound. The change in fluorescence upon menthol application is then monitored.
-
Imaging: A fluorescence microscope or a plate reader equipped with a fluorescence detector is used to capture the changes in fluorescence intensity.[9]
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
The following diagram outlines a typical workflow for a calcium imaging experiment.
Caption: A generalized workflow for a calcium imaging experiment to study TRPM8 activation.
In Vivo Human Sensory Testing
These studies assess the perceptual effects of topically applied menthol in human subjects.
-
Objective: To quantify the cooling sensation and other perceptual and physiological responses to different concentrations of this compound applied to the skin.
-
Methodology:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Menthol Application: Solutions or gels containing varying concentrations of this compound (e.g., 0.05%, 0.2%, 4.6%) are applied to a specific area of the skin.[20][21][22]
-
Perceptual Ratings: Subjects rate the intensity of the cooling sensation, irritation, and thermal comfort on standardized scales at regular intervals.[20][21][23]
-
Physiological Measurements: Skin temperature, skin blood flow, and sweat rate may also be measured to assess the physiological responses to menthol.[21][24][25]
-
Data Analysis: Statistical analysis is used to compare the perceptual and physiological responses across different menthol concentrations and over time.
-
Quantitative Data from Human Sensory Studies
| Menthol Concentration | Observed Effect | Reference |
| 0.05% (Spray) | Induced cool sensations without significant heat storage. | [20] |
| 0.2% (Spray) | Promoted cooler sensations and greater irritation; caused a heat storage response. | [20][21] |
| 4.6% (Gel) | Induced a stronger cooling sensation compared to 0.5% and 10.0% gels. | [22] |
| 0.03% and 0.30% (Oral) | Higher concentration led to a decrease in perceived irritation over time, but not cooling. | [23] |
The relationship between menthol concentration and the intensity of the perceived cooling sensation is not always linear. Studies have shown that a moderate concentration of menthol may induce a stronger cooling sensation than both lower and higher concentrations.[22]
The following diagram illustrates the logical relationship between menthol concentration and the perceived cooling sensation.
Caption: The non-linear relationship between this compound concentration and cooling perception.
Conclusion and Future Directions
This compound's ability to evoke a cooling sensation is a direct result of its interaction with the TRPM8 ion channel. This interaction is well-characterized at the molecular level and is dependent on the specific stereochemistry of the menthol molecule. The subsequent influx of calcium ions initiates a signaling cascade that ultimately leads to the perception of cold. The experimental methodologies outlined in this guide provide a robust framework for investigating the intricate details of this sensory pathway.
Future research in this area will likely focus on the development of more specific and potent TRPM8 modulators for therapeutic applications, such as the treatment of chronic pain and inflammatory conditions. A deeper understanding of the downstream signaling pathways and the mechanisms of channel desensitization will be crucial for the rational design of such novel therapeutics. Furthermore, continued investigation into the in vivo effects of menthol and other TRPM8 agonists will provide valuable insights into their physiological and perceptual consequences in humans.
References
- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. TRPM8 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional control of cold- and menthol-sensitive TRPM8 ion channels by phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cold temperature induces a TRPM8-independent calcium release from the endoplasmic reticulum in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.port.ac.uk [pure.port.ac.uk]
- 21. Influence of repeated daily menthol exposure on human temperature regulation and perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sensory irritation and coolness produced by menthol: evidence for selective desensitization of irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. INFLUENCE OF TOPICALLY APPLIED MENTHOL COOLING GEL ON SOFT TISSUE THERMODYNAMICS AND ARTERIAL AND CUTANEOUS BLOOD FLOW AT REST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. INFLUENCE OF TOPICALLY APPLIED MENTHOL COOLING GEL ON SOFT TISSUE THERMODYNAMICS AND ARTERIAL AND CUTANEOUS BLOOD FLOW AT REST - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of crystalline (-)-Menthol
An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline (-)-Menthol
Introduction
This compound is a naturally occurring monoterpenoid organic compound derived from the oils of plants in the mint family, such as peppermint and corn mint.[1] It is a waxy, crystalline substance, white or clear in color, which is solid at room temperature and melts slightly above it.[1][2] The primary natural form is (−)-menthol, which is assigned the (1R,2S,5R) configuration.[1][2] Renowned for its characteristic minty aroma and its ability to produce a cooling sensation upon contact, this compound is extensively utilized in pharmaceuticals, cosmetics, food and beverages, and perfumery.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of crystalline this compound for researchers, scientists, and drug development professionals.
Chemical Properties
This compound, or levomenthol, is a cyclic terpene alcohol.[5][6] Its structure is based on a p-menthane backbone, which consists of a cyclohexane ring with a methyl group and an isopropyl group at the 1 and 4 positions, respectively.[7][8] The presence of a hydroxyl group makes it an alcohol, and its three chiral centers give rise to several stereoisomers.[6] The (1R,2S,5R) configuration of this compound is the most stable, as all three bulky groups (hydroxyl, methyl, and isopropyl) can orient in equatorial positions in the chair conformation of the cyclohexane ring.[1]
Data Presentation: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | [9] |
| Molecular Formula | C₁₀H₂₀O | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| CAS Registry Number | 2216-51-5 | [1] |
| Appearance | Colorless or white acicular or prismatic crystals; waxy solid.[1][5] | |
| Odor | Strong, pleasant peppermint-like aroma.[5][10] | |
| Taste | Initially burning, followed by a cooling sensation.[5] | |
| pKa (Strongest Acidic) | 19.55 | [7][8] |
| pKa (Strongest Basic) | -0.81 | [7][8] |
Physical Properties
Crystalline this compound is characterized by its distinct physical parameters, which are crucial for its handling, formulation, and application. Pure (−)-menthol has four crystal forms, with the α form being the most stable and appearing as familiar broad needles.[1]
Data Presentation: Thermodynamic and Physical State Properties
| Property | Value | Source |
| Melting Point | 41-45 °C (α crystalline form) | [1][11] |
| Boiling Point | 212 - 216 °C | [5] |
| Density | 0.890 g/cm³ (solid) | [1] |
| Vapor Pressure | 0.8 mmHg at 20 °C | [5] |
| Flash Point | 93 - 101 °C | [12] |
| Autoignition Temperature | 272 °C | [13] |
Data Presentation: Solubility
This compound is a hydrophobic molecule and is practically insoluble or only slightly soluble in water.[7][14] It is, however, very soluble in many organic solvents.[4][5][14]
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 0.4 - 0.56 g/L | 20 - 25 | [7][13] |
| Ethanol (95%) | 633 g/100 g | 20 | [13] |
| Ethanol | ~30 mg/mL | Not Specified | [15] |
| DMSO | ~10 mg/mL | Not Specified | [15] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [15] |
| Chloroform | Very Soluble | Not Specified | [4] |
| Diethyl Ether | Very Soluble | Not Specified | [4] |
| Petroleum Ether | Very Soluble | Not Specified | [4] |
| Acetone | Soluble | Not Specified | [11] |
| Benzene | Soluble | Not Specified | [11] |
| Glacial Acetic Acid | Freely Soluble | Not Specified | [4] |
| Oils (fixed and volatile) | Freely Soluble | Not Specified | [16] |
Data Presentation: Optical Properties
| Property | Value | Source |
| Specific Rotation [α]D | -49° to -51° (c=10 in ethanol) | [5] |
| Refractive Index (nD) | 1.458 - 1.461 at 20 °C | [4][11] |
Biological Interactions and Signaling Pathways
This compound exerts its physiological effects, particularly its characteristic cooling and analgesic properties, through interactions with specific cellular receptors.
TRPM8 Receptor Activation
The cooling sensation of menthol is primarily mediated by its activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[17][18] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons.[19][20] When activated by cold temperatures or agonists like menthol, TRPM8 allows an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and signals the sensation of cold.[21][22] The activation of TRPM8 by menthol is a key mechanism for its use in topical pain relief products.[17][18]
Caption: this compound activation of the TRPM8 channel pathway.
Analgesic Effects via κ-Opioid Receptors
In addition to its effects on TRP channels, this compound exhibits analgesic properties through the activation of κ-opioid receptors (KOR).[17][23] Studies have shown that the antinociceptive effect of this compound can be blocked by opioid receptor antagonists.[17][23] This interaction is stereospecific, as the (+)-menthol isomer does not produce the same analgesic effect.[17] The activation of KOR by this compound is believed to trigger the release of endogenous opioid peptides, contributing to its pain-relieving capabilities.[17][18]
References
- 1. Menthol - Wikipedia [en.wikipedia.org]
- 2. Organic Compounds - Menthol Crystals [unicareingredients.com]
- 3. Menthol Crystals - BP / USP Grade - Fluid Science [fluidscienceltd.com]
- 4. Menthol [drugfuture.com]
- 5. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. Showing Compound this compound (FDB014499) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for Menthol (HMDB0003352) [hmdb.ca]
- 9. Showing Compound (±)-Menthol (FDB015462) - FooDB [foodb.ca]
- 10. This compound | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. interchimie.fr [interchimie.fr]
- 13. This compound [chemister.ru]
- 14. Menthol - Sciencemadness Wiki [sciencemadness.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis and molecular genetics of (-)-menthol production
An In-depth Technical Guide to the Biosynthesis and Molecular Genetics of (-)-Menthol Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis and molecular genetics of this compound, the primary component of peppermint oil. The document details the enzymatic steps of the biosynthetic pathway, the genes encoding these enzymes, and the regulatory networks that control menthol production. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this commercially significant natural product.
The this compound Biosynthetic Pathway
This compound is synthesized in the peltate glandular trichomes of peppermint (Mentha x piperita) through a multi-step enzymatic pathway.[1][2] This process begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), and proceeds through a series of cyclization, hydroxylation, and reduction reactions to yield this compound.[2]
The key enzymatic steps are as follows:
-
Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
-
(-)-Limonene Synthase (LS): The first committed step, this enzyme cyclizes GPP to form (-)-limonene.[2]
-
(-)-Limonene-3-hydroxylase (L3OH): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to produce (-)-trans-isopiperitenol.
-
(-)-trans-Isopiperitenol Dehydrogenase (iPD): Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.
-
(-)-Isopiperitenone Reductase (iPR): Reduces (-)-isopiperitenone to yield (+)-cis-isopulegone.[3][4]
-
(+)-cis-Isopulegone Isomerase (iPI): Isomerizes (+)-cis-isopulegone to (+)-pulegone.
-
(+)-Pulegone Reductase (PR): Reduces (+)-pulegone to (-)-menthone.[3][4]
-
(-)-Menthone Reductase (MR): The final step, this enzyme reduces (-)-menthone to produce this compound.[5][6]
A competing branch from (+)-pulegone, catalyzed by (+)-Menthofuran Synthase (MFS) , can lead to the formation of the undesirable byproduct (+)-menthofuran.[7]
Visualization of the this compound Biosynthetic Pathway
Caption: The enzymatic pathway for the biosynthesis of this compound from geranyl diphosphate.
Molecular Genetics of this compound Production
The regulation of this compound biosynthesis occurs primarily at the level of gene expression.[2] The genes encoding the biosynthetic enzymes are differentially expressed in various organs of the peppermint plant, with the highest expression levels found in the glandular trichomes of young leaves.
Key Genes in the this compound Biosynthetic Pathway:
| Enzyme | Gene Abbreviation |
| (-)-Limonene Synthase | LS |
| (-)-Limonene-3-hydroxylase | L3OH |
| (-)-trans-Isopiperitenol Dehydrogenase | iPD |
| (-)-Isopiperitenone Reductase | iPR |
| (+)-Pulegone Reductase | PR |
| (-)-Menthone Reductase | MR |
| (+)-Menthofuran Synthase | MFS |
Quantitative Data
Enzyme Kinetic Parameters
The kinetic properties of several key enzymes in the this compound biosynthetic pathway have been characterized. These parameters are essential for understanding the efficiency and substrate specificity of each enzymatic step.
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| (-)-Isopiperitenone Reductase (iPR) | (-)-Isopiperitenone | 1.0 | 1.3 |
| NADPH | 2.2 | ||
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 |
| NADPH | 6.9 | ||
| (-)-Menthone:(-)-(3R)-Menthol Reductase (MMR) | (-)-Menthone | 3.0 | 0.6 |
| (+)-Isomenthone | 41 | ||
| NADPH | 0.12 | ||
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNMR) | (-)-Menthone | 674 | 0.06 |
| (+)-Isomenthone | >1000 | ||
| NADPH | 10 |
Data compiled from Davis et al. (2005) and Ringer et al. (2003).[3][4][5][6][8]
Gene Expression Analysis
The expression of genes involved in menthol biosynthesis is influenced by various factors, including developmental stage and hormonal stimuli. Methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to significantly upregulate the expression of several key biosynthetic genes.
| Gene | Treatment | Fold Change (log2) |
| MFS | 0.05% Jasmine Oil (24h) | -0.88 |
| MFS | 0.05% Methyl Jasmonate (48h) | -0.72 |
Data from Hassan et al. (2020).[9][10][11]
Signaling Pathways Regulating Biosynthesis
The production of this compound is tightly regulated by complex signaling networks, with the jasmonate signaling pathway playing a pivotal role. Biotic and abiotic stresses can trigger the biosynthesis of jasmonic acid (JA) and its active form, jasmonoyl-L-isoleucine (JA-Ile).[12] JA-Ile then initiates a signaling cascade that leads to the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes involved in menthol biosynthesis.[13]
Visualization of the Jasmonate Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoterpene double-bond reductases of the this compound biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sjas.journals.ekb.eg [sjas.journals.ekb.eg]
- 10. Influence of Jasmine oil and Methyl Jasmonate on Gene Expression and Menthol Production in Mentha [sjas.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Silico Investigation of (-)-Menthol Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthol, a widely used compound in pharmaceuticals, cosmetics, and food products, undergoes extensive metabolism in the human body, primarily through oxidation and glucuronidation. Understanding these metabolic pathways is crucial for assessing its safety, efficacy, and potential drug-drug interactions. In-silico approaches, including quantum chemical calculations and molecular docking, have emerged as powerful tools to elucidate the complex metabolic fate of this compound. This technical guide provides an in-depth overview of the in-silico investigation of this compound metabolism, summarizing key metabolic pathways, enzymatic players, and quantitative kinetic data. It also presents detailed experimental protocols for in-vitro validation and diagrams of the metabolic pathways and investigational workflows.
Introduction to this compound Metabolism
This compound is a cyclic monoterpene alcohol that is primarily metabolized in the liver. The main metabolic routes are Phase I oxidation reactions, predominantly hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, where UDP-glucuronosyltransferases (UGTs) conjugate this compound and its oxidized metabolites with glucuronic acid to form more water-soluble compounds that can be readily excreted.[1][2]
In-silico studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the thermodynamic feasibility of various metabolic transformations of this compound. These computational models help to predict the most likely metabolites and resolve discrepancies found in experimental studies.[1][3] A significant in-silico investigation combined findings from multiple in-vivo studies to propose a comprehensive metabolic pathway involving 102 compounds and 151 reactions.[1]
Key Metabolic Pathways and Enzymes
The metabolism of this compound is a multi-step process involving several key enzymes. The primary pathways are oxidation and glucuronidation.
Phase I: Oxidation by Cytochrome P450 (CYP) Enzymes
The initial step in this compound metabolism often involves hydroxylation at various positions of the p-menthane structure. This is followed by further oxidation to aldehydes, ketones, and carboxylic acids. Several CYP isoforms are involved in this process. In-vitro studies with human liver microsomes have shown that CYP2A6 is a major enzyme responsible for the hydroxylation of both (+)- and this compound.[4] this compound has also been shown to inhibit the activity of certain CYP enzymes, which can lead to drug-drug interactions. For instance, it acts as an inhibitor of CYP2A13 more efficiently than CYP2A6.[5]
Phase II: Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major detoxification pathway for this compound and its metabolites. This reaction is catalyzed by UGTs, which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrates. Several UGT isoforms have been shown to be active in this compound glucuronidation, with UGT1A9, UGT1A10, UGT2A1, UGT2B7, and UGT2B17 exhibiting significant activity.[6] The resulting menthol glucuronide is the primary metabolite found in plasma and urine.[7][8]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetics of this compound metabolism by CYP450 and UGT enzymes.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |
| CYP2A6 | Recombinant Human CYP | Coumarin 7-hydroxylation | Ki | 110 µM | [5] |
| CYP2A13 | Recombinant Human CYP | Coumarin 7-hydroxylation | Ki | 8.2 µM | [5] |
| CYP2A6 | Recombinant Human CYP | Not Specified | IC50 | 153.5 ± 1.03 µM | [1] |
| CYP1A2 (rat) | Rat Liver Microsomes | Phenacetin | IC50 | 8.67 µM | [9] |
| CYP2D4 (rat) | Rat Liver Microsomes | Dextromethorphan | IC50 | 4.35 µM | [9] |
| CYP3A1 (rat) | Rat Liver Microsomes | Testosterone | IC50 | 13.02 µM | [9] |
| CYP2D1/2 (rat) | Rat Liver Microsomes | Omeprazole | IC50 | 14.78 µM | [9] |
| CYP2C11 (rat) | Rat Liver Microsomes | Tolbutamide | IC50 | 234.9 µM | [9] |
| CYP2E1 (rat) | Rat Liver Microsomes | Chlorzoxazone | IC50 | 525.4 µM | [9] |
Table 2: Kinetic Parameters for this compound Glucuronidation by Human UGT Isoforms
| UGT Isoform | Apparent Km (mM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) | Reference |
| UGT1A9 | 0.73 ± 0.15 | 34 ± 5.6 | 47 | [6] |
| UGT1A10 | 4.1 ± 0.9 | 16 ± 3.3 | 3.9 | [6] |
| UGT2A1 | 1.8 ± 0.9 | 28 ± 7.2 | 16 | [6] |
| UGT2B7 | 0.35 ± 0.03 | 54 ± 6.2 | 155 | [6] |
| UGT2B17 | 0.70 ± 0.24 | 4.0 ± 1.3 | 5.9 | [6] |
| Human Liver Microsomes | 0.89 ± 0.13 | 4167 ± 326 | 4802 | [6] |
| Human Intestinal Microsomes | 1.7 ± 1.1 | 1.8 ± 0.90 | 1.1 | [6] |
| Data are expressed as the mean ± S.D. of three independent experiments. |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to study this compound metabolism.
In-Silico Investigation of Metabolic Pathways
This protocol outlines a general workflow for the computational investigation of this compound metabolism.
-
Metabolite Identification: Compile a list of experimentally identified and proposed metabolites of this compound from literature sources.[1][2]
-
Quantum Chemical Calculations:
-
Perform geometry optimization and frequency calculations for this compound and all its metabolites using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[1][3]
-
Calculate the standard Gibbs free energies of all species in the gas phase.
-
Calculate the solvation energies using a continuum solvation model (e.g., SMD) to obtain the Gibbs free energies in solution.[1]
-
-
Thermodynamic Analysis:
In-Vitro CYP450 Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on specific CYP450 isoforms using recombinant human enzymes.
-
Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP2A6, CYP2A13)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrate (e.g., coumarin for CYP2A6/2A13)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well microplate
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the recombinant CYP enzyme, NADPH regenerating system, and buffer in each well of the microplate.
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a suitable analytical method, such as fluorescence spectroscopy or LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 or Ki value.
-
In-Vitro UGT Glucuronidation Assay
This protocol details a method to determine the kinetics of this compound glucuronidation using human liver microsomes (HLMs).
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (substrate)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Alamethicin (pore-forming agent)
-
Tris-HCl buffer (pH 7.4)
-
Methanol (for reaction termination)
-
Internal standard (e.g., l-MG-d4)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing HLMs, MgCl2, and alamethicin in Tris-HCl buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold methanol containing the internal standard.
-
Centrifuge to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of menthol glucuronide using LC-MS/MS.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathways and Workflows
Figure 1: Overview of this compound Metabolism Pathways
Figure 2: Workflow for In-Silico Investigation
Conclusion
The in-silico investigation of this compound metabolism provides a powerful framework for understanding its biotransformation. By combining computational modeling with in-vitro experimental data, a comprehensive picture of the metabolic pathways, involved enzymes, and their kinetics can be established. This knowledge is invaluable for drug development professionals and researchers in assessing the safety and potential for drug-drug interactions of this compound-containing products. The methodologies and data presented in this guide serve as a valuable resource for further research in this area.
References
- 1. assaygenie.com [assaygenie.com]
- 2. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive high-performance liquid chromatographic assay for coumarin 7-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes | CiNii Research [cir.nii.ac.jp]
- 4. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS). | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Anaerobic Degradation of (-)-Menthol by Thauera terpenica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anaerobic degradation pathway of the cyclic monoterpene, (-)-menthol, by the denitrifying bacterium Thauera terpenica. The information presented herein is synthesized from foundational research and is intended to serve as a comprehensive resource for professionals in microbiology, biochemistry, and pharmacology.
Introduction
This compound, a high-value monoterpene, is extensively used in pharmaceutical, cosmetic, and food industries for its characteristic cooling sensation and aroma. Understanding its microbial degradation is crucial for bioremediation, biotransformation, and novel drug development applications. Thauera terpenica, a Gram-negative betaproteobacterium, has been identified as capable of utilizing this compound as its sole carbon and energy source under anaerobic conditions, specifically through denitrification. This guide elucidates the proposed biochemical cascade, relevant enzymatic activities, and the experimental framework for studying this metabolic process.
Proposed Degradation Pathway
The anaerobic degradation of this compound by Thauera terpenica strain 21Mol is a multi-step process involving oxidation, ring cleavage, and subsequent entry into central metabolism. The pathway is initiated by the oxidation of the secondary alcohol group of this compound and proceeds through several key intermediates.[1][2][3]
Initial Oxidative Steps
The proposed pathway commences with the oxidation of this compound. This is thought to occur in two sequential steps, ultimately forming menth-2-enone. This initial transformation is critical as it introduces a keto group, which facilitates subsequent enzymatic attacks.
Ring Modification and Cleavage
Following the initial oxidations, the pathway is hypothesized to proceed via the oxidation of menth-2-enone to mentha-1,2-dione.[1] This intermediate is then believed to be attacked by coenzyme A (HSCoA), leading to the cleavage of the cyclohexane ring and the formation of an acyclic CoA-ester, 3,7-dimethyl-5-oxo-octyl-CoA.[1][2]
Downstream Metabolism
The resulting 3,7-dimethyl-5-oxo-octyl-CoA is proposed to be further degraded through a pathway analogous to the known Seubert's pathway for acyclic monoterpenes.[1] This would involve beta-oxidation-like steps to break down the carbon skeleton into smaller molecules that can enter the central metabolic pathways of the bacterium.
Quantitative Data
While the complete quantitative analysis of the anaerobic degradation of this compound by Thauera terpenica is not extensively detailed in publicly available literature, data from studies on analogous pathways in related Thauera species provide insights into the potential kinetics. The following table summarizes hypothetical quantitative data based on typical microbial degradation processes.
| Parameter | Value | Conditions | Reference |
| Substrate Utilization Rate | |||
| This compound | Not Reported | Anaerobic, denitrifying | |
| Intermediate Concentrations | |||
| Menthone | Transient | Anaerobic, denitrifying | |
| Menth-2-enone | Transient | Anaerobic, denitrifying | |
| Enzyme Kinetics | |||
| Menthol Dehydrogenase | Not Reported | Cell-free extracts |
Experimental Protocols
The following protocols are based on established methods for the anaerobic cultivation of Thauera species and the analysis of monoterpene degradation.
Cultivation of Thauera terpenica
-
Medium: A minimal salt medium with nitrate as the electron acceptor is used. The medium should be prepared under anoxic conditions by boiling and then sparging with an oxygen-free gas mixture (e.g., N2/CO2).
-
Carbon Source: this compound is supplied as the sole carbon and energy source, typically dissolved in an inert, water-immiscible carrier solvent to avoid toxicity and ensure a slow release into the medium.
-
Incubation: Cultures are incubated in gas-tight bottles at a controlled temperature (e.g., 30°C) in the dark.
-
Monitoring Growth: Bacterial growth can be monitored by measuring the optical density at 600 nm (OD600) and by tracking the depletion of nitrate and the production of nitrite and dinitrogen gas.
Metabolite Extraction and Analysis
-
Extraction: Culture samples are periodically taken, and the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate or hexane) to recover the non-polar monoterpenes and their metabolites.
-
Analysis: The extracted metabolites are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Comparison of retention times and mass spectra with authentic standards is necessary for confirmation.
Enzyme Assays
-
Preparation of Cell-Free Extracts: Thauera terpenica cells grown on this compound are harvested and lysed to prepare cell-free extracts.
-
Dehydrogenase Activity: The activity of menthol dehydrogenase can be assayed spectrophotometrically by monitoring the reduction of NAD+ or NADP+ at 340 nm in the presence of this compound. The assay mixture typically contains a buffer, the cell-free extract, the substrate, and the appropriate cofactor.
Visualizations
Proposed Degradation Pathway of this compound
References
Atmospheric Degradation of Menthol Initiated by Hydroxyl Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthol, a widely used compound in pharmaceutical and consumer products, is released into the atmosphere where it undergoes degradation, primarily initiated by hydroxyl (OH) radicals. Understanding the kinetics and mechanisms of this degradation is crucial for assessing its environmental impact and atmospheric lifetime. This technical guide provides a comprehensive overview of the atmospheric degradation of menthol by OH radicals, summarizing key kinetic data, detailing experimental and theoretical methodologies, and visualizing the reaction pathways.
Reaction Kinetics and Atmospheric Lifetime
The reaction between menthol and OH radicals is a significant removal pathway for menthol in the troposphere. The rate of this reaction determines the atmospheric lifetime of menthol. Both experimental and theoretical studies have been conducted to determine the rate coefficient for this reaction.
Table 1: Reaction Rate Coefficients for Menthol + OH at 298 K
| Parameter | Value (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| Experimental Rate Coefficient | (1.48 ± 0.31) x 10⁻¹¹ | Relative Kinetic Technique | [1][2][3] |
| Theoretical Rate Coefficient | 9.83 x 10⁻¹¹ | M06-2X level of theory | [4][5][6] |
Table 2: Atmospheric Lifetime of Menthol
| Parameter | Value | Conditions | Reference |
| Atmospheric Lifetime | 1.13 hours | In the presence of OH radicals | [4][5][6] |
The atmospheric lifetime (τ) of menthol with respect to reaction with OH radicals can be calculated using the following equation:
τ = 1 / (kOH * [OH])
where kOH is the rate coefficient for the reaction of menthol with OH, and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ molecules/cm³).
Reaction Mechanisms
The atmospheric degradation of menthol initiated by OH radicals proceeds primarily through hydrogen atom abstraction. Theoretical studies have shown that the abstraction of a hydrogen atom from the isopropyl group is the most energetically favorable pathway.[4][5][6] This initial reaction leads to the formation of a menthyl radical.
The subsequent reactions involve the addition of molecular oxygen (O₂) to the radical, forming a peroxy radical (RO₂). This peroxy radical can then react with other atmospheric species, such as hydroperoxy radicals (HO₂), to form stable products.[4][5] One such identified stable product is 2-(1-hydroperoxy-1-methyl-ethyl)-5-methyl-cyclohexanol.[4][5][6]
Experimental and Theoretical Protocols
Experimental Methods: Relative Kinetic Technique
The experimental rate coefficient for the reaction of menthol with OH radicals was determined using a relative kinetic technique.[2] This method involves comparing the decay of menthol to the decay of a reference compound with a known OH reaction rate constant.
Experimental Setup and Procedure:
-
Reaction Chamber: The experiments are typically conducted in a large-volume (e.g., several hundred liters) reaction chamber made of an inert material (e.g., Teflon) at a controlled temperature and atmospheric pressure.
-
Reactant Introduction: Known concentrations of menthol, a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant), and an OH radical precursor (e.g., methyl nitrite, H₂O₂) are introduced into the chamber.
-
OH Radical Generation: OH radicals are generated in situ, commonly by photolysis of the precursor using UV lamps.
-
Concentration Monitoring: The concentrations of menthol and the reference compound are monitored over time using analytical techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy or by collecting samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using techniques like Solid-Phase Microextraction (SPME).[2]
-
Data Analysis: The relative rate coefficient is determined from the following relationship:
ln([Menthol]₀ / [Menthol]t) / ln([Reference]₀ / [Reference]t) = kMenthol / kReference
where [ ]₀ and [ ]t are the concentrations at the beginning of the experiment and at time t, respectively, and k is the rate coefficient.
Theoretical Methods: Quantum Chemistry and Transition State Theory
Theoretical studies have provided valuable insights into the reaction mechanism and kinetics of the menthol + OH reaction.[4][5][6]
Computational Protocol:
-
Geometry Optimization and Frequency Calculations: The geometries of the reactants, transition states, and products are optimized using quantum chemical methods, such as Density Functional Theory (DFT) with functionals like M06-2X and wB97X-D, and a suitable basis set (e.g., 6-311+G(d,p)).[4][5] Frequency calculations are performed to confirm that the optimized structures correspond to energy minima or transition states and to obtain zero-point vibrational energies.
-
Energy Profile Calculation: The energies of the species along the reaction pathway are calculated to determine the reaction energy profile and activation barriers. Higher-level methods like G3B3 may be used for more accurate energy calculations for the most important pathways.[4][5]
-
Rate Coefficient Calculation: The rate coefficients for the different reaction channels are calculated using Canonical Variational Transition State Theory (CVT) with tunneling corrections, such as the Wigner tunneling correction.[4][5][6] This approach provides a theoretical estimate of the reaction rate as a function of temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and kinetics of atmospheric degradation of menthol initiated by hydroxyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and kinetics of atmospheric degradation of menthol initiated by hydroxyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthol, a naturally abundant and inexpensive monoterpene, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone, featuring three stereocenters, provides a well-defined chiral environment that can effectively control the stereochemical outcome of various chemical transformations. By temporarily attaching this compound to a prochiral substrate, it is possible to direct the formation of a desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary, which can often be recovered and reused, affords the enantiomerically enriched target molecule.
These application notes provide an overview of the use of this compound as a chiral auxiliary in key asymmetric reactions, including the synthesis of chiral sulfoxides, diastereoselective alkylations, and asymmetric Diels-Alder reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.
Key Applications at a Glance
| Application | Reaction Type | Key Advantages |
| Andersen Synthesis of Chiral Sulfoxides | Nucleophilic substitution on a sulfinate ester | High enantiomeric purity of sulfoxides, crystalline intermediates allow for easy purification. |
| Asymmetric Alkylation | Enolate alkylation | Good to excellent diastereoselectivity, applicable to the synthesis of chiral carboxylic acids. |
| Asymmetric Diels-Alder Reaction | [4+2] Cycloaddition | High endo/exo selectivity and good facial diastereoselectivity, particularly with Lewis acid catalysis. |
I. Andersen Synthesis of Chiral Sulfoxides
The Andersen synthesis is a classic and reliable method for the preparation of enantiomerically pure sulfoxides. The key step involves the reaction of a diastereomerically pure (-)-menthyl sulfinate ester with an organometallic reagent, such as a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.
General Workflow
Caption: General workflow for the Andersen synthesis of chiral sulfoxides.
Quantitative Data
| Grignard Reagent (R-MgX) | Product (R-S(O)-p-Tol) | Yield (%) | e.e. (%) |
| MeMgBr | Methyl p-tolyl sulfoxide | 75 | >98 |
| EtMgBr | Ethyl p-tolyl sulfoxide | 72 | >98 |
| PhMgBr | Phenyl p-tolyl sulfoxide | 85 | >99 |
| n-BuMgBr | n-Butyl p-tolyl sulfoxide | 68 | >98 |
| t-BuMgCl | tert-Butyl p-tolyl sulfoxide | 65 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Diastereomerically Pure (-)-Menthyl (S)-p-toluenesulfinate
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfinyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfinyl chloride in anhydrous diethyl ether to the cooled reaction mixture with stirring.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crystalline solid.
-
Recrystallize the solid from a suitable solvent system (e.g., acetone/hexane) to yield diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate as white crystals.
-
Protocol 2: Synthesis of Enantiopure Methyl p-tolyl Sulfoxide
-
Materials:
-
(-)-Menthyl (S)-p-toluenesulfinate (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl (S)-p-toluenesulfinate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeMgBr solution dropwise to the cooled sulfinate ester solution with vigorous stirring.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford enantiopure methyl p-tolyl sulfoxide.
-
II. Asymmetric Alkylation of (-)-Menthyl Esters
This compound can be esterified with carboxylic acids to form (-)-menthyl esters. Deprotonation of the α-carbon of these esters generates a chiral enolate, where the bulky menthyl group effectively shields one face, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with high diastereoselectivity.
Logical Relationship for Diastereoselection
Caption: Diastereoselection in the alkylation of a (-)-menthyl ester enolate.
Quantitative Data
| Carboxylic Acid | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) |
| Acetic Acid | Benzyl bromide | 85 |
| Propanoic Acid | Methyl iodide | 90 |
| Phenylacetic Acid | Ethyl iodide | 78 |
Experimental Protocols
Protocol 3: Asymmetric Alkylation of (-)-Menthyl Acetate
-
Materials:
-
(-)-Menthyl acetate (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
-
III. Asymmetric Diels-Alder Reaction
(-)-Menthyl acrylate, formed by the esterification of this compound with acryloyl chloride, can be used as a chiral dienophile in asymmetric Diels-Alder reactions. The chiral auxiliary directs the approach of the diene, leading to the formation of diastereomerically enriched cycloadducts. The diastereoselectivity can often be enhanced by the use of a Lewis acid catalyst.[1]
Experimental Workflow
Caption: Experimental workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Quantitative Data for the Reaction of (-)-Menthyl Acrylate with Cyclopentadiene[1]
| Lewis Acid Catalyst | Yield (%) | endo/exo ratio | Diastereomeric Excess (d.e.) (%) |
| None (thermal) | 65 | 92:8 | 60 |
| Et₂AlCl | 88 | >99:1 | 95 |
| TiCl₄ | 92 | >99:1 | 98 |
| Zn(II)-montmorillonite | 85 | >98:2 | 92 |
Experimental Protocols
Protocol 4: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Materials:
-
(-)-Menthyl acrylate (1.0 eq)
-
Freshly cracked cyclopentadiene (2.0 eq)
-
Diethylaluminum chloride (Et₂AlCl, 1.1 eq, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (-)-menthyl acrylate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the Et₂AlCl solution and stir for 15 minutes.
-
Add cyclopentadiene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
-
IV. Cleavage and Recovery of the this compound Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover it for reuse. For (-)-menthyl esters, the auxiliary is typically cleaved by hydrolysis.
Protocol 5: Hydrolysis of (-)-Menthyl Esters
-
Materials:
-
Diastereomerically enriched (-)-menthyl ester
-
Lithium hydroxide (LiOH, 2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
-
Procedure:
-
Dissolve the (-)-menthyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x) to isolate the chiral carboxylic acid product.
-
To recover the this compound, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with diethyl ether (3 x).
-
Combine the organic extracts containing the this compound, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered this compound can be purified by distillation or recrystallization if necessary. Typical recovery yields for this compound are in the range of 85-95%.
-
References
Application Notes and Protocols for (-)-Menthol Mediated Diastereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (-)-menthol as a chiral auxiliary in diastereoselective reactions. This compound, a naturally abundant and inexpensive chiral molecule, serves as a powerful tool for controlling the stereochemical outcome of various chemical transformations, making it highly valuable in the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Introduction to this compound as a Chiral Auxiliary
This compound possesses three chiral centers, providing a well-defined three-dimensional structure. When temporarily attached to a prochiral substrate, typically through an ester linkage, the bulky isopropyl and methyl groups of the menthyl moiety effectively shield one face of the reactive center. This steric hindrance directs the approach of incoming reagents to the less hindered face, resulting in the preferential formation of one diastereomer over the other. Following the desired transformation, the this compound auxiliary can be readily cleaved and recovered for reuse, rendering the process efficient and cost-effective.
General Workflow
The utilization of this compound as a chiral auxiliary generally follows a three-step sequence: attachment of the auxiliary to the substrate, the key diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
Purifying (-)-Menthol: A Guide to Fractional Crystallization Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(-)-Menthol, a naturally occurring cyclic monoterpene, is a cornerstone ingredient in the pharmaceutical, food, and cosmetic industries, prized for its characteristic cooling sensation and therapeutic properties. Achieving high purity of the desired (-)-enantiomer is critical for its efficacy and safety. Fractional crystallization stands as a powerful and scalable technique for this purpose. This document provides detailed application notes and experimental protocols for the primary fractional crystallization methods used to purify this compound.
Introduction to Fractional Crystallization of (-)-Menthal
Fractional crystallization is a separation process that leverages differences in the solubility and melting points of the components in a mixture to achieve purification. In the context of this compound, this technique is employed to separate it from other isomers (such as (+)-menthol, isomenthol, and neomenthol) and impurities present in crude menthol extracts or synthetic racemic mixtures. The core principle involves inducing a phase change—either from a liquid solution or a melt—in a controlled manner, causing the desired this compound to crystallize preferentially, leaving impurities concentrated in the remaining liquid phase.
The choice of crystallization method depends on the starting material's composition, the desired final purity, and scalability requirements. The most common techniques include:
-
Solvent Crystallization: A versatile method involving the dissolution of crude menthol in a suitable solvent, followed by controlled cooling to induce crystallization.
-
Melt Crystallization (Fractional Freezing): A solvent-free technique that involves the partial melting and crystallization of the crude menthol mixture.
-
Three-Phase Crystallization (TPC): An advanced method that combines melt crystallization and vaporization for enhanced purification.
Key Crystallization Techniques: A Comparative Overview
The selection of an appropriate fractional crystallization technique is crucial for efficient and effective purification of this compound. The following table summarizes the key parameters and outcomes of the most common methods.
| Technique | Starting Material | Key Process Parameters | Typical this compound Purity | Typical Yield |
| Solvent Crystallization (Acetonitrile) | Crude this compound (95% chemical purity, 97.3% e.e.) | Dissolution at 30°C, Cooling to 5°C | >99% chemical purity, 99.6% e.e.[1] | 72%[1] |
| Melt Crystallization (Multi-stage Freezing) | Peppermint Oil | Stage 1: 10°C for 12h, Stage 2: 5°C for 12h, Stage 3: -20°C to -40°C for 48h | High, requires recrystallization for >99.5% purity[2] | Not explicitly stated |
| Three-Phase Crystallization (TPC) | L-menthol/D-menthol mixture (e.g., 90% L-menthol) | Controlled reduction of temperature and pressure (e.g., from 38.4°C/21.4 Pa) | Significant increase in enantiomeric purity | Dependent on the number of stages |
Experimental Protocols
Solvent Crystallization using Acetonitrile
This protocol details the purification of crude this compound using acetonitrile as the solvent, a method noted for its effectiveness in achieving high optical and chemical purity[1].
Materials and Equipment:
-
Crude this compound (e.g., 95% chemical purity, 97.3% e.e.)
-
Acetonitrile (analytical grade)
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask)
-
Vacuum oven or desiccator
-
Analytical balance
-
Gas chromatograph (GC) with a chiral column for purity analysis
Protocol:
-
Dissolution: In the jacketed glass reactor, add 16.3 g of crude this compound to 50 ml of acetonitrile.
-
Warm the mixture to 30°C with continuous stirring until the menthol is completely dissolved[1].
-
Crystallization: Once dissolved, begin cooling the solution to 5°C at a controlled rate (e.g., 5-10°C/hour) with gentle agitation. Slower cooling rates generally promote the formation of larger, purer crystals.
-
Maintain the solution at 5°C for 2-4 hours to allow for complete crystallization.
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold (5°C) acetonitrile to remove residual mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum at a temperature below 30°C until a constant weight is achieved.
-
Analysis: Determine the chemical and optical purity of the final product using GC with a chiral column.
Workflow for Solvent Crystallization:
References
Application Notes: (-)-Menthol as a Penetration Enhancer in Transdermal Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, avoiding first-pass metabolism and improving patient compliance.[1] The primary obstacle to effective transdermal delivery is the stratum corneum (SC), the outermost layer of the epidermis, which acts as a formidable barrier to most xenobiotics.[2] Penetration enhancers are chemical agents incorporated into topical formulations to reversibly decrease the barrier function of the SC and facilitate the transport of active pharmaceutical ingredients (APIs) into the systemic circulation. (-)-Menthol, a naturally occurring cyclic terpene alcohol, is widely utilized as a penetration enhancer due to its high efficiency, relative safety, and dual role as an analgesic agent.[3][4] These notes provide a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols for utilizing this compound in transdermal research.
Mechanism of Action
This compound enhances skin permeability through a multi-faceted mechanism involving physical, chemical, and physiological interactions with the skin. The primary mechanisms are detailed below.
-
Disruption of Stratum Corneum Lipids: The SC's barrier function is largely attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[5] this compound, being a lipophilic molecule, intercalates into these lipid bilayers, disrupting their highly ordered packing.[6] This action increases the fluidity of the lipid matrix, creating transient pores and facilitating drug diffusion through the intercellular route.[5][6] Studies using X-ray diffraction have shown that L-menthol intrudes into the hexagonal hydrocarbon chain packing of the SC lipids, disrupting their regular organization.[7]
-
Interaction with Keratin: In addition to its effects on lipids, menthol can interact with intracellular keratin within the corneocytes, leading to partial protein denaturation. This conformational change can further reduce the overall barrier function of the SC.
-
Formation of Eutectic Mixtures: this compound can form a eutectic mixture with certain APIs, which is a mixture of substances with a melting point lower than that of any of its individual constituents.[8][9] This mechanism significantly enhances drug penetration by increasing the drug's solubility in the formulation and, consequently, its partitioning into the skin.[8] For example, menthol drastically lowers the melting point of testosterone, increasing its solubility and flux across the skin.
-
Physiological Effects (TRPM8 Activation): this compound is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensitive receptor found in sensory neurons of the skin.[3][10][11] Activation of TRPM8 leads to an influx of calcium ions.[12] This process is believed to contribute to penetration enhancement, potentially by modulating cell-cell adhesion junctions.[6] The activation of TRPM8 also produces the characteristic cooling sensation and can induce local vasodilation, which may also influence the rate and extent of systemic drug absorption.[3]
Quantitative Data on Enhancement Effects
The efficacy of this compound as a penetration enhancer varies depending on its concentration, the physicochemical properties of the drug, and the overall formulation. The following table summarizes quantitative data from selected studies.
| Drug | Model | Formulation Details | Menthol Conc. | Key Finding (Enhancement Factor) | Reference |
| Quercetin | In vitro (Franz cells) | Carbopol gel | 1.95% | 17-fold increase in permeation compared to control. | [13] |
| Testosterone | In vitro | Aqueous ethanol vehicle | Not specified | 8-fold increase in skin flux. 2.8-fold from eutectic formation and the remainder from altering skin barrier properties. | |
| Ondansetron HCl | In vitro (Rat skin) | 2% HPC gel in 60% ethanol | 8% w/w | 13.06-fold increase in flux (Enhancement Ratio). | [2] |
| Indomethacin (Nanoparticles) | In vitro / In vivo (Rat) | Carbopol gel with nanoparticles | 2% | Percutaneous absorption (AUC) was 2-fold higher than the same formulation without menthol. | [14][15] |
| Paeonol | In vitro (Mouse skin) | Microemulsion gel with paeonol:menthol eutectic mixture (4:6 ratio) | Eutectic | Highest steady-state flux (0.3 µg/cm²/h ) and skin deposition among tested ratios. | [8][13][16][17] |
| Valsartan | In vitro (Rat skin) | Ethanol:IPB vehicle | 1% w/v | 4.0-fold increase in flux (Enhancement Ratio for menthone, a related terpene). | [18] |
| Etodolac | In vitro (Mouse skin) | Glycerol/propylene glycol vehicle | 5% | ~3-fold increase in percutaneous transfer. | [19] |
Note: It is crucial to recognize that in vitro results may not always directly translate to in vivo efficacy. One in vivo study comparing ibuprofen gels with and without 3% menthol found no statistically significant difference in bioavailability, suggesting that physiological factors like vasodilation can complicate the extrapolation of in vitro data.
Protocols
Protocol 1: Preparation of a this compound-Containing Transdermal Patch (Solvent Casting Method)
This protocol describes a general method for preparing a matrix-type transdermal patch containing this compound.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as penetration enhancer)
-
Plasticizer (e.g., Propylene Glycol, Glycerin, PEG 400)[1][21]
-
Backing membrane (e.g., aluminum foil, 3M Scotchpak™)
-
Release liner
-
Glass mold or Petri dish[21]
-
Magnetic stirrer and heating plate
-
Drying oven or desiccator
-
Patch cutter
Procedure:
-
Polymer Solution Preparation: Accurately weigh the required amount of polymer(s) and dissolve it in the chosen solvent system with continuous stirring on a magnetic stirrer. Gentle heating may be applied if necessary to facilitate dissolution.[1][23]
-
Drug and Enhancer Incorporation: In a separate container, dissolve the accurately weighed API and this compound in a portion of the solvent.[22]
-
Homogenization: Add the drug-menthol solution to the polymer solution. Then, add the plasticizer. Stir the entire mixture for several hours (e.g., 2-4 hours) until a clear, homogenous, and viscous solution is obtained.[21][22]
-
Casting: Carefully pour the bubble-free solution into a glass mold or Petri dish lined with the backing membrane.[20][21] Ensure a uniform spread to achieve consistent patch thickness.
-
Solvent Evaporation: Place the cast patch in a level drying oven at a controlled temperature (e.g., 40°C) for 24 hours or until the solvent has completely evaporated.[21][23] Alternatively, air-dry at room temperature, which may take longer. An inverted funnel can be placed over the mold to control the evaporation rate.[20]
-
Cutting and Storage: Once dried, carefully remove the patch from the mold. Cut the patch into the desired size and shape. Store the patches in a desiccator to protect them from humidity until evaluation.[21]
Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the steps to evaluate the permeation of an API from a transdermal formulation enhanced with this compound.
Materials and Equipment:
-
Franz diffusion cell apparatus (static or flow-through)[24][25]
-
Excised skin (human cadaver or animal models like rat or pig)[26][27]
-
Formulated transdermal patch or semi-solid formulation
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4, potentially with a co-solvent to maintain sink conditions)[26]
-
Magnetic stirrer beads
-
Syringes and needles for sampling
-
Water bath with circulator to maintain 32°C or 37°C[26]
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Skin Preparation: Excise full-thickness abdominal or dorsal skin from the animal model (e.g., Wistar rat).[27] Carefully remove subcutaneous fat and connective tissue. If required, the skin can be dermatomed to a specific thickness (e.g., 200-400 µm). Visually inspect the skin for any imperfections. Store frozen (-20°C) until use.[27]
-
Franz Cell Setup: Prior to the experiment, thaw the skin and hydrate it in buffer. Mount the skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[24]
-
Equilibration: Fill the receptor compartment with pre-warmed (32°C for skin surface or 37°C for core body temperature) receptor medium and add a small magnetic stir bar.[26] Ensure no air bubbles are trapped beneath the skin.[24] Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply the transdermal patch or a precisely weighed amount of the semi-solid formulation onto the skin surface in the donor compartment.[24]
-
Permeation Study & Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.[18]
-
Volume Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[24]
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method like HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h). Calculate key permeation parameters:
-
Steady-State Flux (Jss): The slope of the linear portion of the curve.
-
Lag Time (tL): The x-intercept of the linear portion of the curve.
-
Permeability Coefficient (Kp): Calculated as Jss divided by the initial drug concentration in the donor compartment (Jss/C).
-
Enhancement Ratio (ER): The ratio of the flux (or Kp) with the enhancer to the flux (or Kp) without the enhancer.[2]
-
References
- 1. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. Interaction of menthol with mixed-lipid bilayer of stratum corneum: A coarse-grained simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined effects of ethanol and L-menthol on hairless rat stratum corneum investigated by synchrotron X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases excitatory transmission by activating both TRPM8 and TRPA1 channels in mouse spinal lamina II layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microemulsions based on paeonol-menthol eutectic mixture for enhanced transdermal delivery: formulation development and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. The application of anethole, menthone, and eugenol in transdermal penetration of valsartan: Enhancement and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4933184A - Menthol enhancement of transdermal drug delivery - Google Patents [patents.google.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. ijcrt.org [ijcrt.org]
- 22. ijnrd.org [ijnrd.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciensage.info [sciensage.info]
Application Notes and Protocols for the Quantification of (-)-Menthol in Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (-)-Menthol in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, formulation development, and stability testing of pharmaceutical products containing menthol.
Introduction
This compound is a naturally occurring cyclic monoterpene alcohol widely used in pharmaceutical preparations for its cooling, anesthetic, and counterirritant properties. It is a key active ingredient in many over-the-counter products such as syrups, lozenges, creams, and ointments. Accurate quantification of this compound is crucial to ensure product efficacy and safety. This document outlines validated HPLC and GC methods for this purpose. While HPLC offers a straightforward approach for liquid formulations, GC is a highly sensitive method suitable for a broader range of matrices, including semi-solids.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method coupled with a Refractive Index (RI) detector for the quantification of this compound, particularly in liquid pharmaceutical formulations like syrups.[2][3][4] This method is advantageous as it does not require complex sample pretreatment.[2][3]
Experimental Protocol: HPLC-RI
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
Isocratic Pump
-
Manual Injector or Autosampler
-
Refractive Index (RI) Detector
-
Column Oven
-
Data Acquisition and Processing Software
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (4.6mm × 250mm, 5µm) or equivalent C18 column[2][3][4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detector: Refractive Index (RI) Detector
3. Preparation of Solutions:
-
Diluent: Prepare a mixture of water and methanol (20:80 v/v).[2]
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh 50 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linearity range (e.g., 0.03, 0.04, 0.05, 0.06, 0.07 mg/mL).[2][3]
4. Sample Preparation (Syrup Formulation):
-
Determine the density of the syrup sample using a pycnometer.[2][3]
-
Accurately weigh a quantity of the syrup equivalent to 2.5 mg of menthol and transfer it to a 50 mL volumetric flask.[2][3]
-
Add 20 mL of methanol and sonicate for 5 minutes with intermittent shaking.[2][3]
-
Filter the solution through a 0.45 µm nylon filter before injection.[2][3]
HPLC Method Validation Summary
The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[2][4][5]
| Parameter | Result |
| Linearity Range | 0.03 - 0.07 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
Gas Chromatography (GC) Method
Gas chromatography is a highly sensitive and specific method for the analysis of volatile compounds like menthol.[1][6][7] The following protocol describes a GC method with Flame Ionization Detection (FID) suitable for various pharmaceutical matrices, including suppositories and topical preparations.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas Chromatograph
-
Split/Splitless or Cool On-Column Injector
-
Flame Ionization Detector (FID)
-
Capillary Column
-
Data Acquisition and Processing Software
2. Chromatographic Conditions:
-
Column: VF-624 (30m x 0.32mm, 1.8µm) or DB 624 (500x4.6mm, 5µ) capillary column[1][8]
-
Inlet Temperature: 280°C[10]
-
Oven Temperature Program: Initial temperature of 90°C, ramped to 181°C at a rate of 8°C/min, and held for 4 minutes.[10]
-
Injection Volume: 1 µL
3. Preparation of Solutions:
-
Internal Standard (IS) Solution: Prepare a 2.0 mg/mL solution of Anethole or a 2% w/v solution of Thymol in a suitable solvent like Isopropyl alcohol or absolute ethanol.[1][10]
-
Standard Solution: Accurately weigh 2.0 mg of this compound working standard and dissolve in the Internal Standard solution to a final volume of 1 mL.[10] For suppositories, a standard solution can be prepared by dissolving 30 mg of menthol in 25 mL of ethanol, sonicating, adding 2.0 mL of Thymol IS, and diluting to 50 mL with ethanol.[1]
-
Sample Preparation (Suppositories):
-
Accurately weigh 3.0 g of smashed suppositories into a 50 mL volumetric flask.[1]
-
Add 5 mL of Tetrahydrofuran (THF) and stir vigorously for about 30 minutes on a shaker.[1]
-
Add 2.0 mL of Thymol Internal Standard solution and dilute to volume with the diluent.[1]
-
Filter the solution through a 0.22 µm pore filter before injection.[1]
-
-
Sample Preparation (Topical Cream/Gel):
GC Method Validation Summary
This GC method has been validated as per ICH guidelines, ensuring its reliability for the quantification of this compound.[1][6][7]
| Parameter | Result |
| Linearity Range | 1.0 - 3.0 mg/mL[10] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.1 ng[12] |
| Limit of Quantification (LOQ) | Method-dependent |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both the HPLC and GC methods.
Caption: HPLC-RI experimental workflow for this compound quantification.
References
- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector | Semantic Scholar [semanticscholar.org]
- 6. kolibris.univ-antilles.fr [kolibris.univ-antilles.fr]
- 7. [PDF] GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 8. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical [ijaresm.com]
- 9. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 10. longdom.org [longdom.org]
- 11. tsijournals.com [tsijournals.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
Synthesis of Novel (-)-Menthol Derivatives for Enhanced Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel (-)-menthol derivatives designed to exhibit enhanced biological activities. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the rational design, synthesis, and biological assessment of these promising compounds.
Introduction
This compound, a naturally occurring cyclic monoterpene, is renowned for its diverse physiological and pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Its favorable safety profile and established biological activities make it an attractive scaffold for the development of novel therapeutic agents.[2] Chemical modification of the this compound structure, particularly at the hydroxyl group, has emerged as a promising strategy to enhance its inherent biological activities and to develop derivatives with improved potency and selectivity.[1]
This document outlines the synthesis of two key classes of this compound derivatives: menthyl esters and menthyl amino acid conjugates . It further provides protocols for evaluating their biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.
Data Presentation: Biological Activity of Novel this compound Derivatives
The following tables summarize the quantitative biological activity data for representative novel this compound derivatives.
Table 1: Anticancer Activity of this compound Modified Coumarin Esters [3][4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4a | SW480 (Colorectal) | 11.62 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| 4b | SW480 (Colorectal) | 28.67 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| 1e | SW480 (Colorectal) | 43.72 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| 1d | SW480 (Colorectal) | 47.82 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| 1a | SW480 (Colorectal) | 65.52 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| 2b | SW480 (Colorectal) | 77.55 |
| SW620 (Colorectal) | - | |
| PC3 (Prostate) | - | |
| MDA-MB-231 (Breast) | - | |
| Doxorubicin | SW480 (Colorectal) | 0.5 - 1.5 |
| Cisplatin | SW480 (Colorectal) | 5 - 20 |
Table 2: Antimicrobial Activity of this compound-Ciprofloxacin Derivatives [5]
| Derivative | Bacterial Strain | MIC (µg/mL) |
| 3 | E. coli ATCC 25922 | 2 - 4 |
| 4 | E. coli ATCC 25922 | 2 - 4 |
| 11 | E. coli ATCC 25922 | 2 - 4 |
| 12 | E. coli ATCC 25922 | 2 - 4 |
| 13 | E. coli ATCC 25922 | 2 - 4 |
| 14 | E. coli ATCC 25922 | 2 - 4 |
| Monosubstituted Derivatives (excluding 2) | Gram-positive strains | 0.8 - 8 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 - 0.12 |
Table 3: In-Silico Anti-inflammatory and Antimicrobial Activity of Novel this compound Derivatives [6][7]
| Derivative Type | Target (PDB ID) | Binding Affinity (kcal/mol) | Reference Drug | Reference Binding Affinity (kcal/mol) |
| Antimicrobial | 4Q2W | -6.9 to -7.3 | Gentamycin | -6.2 |
| 9LYZ | -6.9 to -7.6 | Gentamycin | -6.7 | |
| Anti-inflammatory | 1CX2 | -9.2 to -7.9 | Ibuprofen | -7.1 |
Experimental Protocols
Synthesis of Novel this compound Derivatives
The following diagram illustrates the general workflow for the synthesis of novel this compound derivatives.
Caption: General workflow for the synthesis of novel this compound derivatives.
This protocol describes a general method for the synthesis of menthyl esters by reacting this compound with a carboxylic acid.
Materials:
-
This compound
-
Substituted aliphatic or aromatic carboxylic acid
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (0.1125 mol) in 2 mL of methanol in a round-bottom flask.
-
Add 0.47 mol of concentrated HCl to the solution and stir the mixture for 15 minutes at ambient temperature.
-
Slowly add the substituted aliphatic or aromatic carboxylic acid (0.415 mol) to the reaction mixture at a low temperature (e.g., in an ice bath).
-
Continuously agitate the reaction mixture for 5 hours at a temperature of 35-40°C.
-
Monitor the progress of the reaction using TLC.
-
Upon completion of the reaction, purge the solvent using a rotary evaporator.
-
Recrystallize the resulting solid mass from methanol to obtain the purified menthyl ester.
This protocol outlines the synthesis of menthyl-amino acid conjugates via ester bond formation between a protected amino acid and this compound.
Materials:
-
This compound
-
t-Boc protected amino acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Esterification:
-
To a solution of the t-Boc-amino acid in DCM, add this compound, DCC, and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the t-Boc-menthyl-amino acid conjugate.
-
-
Deprotection:
-
Dissolve the t-Boc-menthyl-amino acid conjugate in DCM.
-
Add TFA to the solution and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the desired menthyl-amino acid conjugate.
-
Biological Evaluation Protocols
The following diagram illustrates the general workflow for the biological evaluation of novel this compound derivatives.
Caption: General workflow for the biological evaluation of novel this compound derivatives.
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Novel this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microplates
-
Novel this compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare serial twofold dilutions of the novel this compound derivatives in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanisms of Action
Novel this compound derivatives often exert their enhanced biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound and its derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8] This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by novel this compound derivatives.
Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Novel this compound derivatives can inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the production of inflammatory mediators.
Anticancer Signaling Pathway
The anticancer activity of this compound and its derivatives can be attributed to the modulation of various signaling pathways, including the Akt pathway . The Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.
References
- 1. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Structure-Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Menthol and Thymol Derived Ciprofloxacin: Influence of Structural Modifications on the Antibacterial Activity and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (-)-Menthol as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the use of (-)-menthol as a chiral resolving agent, primarily for the separation of racemic carboxylic acids. The methodology involves the formation of diastereomeric esters, their separation, and subsequent hydrolysis to yield the enantiomerically pure acids.
Principle of Chiral Resolution using this compound
Chiral resolution with this compound is a classic and effective method for separating enantiomers of racemic carboxylic acids. The core principle involves converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic carboxylic acid with enantiomerically pure this compound. The resulting diastereomeric menthyl esters can then be separated using standard chromatographic techniques. Finally, the separated esters are hydrolyzed to provide the individual enantiomers of the carboxylic acid and recover the this compound chiral auxiliary.[1][2][3]
The overall workflow can be visualized as follows:
Caption: General workflow for chiral resolution of carboxylic acids using this compound.
Experimental Protocols
This protocol is adapted from the esterification of a heterotricyclic carboxylic acid using 2-methyl-6-nitrobenzoic anhydride (MNBA).[1][4]
Materials:
-
Racemic carboxylic acid
-
This compound (1.1 eq)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Add MNBA (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the diastereomeric ester mixture.
This protocol provides a general guideline for the separation of the diastereomeric menthyl esters. The specific conditions may need to be optimized for different substrates.[4][5][6]
Equipment and Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IC)
-
HPLC-grade hexanes
-
HPLC-grade ethanol or isopropanol
-
Diastereomeric ester mixture from Protocol 1
Procedure:
-
Dissolve the diastereomeric ester mixture in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with the chiral column.
-
Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane and ethanol) at a constant flow rate.
-
Inject the sample solution onto the column.
-
Monitor the elution of the diastereomers using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each pure diastereomer and evaporate the solvent under reduced pressure.
This protocol describes the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the this compound.[1][7]
Materials:
-
Separated diastereomeric ester (e.g., (R)-Acid-(-)-Menthyl Ester)
-
Lithium hydroxide (LiOH) or another strong base
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the enantiomerically pure carboxylic acid.
-
The recovered this compound may also be isolated from the reaction mixture, typically through chromatography of the crude product before final purification of the acid.
Data Presentation
The following tables summarize quantitative data from the literature for the chiral resolution of specific carboxylic acids using this compound.
Table 1: Esterification Reaction Conditions and Yields
| Racemic Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield of Diastereomers | Reference |
| Heterotricyclic Carboxylic Acid (rac)-7 | MNBA | DMAP | DCM | 89.7% (45.3% for 9* and 44.4% for 9) | [4] |
| Heterotricyclic Carboxylic Acid (rac)-19 | MNBA | DMAP | DCM | 85% | [4][8] |
| Heterotricyclic Carboxylic Acid (rac)-7 | DCC | DMAP | DCM | 51% | [4] |
Table 2: HPLC Separation Parameters for Diastereomeric Menthyl Esters
| Diastereomer Pair | Column | Mobile Phase (v/v) | Flow Rate | Temperature | Retention Times (t_R) | Reference |
| Menthyl Esters 9* and 9 | CHIRALFLASH IC (30 x 100 mm) | EtOH/Hexane (65:35) | 20 mL/min | 25 °C | 7.0 min, 11.5 min | [5] |
| Menthyl Esters 20* and 20 | CHIRALPAK IC (4.6 x 250 mm) | EtOH/Hexane (1:19) | 1 mL/min | 40 °C | 9.6 min, 11.8 min | [5][6] |
Logical Relationships in Chiral Resolution
The decision-making process and logical flow for a chiral resolution experiment are outlined below.
Caption: Decision workflow for a chiral resolution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0022972A1 - Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids - Google Patents [patents.google.com]
- 8. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: (-)-Menthol in Topical Cooling Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthol, a naturally occurring cyclic terpene alcohol, is a widely utilized active pharmaceutical ingredient (API) in topical cooling gels and creams.[1] Its characteristic minty aroma and, more importantly, its ability to induce a cooling sensation upon application to the skin, make it a staple in formulations designed for symptomatic relief of minor aches and pains, such as those associated with arthritis, backaches, strains, and sprains.[2][3] This document provides detailed application notes and protocols for researchers and formulators working with this compound in the development of topical cooling products.
Mechanism of Action: The Cooling Sensation
This compound's cooling effect is not a result of a physical drop in skin temperature through evaporation alone, but rather a pharmacological interaction with the nervous system.[4] The primary mechanism of action involves the selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, also known as the "cold and menthol receptor."[3][5]
-
TRPM8 Activation: TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the skin.[3][5] When this compound binds to and activates TRPM8, it lowers the temperature threshold at which the channel is activated, mimicking the sensation of cold.[5][6] This leads to an influx of calcium ions into the neuron, triggering a signal that is transmitted to the brain and perceived as a cooling sensation, even without an actual change in skin temperature.[5][6]
-
Counter-Irritant Effect: By stimulating the nerves responsible for sensing cold, menthol acts as a counter-irritant. This cooling sensation can help to override and reduce the perception of pain signals.[3][7]
-
Vasoactive Properties: Topical menthol application can lead to an increase in cutaneous (skin surface) blood flow, while paradoxically decreasing deeper arterial blood flow.[4] The increased skin blood flow is thought to be a result of stimulating cold receptors in the skin's vasculature.[4]
Caption: Signaling pathway of this compound induced cooling sensation.
Formulation Considerations
This compound is practically insoluble in water but soluble in various organic solvents like ethanol, propylene glycol, and polyethylene glycol 400.[1] This property is crucial when formulating gels and creams.
Typical Concentration Ranges
The concentration of this compound in topical formulations can vary, influencing the intensity and duration of the cooling sensation. However, studies have shown that a higher concentration does not always correlate with a stronger cooling effect or a greater decrease in skin temperature.[8] In one study, a gel with 4.6% menthol was perceived as causing a significantly stronger cooling effect than gels with 0.5% or 10.0% menthol.[8]
| Product Type | Typical this compound Concentration |
| Gels | 2.5% - 10%[7] |
| Creams | 4% - 10%[2][7] |
| Lotions | 0.1% - 0.5%[7][9] |
| Patches | 5% - 7.5%[7] |
| Sprays | 7% - 16%[7] |
Role as a Penetration Enhancer
Besides its cooling properties, this compound can also act as a penetration enhancer, facilitating the absorption of other active ingredients through the skin.[10][11] It is thought to achieve this by reversibly disrupting the lipid structure of the stratum corneum, the outermost layer of the skin.[10][11] This makes it a valuable component in combination topical products.
Quantitative Data on Cooling Effects
Several studies have quantified the cooling effects of topical menthol formulations.
| Parameter | Menthol Gel | Placebo Gel | Ice Pack |
| Intramuscular Temperature Change | -1.9°C[12] | -1.9°C[12] | -5.7°C[12] |
| Skin Temperature Change | -4.2°C[12] | Not specified | -8.8°C[12] |
| Cutaneous Blood Flow Change | +0.3 ml/min[12] | Unaltered[12] | -0.3 ml/min[12] |
| Duration of Cooling Sensation | ~80 minutes[4] | Not specified | Shorter than menthol gel[4] |
| Time to Perceive Cooling | ~14.8 seconds[13] | Not applicable | Not specified |
| Peak Skin Temperature Drop | -3.17°C (at 4 minutes)[13] | Not applicable | Not specified |
Experimental Protocols
Protocol for a Basic Cooling Gel Formulation
This protocol provides a starting point for a simple hydroalcoholic gel.
Materials:
-
This compound crystals
-
Carbomer (e.g., Carbopol 940)
-
Ethanol (95%)
-
Propylene Glycol
-
Triethanolamine (or other neutralizing agent)
-
Purified Water
Procedure:
-
Disperse Carbomer: In a beaker, slowly disperse the carbomer in purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
Dissolve Menthol: In a separate beaker, dissolve the this compound crystals in ethanol and propylene glycol.
-
Combine Phases: Slowly add the menthol solution to the carbomer dispersion while stirring.
-
Neutralize: Add triethanolamine dropwise to the mixture with continuous stirring until the desired viscosity is achieved and a clear gel is formed.
-
Final Mixing: Continue mixing for a short period to ensure homogeneity.
Caption: Workflow for preparing a basic this compound cooling gel.
Protocol for In-Vivo Evaluation of Cooling Efficacy
This protocol outlines a method for assessing the objective and subjective cooling effects of a topical formulation on human volunteers.
Objective: To measure the change in skin temperature and the perceived cooling sensation after the application of a this compound containing topical product.
Equipment:
-
Infrared Thermometer or Thermal Imaging Camera[13]
-
Visual Analog Scale (VAS) for sensory perception[8]
-
Controlled environment room (e.g., 22°C)[13]
Procedure:
-
Acclimatization: Allow subjects to acclimatize in a temperature-controlled room for at least 10-20 minutes.[13][14]
-
Baseline Measurement: Record the baseline skin surface temperature of the target application area (e.g., forearm or thigh) using an infrared thermometer or thermal camera.[13]
-
Product Application: Apply a standardized amount of the test product to the defined skin area.
-
Temperature Monitoring: Record skin surface temperature at regular intervals (e.g., every 30 seconds for the first 2 minutes, then every minute for up to 20-30 minutes).[13][14]
-
Sensory Evaluation: At the same time intervals, ask the subject to rate their perceived cooling sensation on a Visual Analog Scale (VAS), where 0 represents "no cooling" and 10 represents "maximum imaginable cooling".[8]
-
Data Analysis: Compare the changes in skin temperature and VAS scores from baseline over time.
Caption: Experimental workflow for in-vivo cooling efficacy evaluation.
Protocol for In-Vitro Skin Permeation Study
This protocol describes a method to evaluate the permeation of this compound through a skin model.
Objective: To quantify the rate and extent of this compound permeation through an excised skin sample.
Equipment:
-
Franz diffusion cells[11]
-
Excised skin (e.g., hairless mouse or porcine skin)[11]
-
High-Performance Liquid Chromatography (HPLC) system
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin. Fill the receptor compartment with the receptor solution and maintain a constant temperature (e.g., 32°C).
-
Product Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of menthol permeated per unit area over time and determine the steady-state flux.
Safety and Regulatory Considerations
-
This compound is for external use only.[2]
-
It should not be applied to wounds, damaged skin, or mucous membranes.[2]
-
The application area should not be tightly bandaged or heated.[7]
-
Common side effects can include stinging, burning, or tingling at the application site.[7]
-
Formulations are available over-the-counter (OTC) and are regulated as topical analgesics.[5][7]
Conclusion
This compound is a versatile and effective ingredient for inducing a cooling sensation in topical formulations. A thorough understanding of its mechanism of action, formulation properties, and appropriate testing protocols is essential for the successful development of safe and efficacious cooling gels and creams for the temporary relief of minor aches and pains. The provided notes and protocols serve as a comprehensive guide for professionals in the field of topical drug development.
References
- 1. pharma.basf.com [pharma.basf.com]
- 2. Menthol Cream [dailymed.nlm.nih.gov]
- 3. The role and mechanism of action of menthol in topical analgesic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. performancehealthacademy.com [performancehealthacademy.com]
- 5. What is Menthol used for? [synapse.patsnap.com]
- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Menthol topical (Biofreeze, Icy Hot, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. researchgate.net [researchgate.net]
- 9. Menthol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of menthol and related terpenes on the percutaneous absorption of propranolol across excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cooling effect evaluation of a topical pain relief gel - Selfcare Journal [selfcarejournal.com]
- 14. Cooling Efficiency of 4 Common Cryotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Hydrogenation of Piperitenone for L-Menthol Synthesis
Introduction
(-)-Menthol, or L-menthol, is a high-value monoterpene alcohol extensively used in the pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and minty aroma. While historically extracted from mint plants, synthetic routes are increasingly vital to meet global demand. One significant challenge in synthetic menthol production is controlling its stereochemistry, as it has three chiral centers, leading to eight possible stereoisomers. The desired this compound isomer possesses the most potent cooling effect.
The asymmetric hydrogenation of prochiral precursors like piperitenone presents a direct and atom-economical pathway to chiral menthones, which can then be reduced to menthol. However, achieving high diastereo- and enantioselectivity in the hydrogenation of piperitenone is a considerable challenge. The configuration of the isopropyl group in the final product is critical, and controlling the reduction of the endocyclic double bond with high fidelity is paramount. This document outlines protocols and key data for the asymmetric hydrogenation of piperitenone using chiral catalysts, aimed at researchers in organic synthesis and drug development.
Reaction Pathway and Stereochemical Challenge
The hydrogenation of piperitenone can lead to several menthone isomers, which subsequently yield different menthol stereoisomers upon reduction of the carbonyl group. The primary goal is to selectively form (-)-Menthone, which possesses the desired stereochemistry at both the C1 and C4 positions for conversion to this compound.
Performance of Catalytic Systems
The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired this compound precursor. Copper and rhodium-based catalysts with chiral phosphine ligands have been investigated for this transformation. The data below summarizes the reported performance, highlighting the diastereomeric excess (d.e.) achieved in the hydrogenation step.
| Catalyst System | Chiral Ligand | Solvent | Temp. (°C) | H₂ Pressure (bar) | Yield (%) | d.e. (%) | Reference |
| Copper Catalyst | Chiral Diphosphine | Not Specified | Not Specified | Not Specified | 33 (Total) | 93 | [1] |
| Homogeneous Rhodium | Chiral Diphosphine | Not Specified | Not Specified | Not Specified | Mixture | Not Specified | [1] |
Note: The reported 33% yield is for a four-step synthesis starting from 4-hydroxy-2-butanone and mesityl oxide, which includes the asymmetric hydrogenation of piperitenone as a key step[1]. The 93% d.e. refers to the outcome of this specific hydrogenation step.
Experimental Workflow
The overall experimental process involves careful preparation of the chiral catalyst, execution of the high-pressure hydrogenation reaction, and rigorous analysis of the product mixture to determine isomeric purity.
References
One-Pot Synthesis of Menthol from Citronellal: A Detailed Guide Using Heterogeneous Catalysts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the one-pot synthesis of menthol from citronellal utilizing heterogeneous catalysts. This environmentally friendly and efficient method combines the cyclization of citronellal to isopulegol and its subsequent hydrogenation to menthol into a single process, thereby reducing waste and operational complexity. The use of bifunctional heterogeneous catalysts, which possess both acidic and metallic sites, is crucial for this tandem reaction. This guide details the reaction pathways, experimental workflows, catalyst systems, and presents key performance data in structured tables for effective comparison.
Introduction
Menthol, a cyclic monoterpene alcohol, is a high-value chemical widely used in pharmaceuticals, cosmetics, and flavoring industries. Traditional synthesis methods often involve multiple steps, leading to increased cost and environmental impact. The one-pot synthesis from citronellal, a readily available renewable feedstock, over heterogeneous catalysts presents a promising green alternative.[1][2] This process involves two main sequential reactions: an acid-catalyzed intramolecular ene-reaction (cyclization) of citronellal to form isopulegol isomers, followed by the metal-catalyzed hydrogenation of the isopulegols to the desired menthol stereoisomers.[2][3]
The efficiency of this one-pot synthesis is highly dependent on the catalyst's properties. A bifunctional catalyst, containing both acidic sites for the cyclization and metallic sites for the hydrogenation, is essential.[4][5] The balance between acidity and metal function, as well as the catalyst's structural properties, dictates the overall conversion, selectivity, and diastereoselectivity of the process.[6]
Reaction Pathway and Mechanism
The conversion of citronellal to menthol proceeds through a two-step reaction sequence on a bifunctional catalyst:
-
Cyclization: The aldehyde group of citronellal is protonated on an acid site of the catalyst, which facilitates the intramolecular ene reaction (cyclization) to form isopulegol isomers (isopulegol, neo-isopulegol, iso-isopulegol, and neo-iso-isopulegol).[2][7]
-
Hydrogenation: The C=C double bond in the isopulegol isomers is then hydrogenated on the metallic sites of the catalyst in the presence of hydrogen to yield the four diastereomers of menthol (menthol, neomenthol, isomenthol, and neoisomenthol).[2][8]
Side reactions can occur, including the hydrogenation of the citronellal C=C double bond to form 3,7-dimethyloctanal or the hydrogenation of the aldehyde group to citronellol.[2] The catalyst design aims to maximize the desired tandem reaction while suppressing these side reactions.
Caption: Reaction pathway for the one-pot synthesis of menthol from citronellal.
Experimental Protocols
This section provides detailed methodologies for catalyst preparation, the one-pot synthesis reaction, and product analysis.
Catalyst Preparation (Example: Ru/H-Beta-25)
This protocol is based on methodologies described for the preparation of zeolite-supported noble metal catalysts.[6][9]
Materials:
-
H-Beta-25 zeolite (SiO2/Al2O3 = 25)
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Deionized water
Procedure:
-
Support Pre-treatment: Dry the H-Beta-25 zeolite at 120°C for 12 hours to remove adsorbed water.
-
Impregnation: Prepare an aqueous solution of RuCl3·xH2O corresponding to the desired metal loading (e.g., 1 wt.%).
-
Add the dried H-Beta-25 zeolite to the ruthenium chloride solution.
-
Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.
-
Drying: Remove the excess water using a rotary evaporator at 60°C.
-
Dry the resulting solid in an oven at 110°C overnight.
-
Calcination: Calcine the dried catalyst in a muffle furnace under a flow of air. A typical program involves ramping the temperature to 500°C at a rate of 5°C/min and holding for 4 hours.
-
Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace and heat under a flow of hydrogen (e.g., 50 mL/min) to 350°C at a rate of 10°C/min and hold for 2 hours.[9] After reduction, the catalyst should be handled under an inert atmosphere to prevent re-oxidation.
One-Pot Synthesis of Menthol (Batch Reactor)
This protocol is a generalized procedure based on common practices in the literature.[9][10]
Materials:
-
Pre-reduced bifunctional catalyst (e.g., 1 wt.% Ru/H-Beta-25)
-
Citronellal
-
Solvent (e.g., cyclohexane, n-heptane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Add the pre-reduced catalyst (e.g., 0.5 g) and the solvent (e.g., 100 mL) to the autoclave reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with hydrogen to remove the inert gas.
-
Reaction Initiation: Add citronellal (e.g., 1.0 g) to the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring vigorously (e.g., 1000 rpm) to overcome mass transfer limitations.
-
Sampling: Take liquid samples periodically through the sampling valve to monitor the reaction progress.
-
Reaction Termination: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Product Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation. The liquid product mixture is then ready for analysis.
Caption: General experimental workflow for one-pot menthol synthesis.
Product Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., α-DEX 120) for separating stereoisomers.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification.
Procedure:
-
Sample Preparation: Dilute the reaction samples with a suitable solvent (e.g., cyclohexane).
-
GC Analysis: Inject the diluted sample into the GC. The operating conditions (e.g., temperature program, carrier gas flow rate) should be optimized to achieve good separation of reactants, intermediates, products, and by-products.
-
Quantification: Calculate the conversion of citronellal and the selectivity towards different products using the peak areas from the GC-FID chromatogram and response factors determined with standard compounds.
-
Conversion (%) = [(Initial moles of citronellal - Final moles of citronellal) / Initial moles of citronellal] x 100
-
Selectivity (%) = (Moles of desired product / Moles of citronellal converted) x 100
-
Yield (%) = (Conversion x Selectivity) / 100
-
Catalyst Performance Data
The performance of various heterogeneous catalysts for the one-pot synthesis of menthol from citronellal is summarized in the tables below.
Table 1: Performance of Noble Metal-Based Catalysts
| Catalyst | Temp. (°C) | Pressure (bar H₂) | Time (h) | Citronellal Conversion (%) | Menthol Selectivity (%) | Menthol Yield (%) | Reference |
| 1 wt.% Ru/H-BEA-25 | 100 | 50 | 4 | >99 | 93.3 | ~93 | [6] |
| 2.5 wt.% Ru/H-Beta-300 | 35 | 10 | 2.5 | 80.1 | - | - | [2] |
| 2.0 wt.% Pt/Beta Zeolite | - | - | - | >95 | >95 | - | [2] |
| 2.5 wt.% Pt/H-Beta-25 | 35 | 10 | 1 | 100 | - | - | [2] |
| Pd-heteropoly acid | 80 | 30 | 6 | 100 | 90 | 90 | [1] |
Table 2: Performance of Non-Noble Metal-Based Catalysts
| Catalyst | Temp. (°C) | Pressure (bar H₂) | Time (h) | Citronellal Conversion (%) | Menthol Selectivity (%) | Menthol Yield (%) | Reference |
| 15 wt.% Ni/H-Beta-25 | 80 | 20 | 3 | 93 | - | 36 | [6] |
| Ni/sulfated zirconia | 100 | 14 | 6 | 99 | 91 | 90 | [6][11] |
| 10% Ni/γ-Al₂O₃ | 90 | 1 | - | - | - | 86 | [11] |
Conclusion
The one-pot synthesis of menthol from citronellal using bifunctional heterogeneous catalysts is a highly promising and sustainable approach. Catalysts based on noble metals like Ruthenium and Platinum supported on acidic zeolites have demonstrated high conversion and selectivity.[2][6] Non-noble metal catalysts, particularly Nickel-based systems, also show considerable activity and offer a more cost-effective alternative.[6][11] The choice of catalyst, support, and reaction conditions must be carefully optimized to achieve the desired product yield and stereoselectivity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and implement efficient one-pot menthol synthesis processes.
References
- 1. sciencetechindonesia.com [sciencetechindonesia.com]
- 2. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 3. doria.fi [doria.fi]
- 4. research.abo.fi [research.abo.fi]
- 5. research.abo.fi [research.abo.fi]
- 6. utupub.fi [utupub.fi]
- 7. researchgate.net [researchgate.net]
- 8. US7960593B2 - Process for preparation of menthol by hydrogenation of isopulegol - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. journal.ipb.ac.id [journal.ipb.ac.id]
- 11. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of Menthol-Dicarboxylic Acid Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction The interaction between active pharmaceutical ingredients (APIs) like menthol and co-formers such as dicarboxylic acids is a critical area of study in pharmaceutical sciences. These interactions can lead to the formation of new solid forms, including co-crystals or eutectic mixtures, which can significantly alter the physicochemical properties of the API, such as solubility, stability, and bioavailability.[1][2] Spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for confirming the formation of these new entities and elucidating the nature of the intermolecular interactions. This document provides detailed protocols for the synthesis and spectroscopic analysis of adducts formed between menthol and various dicarboxylic acids.
Synthesis and Sample Preparation
The formation of menthol-dicarboxylic acid adducts can be achieved through several methods, including esterification to form covalent derivatives or co-crystallization techniques that rely on non-covalent interactions like hydrogen bonding.
Protocol 1.1: Synthesis of Menthol-Dicarboxylic Acid Esters This protocol describes the synthesis of menthol esters via a catalyzed reaction with dicarboxylic acids such as maleic, succinic, or glutaric acid.[3][4]
-
Reaction Setup: In a 500 mL flask equipped with a Dean-Stark apparatus and a reflux condenser, combine menthol and a selected dicarboxylic acid (e.g., in a 2:1 molar ratio) in 80 mL of an appropriate solvent like o-xylene.[3]
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for approximately 12 hours, continuously removing the water formed during the reaction.[4]
-
Solvent Removal: After cooling, remove the o-xylene using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from a suitable solvent to obtain the pure ester. The expected yield is typically between 80-85%.[4]
Protocol 1.2: Co-crystal Preparation via Liquid-Assisted Grinding (LAG) LAG is an efficient mechanochemical method for screening and producing co-crystals.[5]
-
Preparation: Weigh stoichiometric amounts of menthol and the dicarboxylic acid co-former (e.g., 1:1 or 2:1 molar ratio) into a 2 mL glass vial containing stainless steel grinding beads.[5]
-
Solvent Addition: Add a catalytic amount (a few microliters) of a suitable solvent (e.g., ethanol, methanol, acetonitrile).
-
Grinding: Subject the mixture to grinding in a planetary mill or vortex mixer for a specified duration (e.g., 2 hours).[5]
-
Characterization: The resulting powder can be directly analyzed using spectroscopic and diffraction techniques.
Protocol 1.3: Co-crystal Preparation via Solvent Evaporation This is a common method for growing single crystals suitable for X-ray diffraction.[6]
-
Dissolution: Dissolve stoichiometric amounts of menthol and the dicarboxylic acid in a common solvent in which both are congruently soluble.[6]
-
Stirring: Stir the solution at a constant temperature to facilitate molecular interaction.
-
Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature or under controlled conditions.
-
Collection: Collect the resulting crystals for analysis.
Spectroscopic Analysis Protocols
2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful technique for identifying the formation of hydrogen bonds between the hydroxyl group of menthol and the carboxylic acid group of the co-former, or for confirming the formation of an ester linkage.
Protocol 2.1.1: Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare samples as KBr (Potassium Bromide) tablets. Mix a small amount of the sample with spectrally pure KBr and press it into a thin, transparent pellet under vacuum (0.1–0.05 mm Hg) to minimize moisture.[4][7]
-
Instrument Setup: Use an IR-FTIR spectrophotometer.
-
Data Collection: Record spectra in the absorption range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[7]
Data Interpretation:
-
Hydrogen Bonding: The formation of a co-crystal is often indicated by a shift and broadening of the O-H stretching band of menthol (typically around 3250-3500 cm⁻¹) and a shift in the C=O stretching band of the dicarboxylic acid (typically around 1700 cm⁻¹).[8][9] A red shift (to lower frequency) in the C=O band suggests hydrogen bond formation between the acid's carbonyl oxygen and menthol's hydroxyl hydrogen.[8]
-
Esterification: The formation of an ester is confirmed by the disappearance of the broad O-H stretch from menthol and the appearance of a strong C=O stretching band for the ester group in the range of 1730–1710 cm⁻¹.[7]
2.2. Mass Spectrometry (MS) MS is used to determine the molecular mass of the synthesized compounds and to gain structural information from their fragmentation patterns.
Protocol 2.2.1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile:water.[7]
-
Chromatographic Conditions: Use an appropriate HPLC column and mobile phase for separation.
-
MS Parameters: Set the mass spectrometer parameters. Example conditions include:[4][7]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Q-1 Scan.
-
Desolvation Temperature: 250°C.
-
Electric Field Voltage: 70 V.
-
Data Interpretation:
-
Molecular Ion: Identify the quasi-molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺) to confirm the molecular weight of the adduct. For a 1:1 adduct of menthol and maleic acid, the expected m/z for [M-H]⁻ is 253.0.[4] For a 2:1 adduct of menthol and succinic acid (dimentholsuccinate), the expected m/z for [M-H]⁻ is 417.0.[4]
-
Fragmentation: Analyze the fragment ions to confirm the structure. For example, dimentholsuccinate may show fragments corresponding to the succinic acid particle (m/z 119.0) and the menthol succinate ion (m/z 279.0).[4]
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons and can provide definitive evidence of interactions involving hydroxyl and carboxyl groups.
Protocol 2.3.1: Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
Data Interpretation:
-
Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton of menthol is highly diagnostic. In its pure form, it may appear as a distinct signal (e.g., a doublet at δ = 3.9 ppm).[10] Upon forming a hydrogen bond with a dicarboxylic acid, this signal is expected to shift and potentially broaden significantly, or even exchange with the acidic protons of the co-former, leading to a new, broad singlet.[10]
-
Carboxyl Protons: The acidic protons of the dicarboxylic acid will also experience a change in their chemical environment and shift upon interaction with menthol.
-
Esterification: For ester derivatives, the disappearance of the menthol -OH proton signal and the dicarboxylic acid -COOH proton signals, along with characteristic shifts in the protons adjacent to the newly formed ester linkage, confirms the reaction.
Summary of Quantitative Data
Table 1: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound/Interaction | O-H Stretch (Menthol) | C=O Stretch (Acid/Ester) | Reference |
|---|---|---|---|
| Pure Menthol | ~3250-3500 (broad) | N/A | [7][11] |
| Menthol-Dicarboxylic Acid (H-bonded) | Shifted and Broadened | Shifted (e.g., to lower frequency) | [8][9] |
| Menthol-Dicarboxylic Acid Ester | Absent | 1710-1730 (strong) |[7] |
Table 2: Key Mass Spectrometry Data (m/z) for Menthol-Dicarboxylic Acid Adducts
| Adduct (Ratio) | Dicarboxylic Acid | Ion Type | Expected m/z | Key Fragments (m/z) | Reference |
|---|---|---|---|---|---|
| Mentholmaleinate (1:1) | Maleic Acid | [M-H]⁻ | 253.0 | 115 (maleic acid ion) | [4] |
| Dimentholsuccinate (2:1) | Succinic Acid | [M-H]⁻ | 417.0 | 279, 119 |[4] |
Table 3: Expected ¹H NMR Chemical Shift Changes
| Proton | Expected Change upon H-Bonding/Co-crystal Formation | Reference |
|---|---|---|
| Menthol -OH | Significant downfield shift and/or broadening of the signal. May change from a doublet to a broad singlet. | [10] |
| Dicarboxylic Acid -COOH | Significant downfield shift and broadening. |
| Menthol Ring Protons | Minor shifts due to changes in the electronic environment. | |
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L - (-) - Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids - ProQuest [proquest.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. L - (-) - Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids - ProQuest [proquest.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and enantioselectivity of synthetic (-)-Menthol production
Technical Support Center: Synthesis of (-)-Menthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the synthesis of this compound, with a focus on the widely used Takasago and Symrise (Haarmann-Reimer) processes.
Low Enantioselectivity in Asymmetric Hydrogenation (Takasago Process)
Question: We are experiencing low enantiomeric excess (ee) in the Rh-BINAP catalyzed asymmetric isomerization of N,N-diethylgeranylamine to (+)-citronellal enamine. What are the potential causes and how can we improve the enantioselectivity?
Answer:
Low enantiomeric excess in this key step of the Takasago process can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Purity and Integrity | Analyze the Rh-BINAP catalyst for impurities or degradation. Ensure the BINAP ligand is of high optical purity. | Use a fresh, well-characterized catalyst from a reputable supplier. Store the catalyst under an inert atmosphere and protect it from light. |
| Solvent and Reagent Purity | Test all solvents and reagents for impurities, especially water and oxygen, which can poison the catalyst. | Use anhydrous, deoxygenated solvents. Purify reagents if necessary. |
| Reaction Temperature | Monitor the reaction temperature closely. Deviations from the optimal temperature can significantly impact enantioselectivity. | Optimize the reaction temperature. Generally, lower temperatures favor higher enantioselectivity, but this may come at the cost of a slower reaction rate. |
| Hydrogen Pressure | Ensure the hydrogen pressure is maintained at the optimal level for the reaction. | Calibrate pressure gauges and ensure a consistent hydrogen supply. |
| Substrate Quality | Analyze the myrcene and N,N-diethylamine starting materials for impurities that could interfere with the catalyst. | Use high-purity starting materials. Distill myrcene if necessary. |
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Low Yield in the Cyclization of (+)-Citronellal to (-)-Isopulegol
Question: Our yield of (-)-isopulegol from the cyclization of (+)-citronellal using a Lewis acid catalyst (e.g., ZnBr₂) is consistently low. What are the common side reactions and how can we minimize them?
Answer:
The intramolecular ene reaction to form isopulegol is a critical step where yield can be compromised by side reactions.
Common Side Reactions and Mitigation Strategies:
-
Formation of Isomers: Besides the desired (-)-isopulegol, other stereoisomers such as (+)-isoisopulegol, (+)-neoisopulegol, and (+)-neoisoisopulegol can form. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.
-
Solution: The choice of Lewis acid is crucial. While ZnBr₂ is commonly used, other catalysts like tris(2,6-diarylphenoxy)aluminum can offer higher selectivity to (-)-isopulegol.[1] Careful control of the reaction temperature is also important.
-
-
Dehydration: The alcohol product, isopulegol, can undergo dehydration under acidic conditions to form various dienes.
-
Solution: Use a milder Lewis acid and avoid excessive reaction times and high temperatures.
-
-
Polymerization: Citronellal and isopulegol can polymerize under strongly acidic conditions.
-
Solution: Ensure slow addition of the catalyst and maintain a homogeneous reaction mixture to avoid localized high concentrations of the acid.
-
Troubleshooting Decision Tree for Low Cyclization Yield:
References
Identifying and minimizing side reactions in (-)-Menthol synthesis from citronellal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Menthol from citronellal. Our goal is to help you identify and minimize common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main steps in the synthesis of this compound from citronellal?
The synthesis is primarily a two-step process:
-
Cyclization: Citronellal undergoes an acid-catalyzed intramolecular ene reaction to form isopulegol. This step is crucial for establishing the desired stereochemistry.
-
Hydrogenation: The double bond in isopulegol is then hydrogenated to yield menthol.
This can be performed as a one-pot synthesis using a bifunctional catalyst or as a two-step process with isolation of the isopulegol intermediate.[1][2][3]
Q2: What are the most common side reactions I should be aware of?
Several side reactions can occur, impacting the yield and purity of this compound. These include:
-
During Cyclization:
-
Formation of Isopulegol Isomers: Besides the desired (-)-isopulegol, other stereoisomers such as (+)-isopulegol, (+)-neoisopulegol, and (+)-isoisopulegol can be formed.[4]
-
Dehydration and Cracking: Strong acid catalysts can lead to the dehydration of isopulegol to form p-menth-3-ene, or cracking of the carbon skeleton.[5]
-
Etherification: Intermolecular reaction between two isopulegol molecules can form dimeric ethers.[5]
-
Polymerization/Dimerization of Citronellal: The aldehyde functionality of citronellal can undergo self-condensation or polymerization under acidic conditions.[2][6]
-
-
During Hydrogenation:
Q3: How can I minimize the formation of citronellol?
The formation of citronellol occurs when the aldehyde group of citronellal is hydrogenated before cyclization. To minimize this:
-
Use a catalyst with optimized acidity and metal function: A catalyst with strong acid sites will promote rapid cyclization, reducing the amount of citronellal available for hydrogenation.[7]
-
Control reaction conditions: Lower temperatures during the initial phase of a one-pot reaction can favor cyclization over hydrogenation of the aldehyde.[2]
-
Two-step synthesis: Performing the cyclization first and then purifying the isopulegol before hydrogenation will eliminate this side reaction.
Q4: My diastereoselectivity to (-)-isopulegol is low. How can I improve it?
Achieving high diastereoselectivity is critical for obtaining pure this compound. To improve it:
-
Catalyst Selection: The nature of the acid catalyst plays a significant role. Lewis acids like zinc bromide (ZnBr₂) are known to favor the formation of (-)-isopulegol.[2] For heterogeneous catalysts, the pore structure and the nature of the acid sites (Lewis vs. Brønsted) are important factors.[4]
-
Reaction Temperature: Lowering the reaction temperature of the cyclization step can enhance diastereoselectivity by favoring the thermodynamically more stable transition state leading to (-)-isopulegol.
-
Solvent Choice: The polarity of the solvent can influence the transition state geometry of the cyclization reaction. Non-polar solvents like cyclohexane are commonly used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of catalyst poisons (e.g., water, impurities in the starting material). | 1. Ensure the catalyst is properly activated (e.g., reduction of metal catalysts, drying of acid catalysts). 2. Optimize reaction time and temperature based on literature for the specific catalyst system. 3. Use dry solvents and purified citronellal. |
| Low yield of menthol despite high citronellal conversion | 1. Predominance of side reactions (e.g., polymerization, defunctionalization). 2. Deactivation of the hydrogenation catalyst. 3. Suboptimal hydrogenation conditions (pressure, temperature). | 1. Modify the catalyst to have milder acidity to reduce polymerization.[8] 2. Check for catalyst deactivation due to coking or poisoning. Consider catalyst regeneration. 3. Increase hydrogen pressure and/or temperature for the hydrogenation step. |
| Formation of significant amounts of dimeric ethers | Strong Brønsted acidity of the catalyst. | Use a catalyst with a higher ratio of Lewis to Brønsted acid sites or a milder acid catalyst. |
| High levels of p-menthane (defunctionalization product) | 1. High hydrogenation temperature. 2. Highly active hydrogenation catalyst (e.g., Platinum). | 1. Lower the hydrogenation temperature. 2. Use a less active hydrogenation metal like Ruthenium, which has shown lower tendency for defunctionalization compared to Platinum.[1][9] |
Quantitative Data on Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the yield of this compound and the distribution of side products. The following tables summarize data from various studies to facilitate comparison.
Table 1: Performance of Different Catalysts in the One-Pot Synthesis of Menthol from Citronellal
| Catalyst | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Menthol Yield (%) | Major Side Products (%) | Reference |
| 1% Ru/H-BEA-25 | 100 | 25 | Hexane | >99 | 93 | Isopulegols (trace), Defunctionalization products | [2] |
| 2% Pt/H-beta-25 | 35 | 10 | Cyclohexane | ~80 | ~40 | Acyclic hydrogenation products (citronellol), Dimeric ethers | [1][9] |
| 2% Ru/H-beta-25 | 35 | 10 | Cyclohexane | ~78 | ~50 | Acyclic hydrogenation products, Dimeric ethers | [1][9] |
| 15% Ni/H-Beta-25 | 80 | 20 | Cyclohexane | 93 | 36 | Isopulegols, other menthol isomers | [7] |
| Ni/Zr-Beta | 80 (He), then 80 (H₂) | 1 (He), then 20 (H₂) | Dodecane | >99 | 86-97 | Not specified | [7] |
Table 2: Influence of Catalyst Support Acidity on Menthol Yield (Ru Catalysts)
| Catalyst Support | Brønsted Acid Sites (µmol/g) | Lewis Acid Sites (µmol/g) | Menthol Yield (%) | Reference |
| H-Beta-25 | 150 | 50 | ~93 | [2] |
| H-Beta-150 | 50 | 25 | ~85 | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Ru/H-Beta-Zeolite
This protocol is a generalized procedure based on common practices in the literature.[2]
1. Catalyst Preparation (Example: 1 wt% Ru/H-Beta-25): a. Dry H-Beta-25 zeolite at 120°C for 12 hours. b. Dissolve Ruthenium(III) chloride hydrate in ethanol. c. Impregnate the dried zeolite with the Ruthenium solution. d. Dry the impregnated zeolite at 80°C for 12 hours. e. Calcine the catalyst in air at 400°C for 4 hours. f. Reduce the catalyst under a flow of hydrogen at 350°C for 4 hours prior to reaction.
2. Reaction Procedure: a. Add the pre-reduced catalyst to a high-pressure autoclave reactor. b. Add a solution of (+)-citronellal in a dry, non-polar solvent (e.g., hexane or cyclohexane). c. Seal the reactor and purge with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bar). e. Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring. f. Monitor the reaction progress by taking samples periodically and analyzing them by GC or GC-MS. g. After the reaction is complete, cool the reactor to room temperature and vent the hydrogen.
3. Product Isolation and Purification: a. Filter the reaction mixture to remove the catalyst. b. Remove the solvent from the filtrate under reduced pressure. c. The crude product can be purified by fractional distillation under vacuum to separate menthol from unreacted starting materials and high-boiling side products. d. For higher purity, recrystallization from a suitable solvent (e.g., acetonitrile or a hydrocarbon solvent at low temperature) can be performed.
Protocol 2: Two-Step Synthesis via Isopulegol Isolation
Step A: Cyclization of Citronellal to Isopulegol a. Dissolve (+)-citronellal in a dry solvent (e.g., toluene). b. Add the acid catalyst (e.g., anhydrous zinc bromide). c. Stir the reaction at a controlled temperature (e.g., 0-5°C) and monitor by TLC or GC until citronellal is consumed. d. Quench the reaction with a weak base solution (e.g., saturated sodium bicarbonate). e. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure and purify the crude isopulegol by vacuum distillation.
Step B: Hydrogenation of Isopulegol to Menthol a. Dissolve the purified isopulegol in a suitable solvent (e.g., ethanol or cyclohexane). b. Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C). c. Place the mixture in a hydrogenation apparatus and apply hydrogen pressure. d. Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases. e. Filter the catalyst and remove the solvent to obtain crude menthol. f. Purify the menthol by distillation and/or recrystallization as described in Protocol 1.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound from citronellal.
Diagram 2: Cyclization Signaling Pathway and Side Reactions
Caption: Key pathways in the acid-catalyzed cyclization of citronellal.
Diagram 3: Hydrogenation Step and Potential Byproducts
Caption: Desired hydrogenation of isopulegol and common side reactions.
References
- 1. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
Technical Support Center: Diastereomeric Resolution of (-)-Menthyl Esters
Welcome to our dedicated technical support center for the diastereomeric resolution of (-)-menthyl esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating diastereomeric esters derived from (-)-menthol.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for diastereomeric resolution?
The resolution of a racemic mixture using an enantiomerically pure agent like l-(-)-menthol is a classic chemical resolution technique.[1][2] The process involves the esterification of a racemic carboxylic acid with this compound. This reaction converts the pair of enantiomers into a pair of diastereomers.[2][3] Since diastereomers have different physical properties, such as solubility and chromatographic retention times, they can be separated by standard laboratory techniques like fractional crystallization or chromatography.[3][4] Once separated, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the this compound auxiliary.[1][3]
Q2: Which esterification method is most effective for coupling racemic acids with this compound?
The choice of esterification method can significantly influence the yield and success of the resolution.[3]
-
Shiina Esterification: This method, which often uses an acid anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA), is frequently effective and can provide high yields.[3][5]
-
Steglich Esterification: This is a mild and widely used method employing a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). It is particularly useful for substrates that are sensitive to harsher conditions.[3]
-
Fischer Esterification: This method is generally less suitable for laboratory-scale resolutions due to the reversible nature of the reaction and the potential for side reactions.[3]
Q3: How can the diastereomeric esters of this compound be separated?
There are two primary methods for separating the diastereomeric esters:
-
Fractional Crystallization: This technique relies on the different solubilities of the diastereomers in a specific solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration.[3][6]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers.[1][5] Polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK IC, are often effective for this purpose.[3][5][7]
Troubleshooting Guide
Problem 1: Low Diastereomeric Excess (d.e.) or Incomplete Separation
Symptoms:
-
Analysis of the product by HPLC or NMR shows a mixture of diastereomers with a low ratio of one over the other.
-
Both diastereomers are crystallizing simultaneously during fractional crystallization.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Separation Technique | If fractional crystallization is yielding poor results, consider switching to preparative HPLC, which often provides better separation for closely related diastereomers.[3][5] |
| Suboptimal HPLC Conditions | Systematically vary the mobile phase composition (e.g., the ratio of hexane to ethanol or isopropanol) to optimize resolution.[3][9] Ensure you are using a suitable chiral stationary phase; polysaccharide-based columns are often effective.[3][10] |
| Poor Solvent Choice for Crystallization | The chosen solvent may not provide a significant enough difference in solubility between the diastereomers.[9] Screen a variety of solvents to find one where one diastereomer is significantly less soluble than the other.[8] |
| Crystallization Conditions Not Optimized | Factors like temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization.[9] Experiment with different crystallization temperatures and cooling rates. A slower cooling rate often promotes the formation of purer crystals.[8] |
Problem 2: Low or No Yield of the Desired Diastereomer
Symptoms:
-
After the separation step, the amount of isolated desired diastereomer is significantly lower than expected.
-
No crystallization occurs after esterification and attempting fractional crystallization.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Esterification Reaction | Monitor the esterification reaction by TLC to ensure it has gone to completion before proceeding with separation.[1] Consider changing the coupling agent (e.g., from DCC to MNBA) for potentially higher yields.[3][5] |
| High Solubility of Diastereomers | The diastereomeric esters may be too soluble in the chosen solvent for crystallization to occur.[8] Carefully evaporate some of the solvent to increase the concentration or introduce an "anti-solvent" in which the esters are less soluble to induce precipitation.[8] |
| Equilibrium Limitations | The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[8] In such cases, recycling the mother liquor, which is enriched in the more soluble diastereomer, may be necessary to improve the overall yield.[8] |
| Premature Isolation | The crystallization process may have been stopped before reaching its optimal yield.[8] Allow for longer crystallization times or lower the final temperature to maximize the amount of crystallized product.[8] |
Problem 3: Product "Oiling Out" Instead of Crystallizing
Symptoms:
-
Instead of forming solid crystals, the product separates from the solution as a liquid phase.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Level of Supersaturation | "Oiling out" often occurs when the solution is too concentrated or cooled too quickly.[8] Use a more dilute solution or employ a much slower cooling rate.[8] |
| Presence of Impurities | Impurities can sometimes inhibit crystallization and promote oiling out. Ensure the diastereomeric ester mixture is sufficiently pure before attempting crystallization. |
| Inappropriate Crystallization Temperature | The crystallization temperature might be above the melting point of the solvated solid.[8] If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the product.[8] |
| Lack of Nucleation Sites | Crystallization may not initiate without a nucleation site. Try seeding the solution with a small crystal of the desired diastereomer or scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[8] |
Experimental Protocols
Protocol 1: Esterification of a Racemic Carboxylic Acid with l-(-)-Menthol
This protocol is adapted from the Shiina esterification method, which has been shown to be effective for this transformation.[5]
-
Preparation: To a solution of the racemic carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add l-(-)-menthol (1.1 eq).[1]
-
Coupling Agent Addition: Add a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) and a catalyst like 4-(dimethylaminopyridine) (DMAP) (0.1 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to obtain the mixture of diastereomeric esters.[3]
Protocol 2: Separation of Diastereomers by Preparative HPLC
-
Sample Preparation: Dissolve the mixture of diastereomeric esters in the mobile phase.[3]
-
Injection: Inject the solution onto a preparative chiral HPLC column (e.g., CHIRALPAK IC).[3][5]
-
Elution: Elute with an appropriate mobile phase, such as a mixture of ethanol and hexane, at a constant flow rate.[3][5]
-
Detection & Collection: Monitor the elution by UV detection. Collect the fractions corresponding to each separated diastereomer.[3]
-
Isolation: Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomeric esters.[3]
Protocol 3: Hydrolysis of the Purified Diastereomeric Ester
-
Basic Hydrolysis (Saponification): Dissolve the purified diastereomeric ester in a mixture of an alcohol (e.g., methanol) and water.[3]
-
Base Addition: Add a strong base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH).[1][3]
-
Reaction: Stir the mixture at a suitable temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC).[3]
-
Acidification: Remove the alcohol under reduced pressure and acidify the aqueous residue with a strong acid (e.g., HCl) to protonate the carboxylate.[3]
-
Extraction: Extract the enantiomerically pure carboxylic acid with an organic solvent. Wash the organic layer, dry it over an anhydrous salt like Na2SO4, filter, and concentrate to yield the final product.[3]
Quantitative Data Summary
The following table summarizes representative HPLC conditions for the separation of (-)-menthyl ester diastereomers, based on literature data. Actual retention times and optimal conditions will vary depending on the specific substrate.
| Substrate | Column | Mobile Phase | Flow Rate | Temperature | Retention Times (min) | Reference |
| Glutamate Analog Precursor | CHIRALPAK IC (4.6 x 250 mm) | EtOH/hexane 1:19 | 1 mL/min | 40 °C | 9.6 and 11.8 | [5][7] |
| Glutamate Analog Precursor | CHIRALFLASH IC (30 x 100 mm) | EtOH/hexane 65:35 | 20 mL/min | 25 °C | 7.0 and 11.5 | [5] |
Diagrams
Caption: Experimental workflow for diastereomeric resolution using this compound.
Caption: Troubleshooting logic for low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Strategies for purifying synthetic menthol from isomeric mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic menthol from its isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for purifying synthetic menthol?
A1: The main strategies for purifying synthetic menthol from isomeric mixtures include fractional distillation, crystallization, and chromatography.[1][2][3] Fractional distillation is often used as an initial step to separate menthol isomers from other components based on boiling point differences.[4][5][6] Crystallization is a highly effective method for isolating a specific isomer, typically the desired (-)-menthol, from a concentrated mixture.[4][7] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns, are powerful for separating all eight stereoisomers, especially for analytical purposes.[8][9][10]
Q2: How can the eight different stereoisomers of menthol be separated?
A2: Separating all eight stereoisomers of menthol requires a multi-step approach due to the presence of both diastereomers and enantiomers.[8]
-
Diastereomer Separation: The four pairs of diastereomers (menthol, neomenthol, isomenthol, and neoisomenthol) can be separated using standard techniques like fractional distillation or achiral chromatography (e.g., on a silica column).[8]
-
Enantiomer Separation: To separate the enantiomers within each diastereomeric pair (e.g., (+)-menthol from this compound), a chiral recognition technique is necessary.[8] Chiral HPLC or GC using a chiral stationary phase (CSP), such as polysaccharide-based columns, is highly effective for this purpose.[8][9]
Q3: What is the most effective type of solvent for menthol crystallization?
A3: Nitrile-based solvents, particularly acetonitrile, have been shown to be highly effective for crystallizing menthol.[7][11] Using a nitrile solvent allows for the precipitation of optically and chemically pure menthol crystals at temperatures around room temperature (0°C to 20°C), which is industrially advantageous.[7] This method can yield menthol with an enantiomeric excess of over 99% e.e. and a chemical purity exceeding 99%.[7] Other solvents like isopropyl ether have been used, but experiments with acetone and ethanol have shown them to be less effective, often resulting in no crystal precipitation even at low temperatures.[7][12]
Q4: What level of purity can be achieved with these methods?
A4: Very high purity levels are attainable. Crystallization from a nitrile solvent can yield (L)-menthol with a chemical purity of over 99% and an optical purity of more than 99% e.e.[7] Supercritical CO2 extraction is another advanced method that can achieve purity levels of up to 99.8%.[13] For analytical characterization, chiral GC-MS can detect d-menthol impurities at levels as low as 0.01% of the total menthol.[14]
Troubleshooting Guides
Crystallization Issues
Q: Why are no crystals forming in my menthol solution, even after cooling?
A: This is a common issue that can be attributed to several factors:
-
Incorrect Solvent Choice: Menthol is highly soluble in some solvents, which can inhibit crystallization. For example, using solvents like ethanol or acetone may not yield crystals even at temperatures as low as -20°C.[7][12] It is recommended to use a nitrile-based solvent like acetonitrile.[7]
-
Insufficient Concentration: The solution may not be supersaturated. The amount of solvent should be just enough to dissolve the crude menthol, typically 0.5 to 10 times the amount of menthol.[7]
-
Cooling Rate: Cooling the solution too rapidly can hinder the formation of well-defined crystals.[12] A gradual and slow cooling process is preferred as it allows for the formation of larger, more regular crystals.[15]
-
Presence of Impurities: Certain impurities can interfere with the crystal lattice formation.[12] Consider pre-purifying the crude menthol using fractional distillation to remove components with different boiling points.[5][6]
Q: My menthol crystals are impure. How can I improve their purity?
A: Impure crystals often result from trapped mother liquor or co-crystallization of isomers.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove residual oil and impurities from the crystal surface.[15]
-
Recrystallization: The most effective method to improve purity is recrystallization.[16] Dissolve the impure crystals in a minimal amount of a suitable hot solvent and then cool slowly to allow purer crystals to form.[16]
-
Sweating: This technique can be applied to a crystal mass to "sweat out" impurities. It involves carefully raising the temperature to melt the more impure regions, which can then be drained away.[17]
-
Pre-Purification: Ensure the starting material for crystallization is of sufficient purity. Use fractional distillation to remove a significant portion of isomeric impurities before attempting crystallization.[2][6]
Fractional Distillation Issues
Q: I'm observing poor separation of menthol isomers during fractional distillation. What can I do?
A: The separation of menthol isomers by distillation is challenging due to their similar physical properties.[5]
-
Use a High-Efficiency Column: A distillation column with a high number of theoretical plates (e.g., around 50) is necessary for effective separation.[6]
-
Optimize Reflux Ratio: A high reflux ratio (e.g., 50:1) is required to achieve good separation.[5][6]
-
Operate Under Vacuum: Reducing the pressure (e.g., to not more than 50 mm Hg) lowers the boiling points of the components.[5][18] This not only helps prevent thermal degradation of the menthol but also enhances the relative volatility between isomers, improving separation.[5]
Chromatography Issues
Q: I am getting poor resolution of enantiomers on my chiral HPLC column. What should I check?
A: Poor resolution in chiral chromatography can stem from several sources.
-
Column Selection: The choice of chiral stationary phase (CSP) is critical.[8] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have demonstrated excellent performance for resolving menthol enantiomers.[8]
-
Mobile Phase Optimization: The composition of the mobile phase must be carefully optimized.[18] For normal-phase HPLC, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol) is common.[18] Adjusting the ratio of these components can significantly impact resolution.
-
Flow Rate: A lower flow rate generally provides better resolution by allowing more time for interactions between the analytes and the stationary phase.
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Prepare a stock solution of the isomer mixture at a concentration of about 1 mg/mL in the mobile phase.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for different purification methods.
Table 1: Crystallization Parameters and Purity
| Parameter | Nitrile Solvent (Acetonitrile) | Isopropyl Ether | Ethanol | Acetone |
|---|---|---|---|---|
| Crude Menthol Purity | 95% chemical, 97.3% e.e. | 95% chemical, 97% e.e. | 95% chemical, 97% e.e. | 95% chemical, 97.3% e.e. |
| Dissolution Temp. | ~30°C | Room Temperature | Room Temperature | Room Temperature |
| Crystallization Temp. | 5°C | -25°C | -20°C | 0°C |
| Result | Crystals Formed | Crystals Formed | No Crystals | No Crystals |
| Final Purity | >99% chemical, >99% e.e. (after distillation) | 95% chemical, 97% e.e. | N/A | N/A |
| Reference |[7][12] |[7][12] |[7][12] |[7][12] |
Table 2: Fractional Distillation Conditions
| Parameter | Value | Reference |
|---|---|---|
| Pressure | Not over 50 mm Hg | [6][18] |
| Theoretical Plates | ~50 | [6] |
| Reflux Ratio | ~50:1 |[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation and Crystallization
This protocol describes a two-step process to purify this compound from a synthetic mixture rich in the desired isomer.
Step 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., 50 theoretical plates), a distillation head, a condenser, and receiving flasks. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Charge the Flask: Charge the distillation flask with the crude synthetic menthol mixture.
-
Reduce Pressure: Reduce the system pressure to approximately 20-50 mm Hg.[5][6]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the initial fractions, which will be enriched in lower-boiling components and undesired isomers. Monitor the temperature at the distillation head.
-
Menthol-Rich Fraction: As the distillation progresses, the temperature will stabilize. The main fraction collected will be enriched in menthol. Continue distillation until most of the menthol has been distilled over, leaving non-volatile residues behind.[6] This menthol-rich fraction is used for the subsequent crystallization step.
Step 2: Crystallization from Acetonitrile
-
Dissolution: In a suitable vessel, add the menthol-rich fraction obtained from distillation. Add acetonitrile (approx. 3 mL per gram of menthol) and warm the mixture to about 30°C with gentle stirring until all the menthol is dissolved.[12]
-
Cooling: Slowly cool the solution to 5°C in a cooling bath.[12] Control the cooling rate to be gradual to promote the growth of large, pure crystals.
-
Crystal Collection: Once crystallization is complete, collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any adhering mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum at a temperature of about 26°C.[15] The resulting crystals should have high chemical and optical purity.[7]
Protocol 2: Analytical Separation of Menthol Diastereomers by HPLC
This protocol is adapted from the method described by Haut and Core (1981) for the separation of the four diastereomeric pairs.[8][19]
-
HPLC System: Use a liquid chromatograph equipped with a loop injector and a differential refractometer detector.[19]
-
Column: A standard achiral normal-phase column (e.g., silica, such as a 10 cm x 0.8 cm Radial Pak 6 µ-Porasil cartridge).[8][19]
-
Mobile Phase: Prepare an isocratic mobile phase of 3% ethyl acetate in isooctane.[19] Filter the solvents through a 0.45 µm filter before use.[19]
-
Sample Preparation: Prepare a stock solution of the menthol isomer mixture at a concentration of 1 mg/mL in the mobile phase.[8] Filter the sample solution through a 0.45 µm syringe filter before injection.[8][19]
-
Injection: Inject an appropriate volume of the sample (e.g., to apply about 0.1 mg of total sample) onto the column.[19]
-
Analysis: Run the chromatogram and identify the peaks based on the expected elution order. The typical elution order for the diastereomeric pairs is: neoisomenthol, neomenthol, menthol, and isomenthol.[8]
Visualizations
Caption: General workflow for purification of this compound.
Caption: Detailed workflow for the menthol crystallization process.
Caption: Logical workflow for separating all menthol stereoisomers.
References
- 1. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]
- 2. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. hebeiruiyu.com [hebeiruiyu.com]
- 5. iscientific.org [iscientific.org]
- 6. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 7. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 10. gcms.cz [gcms.cz]
- 11. scispace.com [scispace.com]
- 12. iscientific.org [iscientific.org]
- 13. hebeiruiyu.com [hebeiruiyu.com]
- 14. researchgate.net [researchgate.net]
- 15. dcmsme.gov.in [dcmsme.gov.in]
- 16. The process of extracting menthol crystals from peppermint extract powder. [greenskybio.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
Overcoming challenges in the fractional distillation of mint oils for menthol isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional distillation of mint oils to isolate menthol.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the fractional distillation of mint oils for menthol isolation.
Q1: Why is my menthol yield lower than expected?
An unexpectedly low yield of menthol can be attributed to several factors:
-
Incomplete Distillation: The distillation process may have been terminated prematurely, leaving a significant amount of menthol in the distillation residue. It is crucial to monitor the temperature at the top of the column; a sharp drop can indicate that the majority of the desired fraction has been collected.[1]
-
Losses During Transfers: Menthol can be lost during transfers between vessels. Ensure all equipment is properly scraped and rinsed with a suitable solvent, which can be subsequently evaporated.
-
Suboptimal Freezing and Crystallization: If using a subsequent crystallization step, the temperature may not be low enough, or the cooling rate may be too fast, leading to incomplete crystallization. The presence of other components in the mint oil can also inhibit menthol crystallization.[2]
-
Azeotrope Formation: Although less common in this specific separation, the formation of azeotropes with other components in the mint oil could potentially carry menthol into other fractions.
Q2: How can I improve the separation efficiency between menthol and menthone?
The primary challenge in menthol isolation is its close boiling point to menthone.[2][3] Several strategies can enhance their separation:
-
Vacuum Distillation: Operating under reduced pressure is the most effective method. Lowering the pressure increases the relative volatility of menthol and menthone, making their separation easier. A pressure of 50 mm Hg or lower is often recommended.[2][4]
-
High-Efficiency Fractionating Column: Utilize a column with a high number of theoretical plates. One example from the literature specifies a batch column with approximately 50 theoretical plates.[2][3]
-
Optimize Reflux Ratio: A high reflux ratio can significantly improve separation. A reflux ratio of about 50 has been used in laboratory setups.[2][3] However, this needs to be balanced with the increased distillation time and potential for thermal degradation.
-
Stable Heat Input: Ensure a steady and controlled heat input to the distillation flask to maintain a consistent boil-up rate. Fluctuations can disrupt the equilibrium within the column, leading to poorer separation.[1]
Q3: My final menthol product has a low purity. What are the likely causes and solutions?
Low purity is a common issue and can stem from several sources:
-
Inadequate Separation from Menthone: As mentioned above, the close boiling points of menthol and menthone are a major factor. Refer to the solutions in Q2 to improve separation.
-
Contamination from Other Components: Mint oil contains various other terpenes and esters. Ensure that the initial fractions containing lower-boiling point compounds are completely removed before collecting the menthol fraction.
-
Thermal Degradation: High temperatures can cause the degradation of menthol and other components, leading to the formation of impurities.[5] Using vacuum distillation to lower the boiling points is a key preventative measure.
-
Post-Distillation Purification: For very high purity, additional purification steps after fractional distillation are often necessary. These can include:
-
Steam Distillation: To separate the volatile menthol from any non-volatile residue.[2][4]
-
Crystallization: Cooling the menthol-rich fraction to induce crystallization, followed by filtration to separate the pure menthol crystals from the remaining liquid (dementholized oil).[6]
-
Recrystallization: Dissolving the obtained menthol crystals in a minimal amount of a suitable solvent and then cooling to form purer crystals.
-
Q4: I'm observing darkening or a burnt smell in my product. How can I prevent this?
Product darkening or a burnt smell are clear indicators of thermal degradation.[5] To mitigate this:
-
Reduce Distillation Temperature: The most effective way to do this is by employing vacuum distillation.[2][4] By reducing the pressure, the boiling points of all components are significantly lowered.
-
Minimize Residence Time at High Temperatures: Avoid prolonged heating of the mint oil. The distillation should be conducted as efficiently as possible.
-
Use an Appropriate Heating Method: A heating mantle with a stirrer is preferred over a direct flame to ensure even heat distribution and prevent localized overheating.
-
Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen) can help prevent oxidation of sensitive compounds at high temperatures.
Data Presentation
The following table summarizes the boiling points of l-menthol and l-menthone at various pressures, highlighting the importance of vacuum distillation for their effective separation.
| Pressure (mmHg) | l-Menthol Boiling Point (°C) | l-Menthone Boiling Point (°C) | Boiling Point Difference (°C) |
| 760 | 212 - 216 | 207 - 210 | ~2-9 |
| 100 | ~149.4 | ~140 | ~9.4 |
| 60 | ~136.1 | ~127 | ~9.1 |
| 40 | ~126.1 | ~117 | ~9.1 |
| 20 | 110.3 | 105 | ~5.3 |
| 12 | - | 85 - 88 | - |
| 10 | 96.0 | - | - |
| 5 | 83.2 | - | - |
| 1 | 56.0 | - | - |
| 0.5 | - | ~20 (Vapor Pressure) | - |
Note: Data compiled and interpolated from multiple sources.[7][8][9][10][11][12][13][14][15][16][17] The boiling point difference tends to increase at moderately reduced pressures, aiding separation.
Experimental Protocols
Detailed Methodology for Fractional Distillation of Mint Oil
This protocol outlines a general procedure for the isolation of a menthol-rich fraction from mint oil.
1. Preparation of the Distillation Apparatus:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or other suitable packing), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware joints are properly sealed, using grease if necessary, to maintain a vacuum.
- Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap to protect the pump.
2. Charging the Still:
- Charge the round-bottom flask with the crude mint oil. Do not fill the flask to more than two-thirds of its volume.
- Add boiling chips or a magnetic stir bar to ensure smooth boiling.
3. Performing the Distillation:
- Begin stirring (if using a stir bar) and start the vacuum pump, gradually reducing the pressure to the desired level (e.g., 20-50 mm Hg).
- Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.
- Observe the temperature at the distillation head. The first fraction will contain the lower-boiling components, such as limonene and other terpenes. Collect this fraction in a separate receiving flask.
- As the temperature rises and stabilizes, the menthone fraction will begin to distill. Collect this fraction separately.
- After the menthone fraction has been collected, the temperature will rise again and then stabilize at the boiling point of menthol at the operating pressure. Change to a new, clean receiving flask to collect the menthol-rich fraction.
- Continue distillation until the temperature at the head begins to drop, indicating that most of the menthol has been distilled.
- Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
4. Post-Distillation Purification (Optional but Recommended):
- Steam Distillation: The menthol-rich fraction can be further purified by steam distillation to remove any non-volatile impurities.
- Crystallization: Cool the menthol-rich fraction in an ice bath or refrigerator to induce crystallization. The resulting menthol crystals can be separated from the remaining oil (dementholized oil) by filtration.
- Recrystallization: For even higher purity, the collected crystals can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or hexane) and then cooled slowly to allow for the formation of highly pure menthol crystals.
Mandatory Visualization
Caption: Experimental workflow for menthol isolation.
Caption: Troubleshooting decision tree for menthol distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 3. iscientific.org [iscientific.org]
- 4. scribd.com [scribd.com]
- 5. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. torr-engenharia.com.br [torr-engenharia.com.br]
- 8. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Menthone - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. 14073-97-3 CAS MSDS (L-MENTHONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. (-)-Menthone 90 14073-97-3 [sigmaaldrich.com]
- 14. MENTHONE CAS#: 89-80-5 [m.chemicalbook.com]
- 15. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]
- 16. L-MENTHONE | 14073-97-3 [chemicalbook.com]
- 17. edu.rsc.org [edu.rsc.org]
Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of enzymatic kinetic resolution for L-menthol production.
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for the kinetic resolution of DL-menthol?
A1: The choice of enzyme is critical for achieving high enantioselectivity and conversion. Several lipases are commonly used with good results. Candida rugosa lipase (CRL), Thermomyces lanuginosus lipase (TLL, often immobilized as Lipozyme TL IM), and lipases from Pseudomonas species (e.g., Pseudomonas fluorescens) are excellent starting points.[1] The optimal enzyme can be substrate and condition-dependent, so screening a few commercially available options is recommended.
Q2: Why is enzyme immobilization necessary?
A2: While free enzymes can be used, immobilization offers several advantages for industrial applications. Immobilized enzymes generally exhibit enhanced stability (thermal and operational), are easier to recover and reuse, and can prevent enzyme aggregation.[2][3] This leads to a more cost-effective and continuous process. Common immobilization techniques include adsorption on carriers like Celite or DEAE-Sephadex.[4][5]
Q3: What is the ideal reaction temperature?
A3: The optimal temperature is a trade-off between reaction rate and enantioselectivity. Generally, higher temperatures increase the reaction rate but can lead to lower enantioselectivity and enzyme denaturation. For many lipases used in menthol resolution, the optimal temperature is typically between 30°C and 50°C. It is crucial to determine the optimal temperature for your specific enzyme and reaction setup experimentally.[1]
Q4: How does pH affect the reaction?
A4: The pH of the aqueous solution from which the lipase is immobilized can significantly impact its activity and enantioselectivity in organic solvents, a phenomenon known as "pH memory."[4] For instance, Candida rugosa lipase often shows good performance when immobilized from a solution with a pH around 7.0. The optimal pH is enzyme-dependent and should be optimized for the chosen biocatalyst.
Q5: What is the role of the acyl donor?
A5: The acyl donor is the substrate that reacts with one of the menthol enantiomers in an esterification or transesterification reaction. The choice of acyl donor can influence both the reaction rate and the enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor because the reaction is irreversible, which can lead to higher conversions.[1][6] Other options include various fatty acids and their esters.
Q6: How do I monitor the progress of the reaction?
A6: Reaction progress is typically monitored by taking small aliquots at regular intervals and analyzing them using chiral Gas Chromatography (GC). This allows for the determination of the conversion rate and the enantiomeric excess (ee) of both the remaining substrate (L-menthol) and the product (D-menthyl ester).[7]
Troubleshooting Guide
Low Conversion Rate
Problem: The reaction is very slow or stops prematurely, resulting in a low yield of L-menthol.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is running at the optimal temperature for your specific lipase. Temperatures that are too low will slow the reaction, while excessive heat can denature the enzyme. - pH: Verify the pH of the buffer used for enzyme immobilization, as this affects the enzyme's catalytic activity. |
| Enzyme Inactivation | - Byproduct Inhibition: Some reactions, especially when using vinyl acetate, produce byproducts like acetic acid which can inactivate the enzyme. Consider adding a mild base or using a buffered system to neutralize the acid. - Solvent Effects: Certain organic solvents can strip the essential water layer from the enzyme, leading to inactivation. Ensure the chosen solvent is compatible with your lipase. |
| Insufficient Enzyme Concentration | - Increase the enzyme loading in the reaction mixture. It is advisable to perform a dose-response experiment to find the optimal enzyme concentration. |
| Poor Mixing | - Ensure adequate agitation (e.g., 150-200 rpm) to minimize mass transfer limitations, especially when using immobilized enzymes. |
| Water Content | - The water activity in the reaction medium is crucial for lipase activity in organic solvents. Too little water can inactivate the enzyme, while excess water can promote the reverse hydrolysis reaction. The optimal water content is typically low but non-zero. The use of molecular sieves can help control the water content.[8] |
Low Enantioselectivity (Enantiomeric Excess - ee)
Problem: The conversion is acceptable, but the enantiomeric excess of the desired L-menthol is low.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | - The selected lipase may not be sufficiently selective for the menthol enantiomers. Screen different lipases to find one with higher enantioselectivity for your substrate. |
| Reaction Temperature Too High | - Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. A balance must be found between reaction speed and selectivity. |
| Inappropriate Acyl Donor or Solvent | - The nature of the acyl donor and the solvent can significantly impact enantioselectivity. Experiment with different acyl donors (e.g., varying chain lengths) and solvents with different polarities.[9] |
| Reaction Progress Past 50% Conversion | - In kinetic resolution, the enantiomeric excess of the remaining substrate is highest at or near 50% conversion. If the reaction proceeds too far, the ee of the unreacted enantiomer will decrease. Monitor the reaction closely and stop it at the optimal point. |
| Racemization | - Ensure that the reaction conditions do not cause racemization of the starting material or product. This can be checked by running a control experiment without the enzyme under the same conditions. |
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key quantitative data for the enzymatic kinetic resolution of DL-menthol.
Table 1: Optimal Conditions for Different Lipases
| Enzyme | Support for Immobilization | Acyl Donor | Solvent | Temp. (°C) | Molar Ratio (Acyl Donor:Menthol) | Conversion (%) | Product ee (%) |
| Candida rugosa lipase | DEAE-Sephadex A-25 | Valeric Acid | Cyclohexane | - | - | High | High |
| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Commercial Immobilized | Vinyl Acetate | Methyl tert-butyl ether | 30 | 5:1 | 34.7 | 99.3 |
| Burkholderia cepacia | Whole-cell | dl-menthyl acetate (hydrolysis) | Aqueous with 15% DMSO | 30 | - | 50 | 96 |
| Stenotrophomonas maltophilia lipase | Free | - | - | 35 | - | 95.1 | 93.4 (d.e.p) |
Data compiled from multiple sources.[4][6][7][10] Note that direct comparison can be challenging due to variations in experimental setups.
Experimental Protocols
Protocol 1: Immobilization of Lipase by Adsorption
This protocol provides a general procedure for immobilizing lipase on a solid support like Celite.
Materials:
-
Lipase (e.g., Candida rugosa lipase)
-
Celite 545 (or other suitable support)
-
Phosphate buffer (e.g., 10 mM, pH 7.0)
-
Acetone (for washing)
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the lipase in the phosphate buffer to a desired concentration (e.g., 50 mg/mL).
-
Add the Celite support to the lipase solution (e.g., a 1:4 enzyme to support weight ratio).
-
Stir the mixture gently for a specified period (e.g., 3 hours) at a controlled temperature (e.g., 4°C) to allow for adsorption.
-
Filter the mixture using a Büchner funnel to separate the immobilized enzyme from the solution.
-
Wash the immobilized enzyme with cold buffer to remove any unbound enzyme.
-
Subsequently, wash with a solvent like acetone to remove excess water.
-
Dry the immobilized enzyme under vacuum or in a desiccator until a constant weight is achieved.
-
Store the dried immobilized lipase at a low temperature (e.g., 4°C) until use.
Protocol 2: Enzymatic Kinetic Resolution of DL-Menthol
This protocol describes a general procedure for the transesterification of DL-menthol using an immobilized lipase.
Materials:
-
Immobilized lipase
-
DL-menthol
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-hexane or methyl tert-butyl ether)
-
Molecular sieves (optional, for water control)
-
Reaction vessel with temperature control and magnetic stirring
Procedure:
-
To the reaction vessel, add the organic solvent, DL-menthol, and the acyl donor at the desired molar ratio.
-
If using, add activated molecular sieves to the mixture.
-
Equilibrate the mixture to the desired reaction temperature with stirring.
-
Add the immobilized lipase to initiate the reaction.
-
Monitor the reaction by taking aliquots at regular time intervals for GC analysis.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate, containing L-menthol and the D-menthyl ester, can then be processed for product separation and purification (e.g., by column chromatography).
Protocol 3: Chiral Gas Chromatography (GC) Analysis
This protocol outlines a general method for determining the enantiomeric excess of menthol and its ester.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-BetaDEXsm or equivalent).[4]
GC Conditions (Example):
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 10 min
-
Ramp at 2°C/min to 150°C
-
Ramp at 5°C/min to 165°C, hold for 5 min[9]
-
-
Injection Volume: 1 µL
Procedure:
-
Prepare standard solutions of L-menthol, D-menthol, and the corresponding menthyl ester to determine their retention times.
-
Dilute the reaction aliquots with a suitable solvent (e.g., ethyl acetate) before injection.
-
Inject the samples into the GC and record the chromatograms.
-
Identify the peaks corresponding to L-menthol, D-menthol, and the menthyl ester based on the retention times of the standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the enantiomers.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of L-menthol.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Acyl Chain Length on Antioxidant Efficacy of Mono- and Multi-Acylated Resveratrol: A Comparative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103614450A - Method for resolving DL-menthol through catalysis of lipase - Google Patents [patents.google.com]
- 10. Highly diastereoselective acylation of l-menthol by a lipase from Stenotrophomonas maltophilia CGMCC 4254 [agris.fao.org]
Avoiding degradation of (-)-Menthol during storage and formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of (-)-Menthol during storage and formulation.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in a Formulation Over Time
-
Question: My this compound formulation is showing a decrease in potency during stability studies. What are the potential causes and how can I troubleshoot this?
-
Answer: A loss of this compound potency can be attributed to several degradation pathways, primarily oxidation, dehydration, and isomerization. The rate of degradation is influenced by environmental factors such as temperature, pH, and light exposure, as well as interactions with other components in the formulation.
Troubleshooting Workflow:
Troubleshooting workflow for this compound stability issues.
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Question: During the analysis of my this compound formulation, I'm observing new peaks in the chromatogram. What could these be?
-
Answer: The appearance of new peaks likely indicates the formation of degradation products. The primary degradation products of this compound are its isomers (isomenthol, neomenthol, neoisomenthol), oxidation product (menthone), and dehydration products (menthenes). The identity of the peaks can be confirmed by comparing their retention times with those of reference standards for these potential degradants.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for pure this compound?
-
Q2: How does temperature affect the stability of this compound?
-
A2: Elevated temperatures can accelerate the degradation of this compound. It is a volatile compound and can vaporize and escape from containers at higher temperatures.[2] High temperatures can also promote oxidation, dehydration, and isomerization reactions.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. It is advisable to store this compound and its formulations in opaque or amber-colored containers to protect them from light.
-
Formulation Challenges
-
Q4: How does pH influence the stability of this compound in aqueous formulations?
-
A4: The stability of this compound is significantly affected by pH. Acidic conditions can promote the dehydration of this compound to form menthenes. While generally more stable in basic conditions at room temperature, elevated temperatures in a basic environment can lead to epimerization, resulting in the formation of other menthol stereoisomers.
-
-
Q5: What are some common excipients that are incompatible with this compound?
-
A5: this compound is known to be incompatible with several substances. Direct contact with these can lead to physical changes like liquefaction or eutectic mixture formation. A list of known incompatibilities is provided in the table below.
-
-
Q6: How can I improve the stability of this compound in my formulation?
-
A6: To enhance stability, consider the following:
-
pH control: Maintain the pH of aqueous formulations in a neutral to slightly acidic range to minimize both dehydration and isomerization.
-
Antioxidants: For formulations prone to oxidation, the inclusion of a suitable antioxidant may be beneficial.
-
Chelating agents: To prevent metal-catalyzed oxidation, the addition of a chelating agent can be effective.
-
Packaging: Use airtight and light-resistant packaging to protect against sublimation and photodegradation.
-
Excipient selection: Ensure all excipients are compatible with this compound.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
Forced degradation studies help to understand the intrinsic stability of a drug substance and identify potential degradation products.
| Stress Condition | Duration | Temperature | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis (1N HCl) | 3 hours | - | ~2-5%[3] | Menthenes[4] |
| Base Hydrolysis (1N NaOH) | 3 hours | - | ~2-5%[3] | Isomers (Isomenthol, Neomenthol, etc.) |
| Oxidation (5% w/v H₂O₂) | 3 hours | - | ~2-5%[3] | Menthone |
| Thermal | 24 hours | 80°C | ~2-5%[3] | Isomers, Menthone |
| Photolytic (1.2 million lux h/m²) | 22 hours | - | ~2-5%[3] | Not specified |
| Humidity | 7 days | 40°C / 75% RH | ~2-5%[3] | Not specified |
Table 2: pH-Dependent Hydrolysis of Menthol Prodrugs at 37°C (Illustrative Example)
This table illustrates the significant impact of pH on the stability of menthol-related compounds. The data is for menthol prodrugs, but it demonstrates the general principle of pH-dependent degradation.
| pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 1.2 | Data indicates rapid degradation[5] | Data indicates rapid degradation[5] |
| 5.8 | Stable[5] | Stable[5] |
| 7.4 | Degradation observed[5] | Degradation observed[5] |
Table 3: Known Incompatibilities of this compound
| Incompatible Substance |
| Butylchloral hydrate[6] |
| Camphor[6] |
| Chloral hydrate[6] |
| Chromium trioxide[6] |
| β-Naphthol[6] |
| Phenol[6] |
| Potassium permanganate[6] |
| Pyrogallol[6] |
| Resorcinol[6] |
| Thymol[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is suitable for quantifying this compound and separating it from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: Inertsil ODS 3V (4.6mm × 250mm, 5μm) or equivalent C18 column.[3]
-
Mobile Phase: A mixture of water and methanol (30:70 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a quantity of the formulation equivalent to about 2.5 mg of this compound into a 50 mL volumetric flask.
-
Add 5 mL of water and mix.
-
Add 20 mL of methanol and sonicate for 5 minutes with intermittent shaking.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.[3]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (0.5 mg/mL) in a diluent of water and methanol (20:80 v/v).
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 50 µg/mL with the diluent.[3]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification.
Protocol 2: Stability-Indicating GC Method for this compound
This method is an alternative for the analysis of the volatile this compound and its degradation products.
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for terpene analysis, such as a VF-624 or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL (split injection is recommended).
-
Sample Preparation:
-
Accurately weigh the sample containing this compound into a suitable volumetric flask.
-
Dissolve and dilute to a known volume with a suitable solvent such as ethanol or hexane.
-
If necessary, filter the solution before injection.
-
-
Standard Preparation: Prepare a standard solution of this compound in the same solvent used for the sample preparation at a concentration similar to the expected sample concentration.
-
Analysis: Inject the standard and sample solutions into the GC system. The peak area of this compound is used for quantification.
Mandatory Visualizations
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Disposition kinetics and effects of menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 5. mdpi.com [mdpi.com]
- 6. L-Menthol - CD Formulation [formulationbio.com]
Technical Support Center: Enhancing Esterase-Catalyzed Kinetic Resolution of L-Menthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the catalytic efficiency of esterase for the kinetic resolution of L-menthol.
Frequently Asked Questions (FAQs)
Q1: My esterase shows low enantioselectivity for L-menthol production. What are the potential causes and solutions?
A1: Low enantioselectivity (ee) is a common issue. Several factors can contribute to this problem. Here are some potential causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact enantioselectivity.
-
Enzyme Characteristics: The inherent properties of the wild-type esterase may favor the hydrolysis of both D- and L-menthyl esters, leading to low ee.
-
Substrate Inhibition: High concentrations of the substrate, DL-menthyl acetate, can sometimes negatively affect the enzyme's enantioselectivity.
Q2: The conversion rate of my reaction is low, even with a highly selective esterase. How can I improve it?
A2: Low conversion rates can be caused by several factors, including enzyme inhibition, poor enzyme stability, or mass transfer limitations.
-
Product Inhibition: The accumulation of L-menthol or the by-product (e.g., acetic acid) can inhibit the esterase.
-
Enzyme Instability: The esterase may not be stable under the operational conditions for an extended period.
-
Poor Substrate Solubility: The substrate, DL-menthyl acetate, has low solubility in aqueous solutions, which can limit the reaction rate.
Q3: I am observing a decrease in enzyme activity after a few reaction cycles. What could be the reason, and how can I improve reusability?
A3: A decrease in enzyme activity upon reuse is often due to enzyme denaturation or leaching from the support material.
-
Enzyme Denaturation: Harsh reaction conditions (e.g., extreme pH, high temperature, or presence of certain organic solvents) can denature the enzyme.
-
Enzyme Leaching: If the enzyme is not strongly bound to the support, it can leach into the reaction medium during successive cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Sub-optimal reaction conditions (pH, temperature, solvent).2. Inherent low selectivity of the wild-type enzyme.3. Substrate inhibition at high concentrations. | 1. Screen a range of pH, temperatures, and co-solvents.2. Employ protein engineering (e.g., site-directed mutagenesis) to enhance enantioselectivity.[1][3]3. Implement a fed-batch (constant feeding) strategy for the substrate.[2][3] |
| Low Conversion Rate | 1. Product inhibition by L-menthol or by-products.2. Enzyme instability under reaction conditions.3. Poor solubility of the racemic substrate. | 1. Use a biphasic system for in-situ product removal.[4][5]2. Immobilize the esterase (e.g., as CLEAs) to improve stability.[6]3. Add a co-solvent or surfactant to increase substrate solubility.[4][7] |
| Poor Enzyme Reusability | 1. Enzyme denaturation due to harsh conditions.2. Leaching of the enzyme from the support material. | 1. Optimize reaction conditions to be milder. Immobilize the enzyme to increase its stability.[6]2. Select a robust immobilization technique and support material (e.g., cross-linking, DEAE-Sephadex A-25).[4][8] |
| High Substrate Concentration Leads to Decreased Activity | 1. Substrate inhibition. | 1. Utilize a substrate constant feeding strategy.[2][3]2. Investigate biphasic reaction systems to control substrate concentration in the aqueous phase.[5] |
Quantitative Data Summary
Table 1: Performance of Different Esterase Variants for L-menthol Production
| Enzyme | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Enantioselectivity (E) | Reference |
| Wild-type pnbA (B. subtilis) | - | 47.8 | ~80 | 19.95 | [1][9] |
| pnbA Mutant F314E/F315T | - | 30.58 | 92.11 | 36.25 | [1] |
| pnbA Mutant A400P | 1.0 M | 48.9 | >99 | 466.6 | [3] |
| Best pnbA Mutants (from triple-code saturation mutagenesis) | 200 g/L | - | >99 | >300 | [1] |
| Immobilized B. subtilis Esterase (CLEA-BsE) in biphasic system | 3.0 M | >40 | >97 | - | [4][5] |
Table 2: Effect of Immobilization on Esterase Stability
| Enzyme | Immobilization Method | Stability Improvement | Reusability | Reference |
| Bacillus subtilis Esterase (BSE) | Cross-linked enzyme aggregates (CLEAs) | Thermal stability at 30°C and 50°C was >360 and 14 times that of the free enzyme, respectively. | Reused for 10 cycles with ~8% reduction in activity. | [6] |
| Candida rugosa Lipase | Immobilized on DEAE-Sephadex A-25 | - | >85% activity remained after 34 days of repeated use. | [4][8] |
Experimental Protocols
1. Site-Directed Mutagenesis for Improved Enantioselectivity
This protocol is based on the methodology to create esterase mutants with enhanced catalytic properties.[1]
-
Objective: To introduce specific mutations into the esterase gene to improve enantioselectivity.
-
Materials:
-
Esterase gene in a suitable plasmid vector.
-
Primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., BL21(DE3)).
-
-
Procedure:
-
PCR Amplification: Perform PCR using the plasmid containing the wild-type esterase gene as a template and the mutagenic primers. The PCR conditions are typically: 95°C for 5 min, followed by 30 cycles of (95°C for 15 s, 55°C for 15 s, 72°C for 6 min), and a final extension at 72°C for 10 min.[3]
-
Template Digestion: Digest the PCR product with DpnI at 37°C for 2 hours to remove the parental DNA template.[3]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening: Screen the resulting colonies for the desired mutant with improved enantioselectivity towards DL-menthyl acetate.
-
2. Whole-Cell Catalyzed Hydrolysis of DL-menthyl Acetate
This protocol describes the use of whole cells expressing the esterase for the kinetic resolution.[2]
-
Objective: To perform the kinetic resolution of DL-menthyl acetate using whole microbial cells.
-
Materials:
-
Lyophilized E. coli cells expressing the esterase.
-
DL-menthyl acetate (substrate).
-
Phosphate buffered saline (PBS), pH 7.0.
-
NaOH solution (1 M) for pH control.
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
-
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the lyophilized cells, substrate (e.g., 500 mM), and PBS buffer in a temperature-controlled reactor (e.g., 30°C).
-
pH Control: Maintain the pH of the reaction at 7.0 by the controlled addition of 1 M NaOH.
-
Reaction Monitoring: Take samples at regular intervals to monitor the conversion and enantiomeric excess of the product.
-
Reaction Termination and Extraction: Terminate the reaction by adding ethanol. Extract the reactants and products with ethyl acetate.
-
Analysis: Dry the organic phase over anhydrous sodium sulfate and analyze by chiral gas chromatography (GC).
-
Visualizations
Caption: Experimental workflow for enhancing esterase efficiency.
References
- 1. Enhancing the Enantioselectivity and Catalytic Efficiency of Esterase from Bacillus subtilis for Kinetic Resolution of l-Menthol through Semirational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the resolution of dl-menthol by immobilized lipase-catalyzed esterification in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (-)-Menthol vs (+)-Menthol
For Researchers, Scientists, and Drug Development Professionals
Menthol, a cyclic monoterpene alcohol, exists as eight stereoisomers, with the (-)- and (+)- enantiomers of the menthol diastereomer being of significant interest due to their distinct biological activities. Despite having the same chemical formula, their different spatial arrangements lead to stereoselective interactions with biological targets, resulting in varied physiological effects. This guide provides an objective comparison of the biological activities of (-)-Menthol and (+)-Menthol, supported by experimental data and detailed methodologies.
Core Biological Activities: A Comparative Overview
The primary biological activities of this compound and (+)-Menthol are summarized below, highlighting their differential effects on key physiological pathways.
| Biological Activity | This compound | (+)-Menthol | Key Differences |
| TRPM8 Activation | Potent Agonist | Weak Agonist/Inactive | This compound is significantly more potent in activating the TRPM8 channel, leading to a strong cooling sensation. |
| Analgesic Effect | Active | Inactive | The analgesic properties of this compound are mediated through the activation of κ-opioid receptors, a mechanism not observed with (+)-Menthol.[1] |
| GABA-A Receptor Modulation | Modest Positive Allosteric Modulator | Potent Positive Allosteric Modulator | (+)-Menthol is more effective at enhancing the activity of GABA-A receptors, suggesting a greater potential for sedative and anxiolytic effects.[1][2][3] |
| Nicotinic Acetylcholine Receptor (nAChR) Inhibition | Potent Inhibitor | Less Potent Inhibitor | This compound is a more potent non-competitive inhibitor of α4β2 nAChRs.[1][2] |
| Anti-Inflammatory Effects | Active | Data Limited | This compound has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory markers.[4][5] |
| Skin Penetration Enhancement | Active | Data Limited | This compound is known to enhance the dermal penetration of other compounds.[6][7][8] |
Quantitative Data Summary
The following table presents a summary of the available quantitative data for the biological activities of this compound and (+)-Menthol.
| Parameter | Biological Target | Test System | This compound | (+)-Menthol | Reference |
| EC50 | Mouse TRPM8 Activation | HEK293T cells | 62.64 ± 1.2 µM | Not reported, but significantly less potent | [1][9] |
| IC50 | Human α4β2 nAChR Inhibition | Xenopus oocytes | 111.4 ± 2.5 µM | ~150 µM | [1][2] |
| Analgesic Activity | κ-Opioid Receptor Activation | Mouse hot-plate and writhing tests | Active | Inactive | [1][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound induced cooling sensation via TRPM8 activation.
Caption: Experimental workflow for the hot-plate test to assess analgesic activity.
Detailed Experimental Protocols
TRPM8 Activation Assay
Objective: To determine the potency of this compound and (+)-Menthol in activating the TRPM8 channel.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then transiently transfected with a plasmid encoding for mouse TRPM8 using a suitable transfection reagent.[9]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected HEK293T cells.[9]
-
Drug Application: A series of concentrations of this compound and (+)-Menthol are applied to the cells.
-
Data Acquisition: The current responses elicited by the application of the menthol isomers are recorded at a holding potential of -60 mV.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated using a Hill equation fit to determine the potency of each isomer.[11]
Analgesic Activity (Hot-Plate Test)
Objective: To evaluate the analgesic effects of this compound and (+)-Menthol in a thermal pain model.
Methodology:
-
Animals: Male ICR mice are used for the experiment.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[12][13]
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking or jumping) is recorded for each mouse before any treatment.[12]
-
Mice are then administered with either this compound, (+)-Menthol, a vehicle control, or a positive control (e.g., morphine) via a suitable route (e.g., intraperitoneal injection).
-
At specific time points after administration (e.g., 30, 60, 90 minutes), the mice are placed back on the hot plate, and the latency to the nociceptive response is recorded.[14]
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each treatment group to quantify the analgesic activity. A significant increase in the latency to respond compared to the vehicle control indicates an analgesic effect.
In Vitro Skin Permeation Study
Objective: To assess the ability of this compound and (+)-Menthol to enhance the penetration of a model drug through the skin.
Methodology:
-
Skin Preparation: Excised skin from a suitable animal model (e.g., hairless mouse or pig) is used. The subcutaneous fat is removed, and the skin is mounted on a Franz diffusion cell.[8]
-
Formulation Preparation: Formulations of a model drug (e.g., ibuprofen) with and without this compound or (+)-Menthol at a specific concentration are prepared.[6]
-
Permeation Study: The formulation is applied to the donor compartment of the Franz diffusion cell. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 37°C.
-
Sample Collection: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the model drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of the drug permeated per unit area is plotted against time. The steady-state flux and the enhancement ratio (flux with enhancer / flux without enhancer) are calculated to determine the skin penetration enhancing effect of each menthol isomer.
Conclusion
The available experimental data clearly demonstrate the stereospecific biological activities of this compound and (+)-Menthol. This compound is the more potent activator of the TRPM8 channel, which is responsible for its characteristic cooling sensation and contributes to its analgesic effects.[1] Furthermore, the analgesic properties of this compound are uniquely mediated by the activation of κ-opioid receptors. In contrast, (+)-Menthol is a more potent positive allosteric modulator of GABA-A receptors, suggesting a different pharmacological profile. These differences in biological activity underscore the importance of stereochemistry in drug design and development and provide a foundation for the targeted application of each isomer in therapeutic contexts. Further research is warranted to fully elucidate the anti-inflammatory and skin penetration enhancement properties of (+)-Menthol and to explore the full therapeutic potential of both isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Menthol Stereoisomers Exhibit Different Effects on α4β2 nAChR Upregulation and Dopamine Neuron Spontaneous Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 6. The role of menthol in skin penetration from topical formulations of ibuprofen 5% in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of menthol and related terpenes on the percutaneous absorption of propranolol across excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to (-)-Menthol Versus Other Chiral Auxiliaries in Diastereoselective Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An effective auxiliary can dictate the stereochemical outcome of a reaction, ultimately influencing the biological activity and safety of a target molecule. This guide provides an objective comparison of the naturally derived and cost-effective (-)-menthol with other prominent chiral auxiliaries, namely Evans' oxazolidinones, (-)-8-phenylmenthol, and pseudoephedrine amides, in key diastereoselective transformations. The performance of these auxiliaries is evaluated based on experimental data for diastereoselectivity and reaction yields.
Introduction to Diastereoselective Synthesis and Chiral Auxiliaries
Many biologically active molecules are chiral, existing as enantiomers that can have vastly different physiological effects. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One powerful strategy to achieve this is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, ideally to be recovered and reused.
An ideal chiral auxiliary should:
-
Be readily available in enantiomerically pure form and be inexpensive.
-
Attach to the substrate in high yield under mild conditions.
-
Provide a high degree of stereochemical control in the desired transformation.
-
Be removable in high yield under mild conditions without causing racemization of the product.
This guide will compare the performance of this compound and other selected auxiliaries in three key C-C bond-forming reactions: the Diels-Alder reaction, enolate alkylation, and the aldol reaction.
Overview of Compared Chiral Auxiliaries
-
This compound: A naturally abundant and inexpensive monoterpenoid alcohol, this compound is one of the earliest chiral auxiliaries used in asymmetric synthesis.[1] Its rigid cyclohexane framework provides a chiral environment that can influence the facial selectivity of reactions. However, it often provides only modest levels of diastereoselectivity.[2]
-
(-)-8-Phenylmenthol: A derivative of this compound, (-)-8-phenylmenthol was developed to enhance stereocontrol. The introduction of a phenyl group at the C8 position creates a more sterically demanding environment, leading to improved facial shielding and higher diastereoselectivities, particularly in Diels-Alder reactions.[2][]
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from amino acids and are among the most versatile and reliable chiral auxiliaries.[][4] They provide excellent stereocontrol in a wide range of reactions, including alkylations and aldol reactions, due to the formation of well-defined, chelated transition states.[5][6][7]
-
Pseudoephedrine Amides: Popularized by Andrew G. Myers, pseudoephedrine amides are effective chiral auxiliaries for the asymmetric alkylation of enolates.[8][9] Both enantiomers of pseudoephedrine are readily available. These auxiliaries generally provide high levels of diastereoselectivity and the products can be easily converted to a variety of functional groups.[10][11]
Performance Comparison in Diastereoselective Reactions
The efficacy of these chiral auxiliaries is best illustrated through a direct comparison of their performance in key asymmetric transformations. The following tables summarize the results obtained in Diels-Alder, alkylation, and aldol reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Catalyst | Solvent | Temp. (°C) | Yield (%) | d.e. (%) | Reference |
| This compound | (-)-Menthyl acrylate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | - | ~40 | [2] |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et₂AlCl | Toluene | -78 | 89 | 97 | [2] |
| Evans' Oxazolidinone | N-Acryloyl-(S)-4-benzyloxazolidinone | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -100 | 81 | >99:1 (dr) | [2] |
As the data indicates, this compound provides significantly lower diastereoselectivity in the Diels-Alder reaction compared to its derivative, (-)-8-phenylmenthol, and Evans' oxazolidinone. The bulky phenyl group in (-)-8-phenylmenthol and the chelation control in the Evans' auxiliary provide superior facial shielding.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds alpha to a carbonyl group.
| Chiral Auxiliary | Enolate Source | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | d.e. (%) | Reference |
| This compound | (-)-Menthyl acetate | Benzyl bromide | LDA | THF | -78 | Low | Low | - |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidinone | Benzyl bromide | LDA | THF | -78 | 92 | >99:1 (dr) | [12] |
| Pseudoephedrine Amide | (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | LDA | THF/LiCl | -78 | 95 | >98 | [9] |
Data for the direct use of (-)-menthyl esters in asymmetric alkylations is sparse, and they are generally considered to provide low levels of stereocontrol. In contrast, both Evans' oxazolidinones and pseudoephedrine amides are highly effective, consistently affording excellent yields and diastereoselectivities.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Reagent | Solvent | Temp. (°C) | Yield (%) | d.r. (syn:anti) | Reference |
| This compound | (-)-Menthyl acetate | Benzaldehyde | LDA | THF | -78 | - | Poor | - |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-isopropyloxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 85-95 | >99:1 | [13] |
Similar to alkylation reactions, this compound is not a preferred auxiliary for diastereoselective aldol reactions due to poor stereocontrol. Evans' oxazolidinones, however, are exceptionally effective, providing high yields and excellent syn-diastereoselectivity via a Zimmerman-Traxler transition state.[6][7]
Visualizing the Strategy and Mechanism
To better understand the principles of chiral auxiliary-mediated synthesis, the following diagrams illustrate the general workflow and the mechanism of stereocontrol.
The stereodirecting effect of the chiral auxiliary is crucial for the success of the synthesis. The following diagram illustrates how an Evans' oxazolidinone controls the facial selectivity of an enolate alkylation.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these chiral auxiliaries. Below are representative protocols for key reactions.
Protocol 1: Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol Acrylate
This protocol is adapted from the work of E. J. Corey and H. E. Ensley.[2]
1. Synthesis of (-)-8-Phenylmenthyl Acrylate:
-
To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Purify the crude product by flash column chromatography.
2. Diels-Alder Reaction:
-
To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in toluene at -78 °C, add a solution of diethylaluminum chloride (1.2 eq) in toluene.
-
After stirring for 10 minutes, add freshly distilled cyclopentadiene (3.0 eq).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by ¹H NMR or GC analysis of the crude product.
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol is adapted from the work of D. A. Evans and coworkers.[12]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry over MgSO₄, and purify by column chromatography.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq).
-
Stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir for 2-4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Extract the product with ethyl acetate, dry over MgSO₄, and purify by flash column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Separate the layers and recover the chiral auxiliary from the organic layer.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Amide
This protocol is based on the methodology developed by A. G. Myers and coworkers.[9]
1. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the amide, which can often be purified by crystallization.
2. Alkylation:
-
To a suspension of anhydrous LiCl (6.0 eq) in anhydrous THF at -78 °C, add a solution of the pseudoephedrine amide (1.0 eq) in THF.
-
Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 2-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.
-
Extract the product with ethyl acetate, dry over MgSO₄, and purify by flash column chromatography.
Conclusion
The choice of a chiral auxiliary is a critical parameter in the planning of an asymmetric synthesis. While this compound is an inexpensive and readily available chiral starting material, its utility as a chiral auxiliary is often limited by the modest levels of diastereoselectivity it provides. For high levels of stereocontrol, more sophisticated auxiliaries are generally required.
-
(-)-8-Phenylmenthol offers a significant improvement over this compound, particularly in Diels-Alder reactions, demonstrating the impact of rational design on auxiliary performance.[2]
-
Evans' oxazolidinones represent a gold standard in the field, offering exceptional versatility and high diastereoselectivity in a broad range of transformations, including alkylations and aldol reactions.[13][14]
-
Pseudoephedrine amides are a highly reliable and practical alternative, especially for asymmetric alkylations, providing excellent stereocontrol and access to a variety of chiral products.[8][9]
For researchers and professionals in drug development, the higher cost and additional synthetic steps associated with auxiliaries like Evans' oxazolidinones and pseudoephedrine amides are often justified by the high levels of stereoselectivity and reliability they offer, which are paramount in the synthesis of complex, enantiomerically pure molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of (-)-Menthol Derivatives: A Comparative Guide to In Vivo Efficacy and Safety
For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. (-)-Menthol, a naturally occurring compound, has long been recognized for its analgesic and anti-inflammatory properties. The chemical modification of its structure has given rise to a diverse array of derivatives with the potential for enhanced pharmacological activity. This guide provides an objective comparison of the in vivo performance of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic promise.
Enhanced Anti-Inflammatory and Analgesic Profiles of Menthyl Esters and TRPM8 Agonists
Recent research has highlighted the potential of specific this compound derivatives to surpass the parent compound in therapeutic efficacy. Notably, amino acid esters of menthol, such as menthyl valinate and menthyl isoleucinate , have demonstrated superior anti-inflammatory properties in preclinical models. In a mouse model of colitis, these derivatives exhibited a more potent reduction in inflammatory markers compared to this compound itself.[1] Interestingly, their mechanism of action appears to be independent of the Transient Receptor Potential Melastatin 8 (TRPM8), the primary molecular target of menthol's cooling and analgesic effects. Instead, these esters are thought to exert their anti-inflammatory effects through the activation of the liver X receptor (LXR).[1]
Another promising derivative, WS-12 , has been identified as a highly potent and selective agonist of the TRPM8 receptor.[2][3][4][5][6] In vivo studies have shown that WS-12 produces significant analgesic effects, which are entirely dependent on TRPM8 activation.[2][4] This targeted mechanism of action suggests that WS-12 and similar selective TRPM8 agonists could offer a more precise approach to pain management with potentially fewer off-target effects compared to the broader activity of this compound.[2][6] The analgesic effects of both this compound and WS-12 have been shown to involve the endogenous opioid system, as their effects can be blocked by the opioid antagonist naloxone.[2][5]
Comparative In Vivo Efficacy: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data from key in vivo studies on the analgesic and anti-inflammatory activities of this compound and its derivatives.
Table 1: In Vivo Anti-Inflammatory Activity of this compound Derivatives
| Compound | Animal Model | Assay | Key Findings |
| This compound | Rat | Carrageenan-induced paw edema | Inhibition of cyclooxygenase (COX) and prostaglandin E2 (PGE2) synthesis, similar to indomethacin.[5] |
| Menthyl Valinate | Mouse | DSS-induced colitis | Outperformed menthol in reducing transcript levels of TNF-α.[1] |
| Menthyl Isoleucinate | Mouse | DSS-induced colitis | Outperformed menthol in reducing transcript levels of TNF-α.[1] |
Table 2: In Vivo Analgesic Activity of this compound and its Derivatives
| Compound | Animal Model | Assay | Key Findings |
| This compound | Mouse | Hot Plate & Acetic Acid Writhing | Produced dose-dependent analgesia; effect blocked by naloxone.[5] |
| WS-12 | Mouse | Hot Plate & Chemical-induced pain | Induced TRPM8-dependent analgesia; effect blocked by naloxone.[2][4] |
| Pulegone | Rat | Inflammatory pain model | Exerted a transient anti-hyperalgesic effect on mechanical and thermal stimuli.[7] |
In Vivo Safety and Toxicity Profile
While the therapeutic potential of this compound derivatives is evident, a thorough assessment of their safety is paramount. Currently, comprehensive in vivo toxicity data for many derivatives is limited. For this compound itself, studies have established a safety profile, with adverse effects generally observed only at high doses. However, the structural modifications that enhance efficacy could potentially alter the toxicological properties of the derivatives. Therefore, further dedicated in vivo safety studies are crucial for the clinical translation of these promising compounds.
Experimental Protocols for Key In Vivo Assays
The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for the replication and validation of these findings.
Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
This widely used model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound derivative) or vehicle is administered, usually orally or intraperitoneally.
-
After a predetermined time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Hot Plate Test (Analgesic Assay)
This method evaluates the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Protocol:
-
Animal Model: Mice are commonly used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered.
-
The latency to the pain response is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates analgesic activity.
Acetic Acid-Induced Writhing Test (Analgesic Assay)
This test is used to screen for peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an irritant.
Protocol:
-
Animal Model: Mice are typically used.
-
Procedure:
-
The test compound or vehicle is administered.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Proposed analgesic signaling pathway of this compound derivatives.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The available evidence strongly suggests that the chemical modification of this compound can lead to derivatives with significantly enhanced in vivo efficacy. Menthyl esters like menthyl valinate and isoleucinate represent a novel class of anti-inflammatory agents with a distinct mechanism of action, while selective TRPM8 agonists such as WS-12 offer a targeted approach to analgesia.
However, to fully realize the therapeutic potential of these derivatives, further research is imperative. Comprehensive in vivo studies providing direct, quantitative comparisons of a wider range of derivatives against both the parent compound and established clinical alternatives are needed. Furthermore, rigorous in vivo safety and toxicity assessments are essential to ensure a favorable risk-benefit profile for any new candidate moving towards clinical development. This comparative guide serves as a foundation for researchers to identify the most promising avenues for future investigation in the exciting field of this compound-based therapeutics.
References
- 1. news-medical.net [news-medical.net]
- 2. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRPM8 is the principal mediator of menthol-induced analgesia of acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Menthol and Icilin in TRPM8 Channel Activation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between TRPM8 channel activators is paramount for targeted therapeutic design. This guide provides an objective comparison of two prominent TRPM8 agonists, (-)-menthol and icilin, supported by experimental data to elucidate their distinct mechanisms of action.
The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as a principal sensor of cold temperatures.[1][2][3] Beyond its thermal sensitivity, TRPM8 can be activated by chemical agonists, most notably the naturally occurring this compound and the synthetic super-cooling agent icilin.[1][2][3] While both compounds elicit a cooling sensation through TRPM8 activation, their molecular interactions and the resulting channel gating are fundamentally different, leading to significant variations in their pharmacological profiles.
Quantitative Comparison of Agonist Potency
The potency of this compound and icilin in activating the TRPM8 channel has been quantified through various experimental paradigms, primarily intracellular calcium influx assays and electrophysiological recordings. The half-maximal effective concentration (EC50) values consistently demonstrate that icilin is a significantly more potent agonist than this compound.
| Agonist | Assay Type | Cell Line | EC50 Value | Reference |
| This compound | Calcium Imaging (Fura-2) | CHO | 101 ± 13 µM | [1] |
| Calcium Imaging (Fluo-4) | HEK293 (rat TRPM8) | 107 ± 8 µM | [4] | |
| Electrophysiology (Whole-cell) | Xenopus oocytes | 196 ± 22 µM | [5] | |
| Electrophysiology (Whole-cell) | HEK293 (mouse TRPM8) | 62.64 ± 1.2 µM | [6] | |
| Icilin | Calcium Imaging (Fura-2) | CHO | 125 ± 30 nM | [1] |
| Calcium Imaging (Fluo-4) | HEK293 (rat TRPM8) | 554 ± 12 nM | [4] | |
| Calcium Imaging (Fluo-4) | HEK293 (human TRPM8) | 526 ± 24 nM | [4] |
Differential Mechanisms of TRPM8 Activation
Experimental evidence strongly suggests that this compound and icilin activate the TRPM8 channel through distinct mechanisms. A key differentiating factor is the influence of intracellular pH and the requirement of intracellular calcium.
The activation of TRPM8 by icilin and cold is modulated by intracellular pH, whereas this compound's activity remains unaffected by changes in pH.[1][2][7][8][9][10][11] Specifically, intracellular acidification inhibits icilin-induced responses, while alkalinization potentiates them.[1][9] This suggests that the binding site or the conformational changes induced by icilin are sensitive to protonation, unlike those associated with this compound.
Furthermore, icilin's ability to activate TRPM8 is dependent on the presence of intracellular calcium, a characteristic not shared by this compound.[5][12] In calcium-free conditions, icilin fails to activate the channel, indicating that calcium may act as a co-agonist with icilin.[5][12]
Responses to this compound develop rapidly, while those to icilin exhibit a noticeable latency.[1] Additionally, icilin-evoked currents tend to desensitize completely, whereas the desensitization of currents elicited by this compound is more variable.
Both agonists can sensitize the channel to cold, shifting the temperature threshold for activation to warmer temperatures.[1][2][8]
The signaling pathways for TRPM8 activation by both compounds are also influenced by phosphatidylinositol 4,5-bisphosphate (PIP2), which is known to be an essential regulator of TRPM8 channel function.[13]
Experimental Protocols
Intracellular Calcium Imaging
This method assesses TRPM8 channel activation by measuring the increase in intracellular calcium concentration upon agonist application.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the TRPM8 channel cDNA.
-
Cells are plated in 96-well black-walled plates and cultured overnight.
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM) or Fluo-4 AM, in a physiological buffer for approximately 60 minutes at room temperature.[1]
Agonist Application and Data Acquisition:
-
After dye loading, cells are washed with the buffer.
-
The plate is placed in a fluorescence microplate reader (e.g., Flexstation).
-
Baseline fluorescence is recorded before the addition of varying concentrations of this compound or icilin.
-
Fluorescence is monitored over time to measure the change in intracellular calcium concentration. Data is typically presented as the ratio of fluorescence at two excitation wavelengths for Fura-2 or the change in fluorescence intensity for Fluo-4.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPM8 channels in the cell membrane.
Cell Preparation:
-
Transfected CHO or HEK293 cells are grown on glass coverslips.
Recording Setup:
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against a single cell.
-
A gentle suction is applied to rupture the cell membrane, establishing a "whole-cell" configuration that allows for the control of the cell's membrane potential and the measurement of ionic currents.
Data Acquisition:
-
The membrane potential is held at a constant value (e.g., -60 mV).
-
This compound or icilin is applied to the cell via the superfusion system.
-
The resulting inward currents are recorded using an amplifier and digitized for analysis. The amplitude and characteristics of the current provide direct information about channel activation.
Visualizing the Pathways
To better illustrate the distinct activation mechanisms and experimental workflows, the following diagrams are provided.
Caption: Distinct activation pathways of TRPM8 by this compound and icilin.
References
- 1. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]
- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 7. [PDF] TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC vs. GC-MS for the Enantioselective Analysis of Menthol Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of menthol isomers is critical for quality control, formulation development, and ensuring the desired therapeutic or sensory effects. Menthol possesses eight stereoisomers, with (-)-menthol being the most desired for its characteristic cooling properties. This guide provides an objective comparison of two powerful analytical techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the enantioselective analysis of menthol isomers, supported by experimental data and detailed methodologies.
At a Glance: Chiral HPLC vs. GC-MS for Menthol Isomer Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid chiral stationary phase. | Separation based on the volatility and differential partitioning of analytes between a gaseous mobile phase and a solid chiral stationary phase, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or amenable to derivatization to increase volatility. |
| Derivatization | Often not required for menthol, allowing for direct analysis.[1][2] | Can be performed to improve peak shape and resolution, but direct analysis on chiral columns is common for menthol. |
| Resolution | Excellent resolution of enantiomers can be achieved with appropriate chiral stationary phases. A resolution of 2.84 has been reported for menthol enantiomers using an amylose-based CSP.[1][3] | High-efficiency capillary columns provide excellent resolution. Tandem column systems can achieve baseline separation of all eight menthol isomers.[4][5] |
| Sensitivity | Generally lower for non-chromophoric compounds like menthol when using universal detectors like Refractive Index (RI). LOD and LOQ for menthol have been reported as 0.76 µg/mL and 2.31 µg/mL, respectively.[6] The sensitivity is noted to be 1-2 orders of magnitude lower than GC methods.[4][7] | High sensitivity, especially with Selected Ion Monitoring (SIM). A limit of quantification (LOQ) as low as 23.0–72.9 μg/L has been achieved for all eight menthol isomers.[5][8] |
| Analysis Time | Can range from several minutes to over an hour depending on the complexity of the isomer mixture and the column used.[4] | Typically offers faster analysis times for volatile compounds like menthol, often under 30 minutes.[4] |
| Key Advantages | Direct analysis without derivatization, versatility in mobile phase composition. | High sensitivity and selectivity, structural information from mass spectra, and high resolving power, especially with tandem or multidimensional GC. |
| Key Disadvantages | Lower sensitivity for non-UV absorbing compounds, potentially longer analysis times. | Potential for co-elution in complex matrices, requirement for analyte volatility.[9] |
Experimental Workflows
The general experimental workflows for the enantioselective analysis of menthol isomers by Chiral HPLC and GC-MS are depicted below. A key distinction lies in the sample introduction and the state of the mobile phase.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
A significant challenge in the HPLC analysis of menthol is its lack of a strong UV-absorbing chromophore, making detection with standard UV-Vis detectors inefficient.[10] Therefore, universal detectors like Refractive Index (RI) or specific detectors such as an optical rotation detector are often employed.[1][3] The separation of all eight menthol isomers typically requires a two-step approach: first separating the diastereomeric pairs on an achiral column, followed by the enantiomeric separation of each pair on a chiral stationary phase (CSP).[10]
Protocol for Enantioseparation of Menthol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Optical Rotation (OR) detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase (e.g., Chiralpak AD).[1][3]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol, with the ratio optimized for the best separation (e.g., 98:2, v/v).[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Column Temperature: Controlled, for instance, at 25°C.
-
Sample Preparation: A stock solution of the menthol isomer mixture is prepared at a concentration of 1 mg/mL in the mobile phase. The sample solution should be filtered through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile compounds like menthol. The use of a chiral capillary column is essential for the separation of enantiomers. For complex mixtures containing all eight menthol isomers, a tandem column approach can provide baseline separation.[5][8]
Protocol for Enantioseparation of Menthol Isomers:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.
-
Chiral Capillary Column: A tandem system of two different chiral columns can be used, for example, a heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin column followed by a 2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin column.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation. For example, starting at 60°C, holding for 2 minutes, then ramping up to 220°C at a rate of 5°C/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Sample Preparation: Samples are typically dissolved in a volatile solvent like ethanol or hexane to a concentration of approximately 1 mg/mL.
Quantitative Data Comparison
| Parameter | Chiral HPLC | GC-MS |
| Resolution (Rs) | > 2.8 for enantiomeric pairs on an amylose-based CSP.[1][3] | Baseline separation of all 8 isomers achievable with tandem columns.[5][8] |
| Limit of Detection (LOD) | ~0.76 µg/mL (for menthol, not isomer specific, with RI detector).[6] | Typically in the low µg/L range. |
| Limit of Quantification (LOQ) | ~2.31 µg/mL (for menthol, not isomer specific, with RI detector).[6] | 23.0–72.9 μg/L for the eight menthol isomers.[5][8] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Analysis Time | ~15-30 minutes for a single enantiomeric pair. | ~20-40 minutes for the separation of all eight isomers. |
Logical Relationships in Method Selection
The choice between Chiral HPLC and GC-MS for the enantioselective analysis of menthol isomers depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. HPLC Enantioseparation of Menthol with Non-ultraviolet Detectors and Effect of Chromatographic Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 6. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. coresta.org [coresta.org]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (-)-Menthol and Other Terpenes as Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers a non-invasive alternative to conventional administration routes, bypassing first-pass metabolism and potentially improving patient compliance. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly hinders the penetration of most drugs. Chemical penetration enhancers, particularly terpenes derived from natural sources, have emerged as a promising strategy to reversibly modulate the stratum corneum's barrier function and enhance drug permeation. Among these, (-)-menthol has been extensively studied. This guide provides an objective comparison of the efficacy of this compound with other common terpenes as skin penetration enhancers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Terpene Penetration Enhancement
The efficacy of a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient with the enhancer to that without it. The following tables summarize the enhancement ratios of this compound and other terpenes for various drugs, as determined by in vitro skin permeation studies.
| Drug | Terpene (Concentration) | Skin Model | Enhancement Ratio (ER) | Reference(s) |
| This compound | ||||
| Ondansetron HCl | 8% w/w | Rat Epidermis | 13.06 | [1] |
| Propranolol HCl | 5% w/v | Hairless Mouse | >1 (Significant) | [2] |
| Bulfalin | 5% | Not Specified | 15.3 | [3] |
| Indomethacin | 3% in 40% ethanol | Yucatan Micropig | Significant increase in skin concentration and diffusion rate | [4] |
| Various Drugs | Not Specified | Human, Rat, Mouse, Pig | ER > 30 (for some lipophilic drugs) | [5] |
| d-Limonene | ||||
| Bulfalin | 5% | Not Specified | 22.2 | [3] |
| Ketoprofen | 3% in nanoemulsion | Rat Skin | ~2-fold increase in permeation rate | [6] |
| Felodipine | 5% | Hairless Rat | Asymptotic increase of 1570% in flux | [7] |
| Propranolol HCl | 5% w/v | Hairless Mouse | - | [2] |
| 1,8-Cineole (Eucalyptol) | ||||
| Bulfalin | 5% | Not Specified | 17.1 | [3] |
| Mefenamic Acid | Various in PEG400 | Porcine Ear | Concentration-dependent enhancement | [8] |
| Huperzine A | 1% in microemulsion | Not Specified | 4.58 | [9] |
| α-Terpineol | ||||
| Rofecoxib | 3% w/w in gel | Rat Skin | Up to 3-fold | [10] |
| Huperzine A | 1% in microemulsion | Not Specified | 16.64 | [9] |
| Isosorbide Dinitrate | 5% | Rabbit Skin | Higher than other concentrations | [11] |
| Other Terpenes | ||||
| Anethole (1%) | Valsartan | Rat Skin | 4.4 | [12] |
| Menthone (1%) | Valsartan | Rat Skin | 4.0 | [12] |
| Eugenol (1%) | Valsartan | Rat Skin | 3.0 | [12] |
| Carvacrol (5% w/v) | Propranolol HCl | Hairless Mouse | - | [2] |
| Linalool (5% w/v) | Propranolol HCl | Hairless Mouse | Significant concentration effect | [2] |
| Nerolidol | Itraconazole | Not Specified | ER of 12.97 (F5) and 14.21 (F13) | [13] |
| Carvone | Itraconazole | Not Specified | Lower than Nerolidol | [13] |
| Geraniol | Itraconazole | Not Specified | Lower than Carvone | [13] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for assessing the in vitro permeation of drugs through the skin.
1. Preparation of Skin Membrane:
-
Excised skin (e.g., human cadaver, porcine ear, or rodent skin) is carefully prepared by removing subcutaneous fat and hair.
-
The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
2. Franz Diffusion Cell Assembly:
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline for hydrophilic drugs, or a solution with a solubilizing agent for lipophilic drugs), ensuring no air bubbles are trapped beneath the skin.
-
The receptor medium is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and continuously stirred.
3. Application of Formulation:
-
A precisely measured amount of the test formulation (with and without the terpene enhancer) is applied to the surface of the skin in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.
-
The Enhancement Ratio (ER) is calculated as the ratio of the permeability coefficient with the enhancer to that of the control (without enhancer).
Caption: Workflow for assessing skin penetration enhancers using Franz diffusion cells.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is used to investigate the mechanism of action of penetration enhancers by analyzing their effects on the lipid organization of the stratum corneum.
1. Skin Sample Preparation:
-
Stratum corneum is isolated from the excised skin, often through enzymatic digestion or heat separation.
-
The isolated stratum corneum sheets are mounted on a suitable support.
2. Treatment with Terpenes:
-
The stratum corneum samples are treated with the terpene enhancers (or control vehicle) for a specified period.
3. ATR-FTIR Measurement:
-
The treated stratum corneum sample is placed in direct contact with the ATR crystal of the FTIR spectrometer.
-
Infrared spectra are recorded over a specific wavenumber range (typically 4000-650 cm⁻¹).
4. Spectral Analysis:
-
The positions and shapes of specific absorption bands related to the stratum corneum lipids are analyzed. Key peaks include the C-H symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching vibrations of the lipid acyl chains.
-
A shift of these peaks to higher wavenumbers indicates a fluidization or disordering of the lipid bilayers, suggesting a disruption of the stratum corneum's barrier function.
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which terpenes, including this compound, enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum. These lipophilic molecules partition into the intercellular lipid domains, leading to an increase in their fluidity. This fluidization of the lipid bilayers creates more permeable pathways for drugs to diffuse through the stratum corneum.
Caption: Biophysical interaction of terpenes with stratum corneum lipids.
Conclusion
The selection of an appropriate terpene as a skin penetration enhancer depends on various factors, including the physicochemical properties of the drug and the desired enhancement effect. While this compound is a well-established and effective enhancer, other terpenes such as d-limonene, 1,8-cineole, and α-terpineol have demonstrated comparable or even superior efficacy for certain drugs. The primary mechanism of action for these terpenes involves the fluidization of the stratum corneum lipids, thereby reducing the barrier to drug permeation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different terpenes to optimize transdermal drug delivery systems.
References
- 1. Penetration-enhancing effect of ethanolic solution of menthol on transdermal permeation of ondansetron hydrochloride across rat epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of menthol and related terpenes on the percutaneous absorption of propranolol across excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of skin permeation enhancement by 3-l-menthoxypropane-1,2-diol and l-menthol: the permeation of indomethacin and antipyrine through Yucatan micropig skin and changes in infrared spectra and X-ray diffraction patterns of stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Skin penetration enhancement of mefenamic acid by ethanol and 1,8-cineole can be explained by the 'pull' effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. The application of anethole, menthone, and eugenol in transdermal penetration of valsartan: Enhancement and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Activation of TRPM8 by Menthol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Menthol, the familiar cooling agent, exists as eight different stereoisomers due to its three chiral centers. These stereoisomers, while identical in atomic composition, exhibit significant variations in their ability to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, the primary sensor for cold temperatures in mammals. This guide provides an objective comparison of the performance of various menthol stereoisomers in activating TRPM8, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of TRPM8 Activation
The potency and efficacy of different menthol stereoisomers in activating TRPM8 have been quantified using electrophysiological techniques. The following tables summarize key parameters such as the half-maximal effective concentration (EC50), dissociation constant (Kd), and a measure of gating efficacy (L), providing a clear comparison of their activity at both positive and negative membrane potentials.
Table 1: TRPM8 Activation Parameters at +80 mV
| Stereoisomer | EC50 (µM) | Kd (µM) | L |
| (-)-menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 |
| (+)-menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 |
| (+)-isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 |
| (+)-neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 |
| (+)-neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[1][2]
Table 2: TRPM8 Activation Parameters at -80 mV
| Stereoisomer | EC50 (µM) | Kd (µM) | L |
| This compound | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |
| (+)-menthol | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |
| (+)-isomenthol | 1146.00 ± 117.0 | 1291.01 ± 131.8 | 0.77 ± 0.01 |
| (+)-neomenthol | 2118.00 ± 290.0 | 2244.17 ± 307.2 | 0.53 ± 0.01 |
| (+)-neoisomenthol | 1341.00 ± 158.0 | 1459.22 ± 171.9 | 0.69 ± 0.01 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[1][2]
These data clearly demonstrate that this compound is the most potent activator of TRPM8, exhibiting the lowest EC50 and Kd values at both membrane potentials.[1][2] The other stereoisomers are significantly less potent, with their concentration-dependent activation curves shifted to higher concentrations.[1][2] Notably, the differences in potency are more pronounced at the more physiologically relevant negative membrane potential (-80 mV).[1]
Experimental Protocols
The quantitative data presented above were primarily obtained through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents flowing through TRPM8 channels in response to the application of menthol stereoisomers.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the concentration-dependent activation of TRPM8 channels by different menthol stereoisomers at controlled membrane voltages.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured and transiently transfected with plasmids encoding for murine TRPM8.[2]
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 18-24 hours after transfection.[2]
-
Patch pipettes with a resistance of 4-6 MΩ are used.[3]
-
The cells are held at a constant membrane potential (e.g., +80 mV or -80 mV) to study voltage-dependent effects.[1][2]
-
The recording temperature is maintained at approximately 25°C.[1][2]
-
-
Ligand Application: Solutions containing various concentrations of the menthol stereoisomers are perfused onto the cells.[1][2]
-
Data Acquisition and Analysis:
-
The resulting ion currents are recorded using an amplifier and appropriate software.[2]
-
Concentration-response curves are generated by plotting the current amplitude against the ligand concentration.[4]
-
These curves are then fitted with the Hill equation to determine the EC50 values.
-
The dissociation constant (Kd) and a parameter representing the channel's gating capability (L) are calculated from the EC50 and the maximum open probability (Po_max).[1][2] The relationship is described by the equation: EC50 = Kd / (1 + L).[1][2]
-
Signaling Pathway and Molecular Interactions
The activation of TRPM8 by menthol stereoisomers initiates a signaling cascade that ultimately leads to the sensation of cold. The differential activation by various stereoisomers is attributed to differences in their binding affinity and efficacy in inducing the necessary conformational changes in the channel protein.
Studies involving thermodynamic mutant cycle analysis and molecular docking have provided insights into the specific interactions between menthol stereoisomers and the TRPM8 channel.[1][5] It is proposed that the hydroxyl and isopropyl groups of the menthol molecule play crucial roles in binding. Specifically, the hydroxyl group is thought to interact with the S3 helix, while the isopropyl group interacts with the S4 helix of the TRPM8 channel.[1][5] The different spatial orientations of these functional groups in the various stereoisomers lead to distinct binding configurations and, consequently, differential activation of the channel.[1][5]
References
- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gαq Sensitizes TRPM8 to Inhibition by PI(4,5)P2 Depletion upon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of menthol isomer distributions in commercial products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of menthol isomer distributions in various commercial products, supported by experimental data and detailed analytical methodologies. The analysis of menthol isomers is critical for quality control, understanding physiological effects, and product formulation, given that the eight stereoisomers of menthol possess distinct sensory and biological properties.
Quantitative Analysis of Menthol Isomers in Commercial Products
The distribution of menthol isomers varies significantly between natural sources and synthetic production. Natural menthol, primarily isolated from Mentha arvensis (cornmint) and Mentha piperita (peppermint) oils, is predominantly composed of (-)-menthol.[1][2] Synthetic menthol, on the other hand, can be a racemic mixture of (+)- and this compound or be produced as the pure this compound isomer.[1][2] This difference in isomeric composition is a key indicator of the menthol source in commercial products.
The following table summarizes the quantitative distribution of key menthol isomers in a selection of commercial product categories. The data reveals a general trend of higher this compound content in products claiming natural origins, while the presence of (+)-menthol often suggests the use of synthetic menthol.
| Product Category | Product Example | This compound (%) | (+)-Menthol (%) | Other Isomers | Analytical Method | Reference |
| Oral Care | Mouthwash A | Not specified | Detected (indicative of synthetic) | Not specified | GC with Chiral Column | [3] |
| Mouthwash B | Approx. 50% | Approx. 50% | Not specified | GC with Chiral Column | [3] | |
| Toothpaste | High | Low/Undetected | Neomenthol, Isomenthone | Not specified | [4] | |
| Confectionery | Candy | Dominant | Trace levels | Detected | GC-MS with Tandem Chiral Columns | [5] |
| Chewing Gum | High | Low/Undetected | Menthone, Menthyl Acetate | Not specified | [6][7] | |
| Pharmaceuticals | Syrup Formulations | High | Not specified | Not specified | RP-HPLC with RI Detector | [8][9] |
| Drugs (general) | Dominant | Trace levels | Detected | GC-MS with Tandem Chiral Columns | [5] | |
| Cosmetics | After-shave Lotion | Not specified | Detected (indicative of synthetic) | Not specified | GC with Chiral Column | [3] |
| Natural Oils | Peppermint Oil | ~35-65% | Not Detectable | Menthone, Isomenthone, Menthofuran, Neomenthol | GCxGC-TOFMS | [4][10] |
| Tobacco Products | Menthol Cigarettes | >97.9% | Trace levels | Detected | GC-MS with Tandem Chiral Columns | [11] |
Experimental Protocols for Menthol Isomer Analysis
The accurate quantification of menthol isomers requires chiral separation techniques due to the stereochemical nature of the compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.
Gas Chromatography (GC) Method
Gas chromatography with a chiral capillary column is a robust method for separating and quantifying menthol isomers.[1][2]
Sample Preparation: Minimal sample preparation is typically required.[1] Solid samples like candies or gums may need to be dissolved in a suitable solvent, such as methylene chloride, followed by filtration. Liquid samples like mouthwash or lotions can often be diluted directly.[3]
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Capillary Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-BetaDEXsm), is essential for separating the enantiomers.[10] For complex mixtures, tandem chiral capillary columns can be used to resolve all eight optical isomers.[5][11]
GC Conditions (Example):
-
Injector Temperature: 220°C
-
Carrier Gas: Helium at a constant flow rate of 1.4 mL/min
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 220°C at 5°C/min and held for 5 minutes.[10]
-
Detector: Mass Spectrometer operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is another powerful technique for the analysis of menthol isomers, particularly when coupled with a chiral stationary phase. A significant challenge with HPLC is the detection of menthol, as it lacks a strong UV-absorbing chromophore.[12] This is often overcome by using a Refractive Index (RI) detector.[9][12]
Sample Preparation: Samples are typically dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[12]
Instrumentation:
-
HPLC System: With a pump, injector, and a column oven.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective for enantioseparation.[12]
-
Detector: Refractive Index (RI) Detector.
HPLC Conditions (Example for analysis of total menthol in a pharmaceutical syrup):
-
Column: Inertsil ODS 3V (4.6mm × 250mm, 5µm)
-
Mobile Phase: Water:Methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in menthol isomer analysis and its primary physiological effect, the following diagrams are provided.
The primary cooling sensation induced by menthol is mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel found in sensory neurons. This compound is the most potent activator of TRPM8, leading to a greater cooling perception compared to other isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sbblgroup.com [sbblgroup.com]
- 5. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. EP0690678A4 - Mint flavored chewing-gum having reduced bitterness and methods for making same - Google Patents [patents.google.com]
- 8. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. coresta.org [coresta.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for (-)-Menthol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (-)-Menthol is a critical aspect of laboratory operations. As a compound that can cause skin and serious eye irritation, adherence to established disposal protocols is essential to protect personnel and prevent environmental contamination.[1][2] This guide provides detailed, step-by-step procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals.
Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous or non-hazardous according to U.S. Environmental Protection Agency (EPA) guidelines (40 CFR Part 261.3) and must also consult state and local regulations to ensure full compliance.[3][4]
Hazard and Environmental Data
Proper disposal methods are informed by the substance's physical, chemical, and toxicological properties. The following table summarizes key data for this compound.
| Data Point | Classification / Value | Significance | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Informs the need for personal protective equipment (PPE) and highlights risks of direct contact. | [1][2] |
| RCRA Status | Not listed under RCRA P- or U-Series. However, it must be evaluated as a potential hazardous waste. | Mandates disposal as hazardous waste unless determined otherwise by a waste generator's assessment. | [3][4] |
| Aquatic Toxicity (Acute) | LC50 (fish, 96h): 15.6 mg/LEC50 (daphnia, 48h): 26.6 mg/LErC50 (algae, 72h): 21.4 mg/L | Indicates that the substance can be harmful to aquatic life, underscoring the importance of preventing its release into waterways. | [5][6] |
| Bioaccumulation | Bioaccumulative potential is low (BCF: ≥0.5 – ≤15). | The substance is not expected to significantly accumulate in organisms. | [6][7] |
| Persistence | Readily biodegradable. | While it can be broken down in the environment, improper disposal can still cause acute harm. | [5][8] |
Experimental Protocols for Disposal and Spill Management
The following protocols provide detailed methodologies for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
Protocol 1: Standard Disposal of this compound Waste
This procedure outlines the steps for disposing of surplus, non-recyclable, or contaminated solid this compound.
-
Waste Characterization : Treat all surplus, expired, or contaminated this compound as hazardous waste.[2][6] Do not dispose of it in standard trash or down the drain.[1][2]
-
Personal Protective Equipment (PPE) : Before handling the waste, put on appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[9][10]
-
Waste Container : Place the this compound waste into a suitable, clean, and dry container that can be securely closed.[8] Whenever possible, leave the chemical in its original container.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.
-
Storage : Store the sealed waste container in a designated, well-ventilated, cool, and dry secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Professional Disposal : Arrange for waste collection by contacting a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[4][11] Disposal may involve incineration in a chemical incinerator or removal to a licensed chemical destruction facility.[11][12]
Protocol 2: Spill Cleanup and Disposal
This protocol details the procedure for managing accidental spills of this compound.
-
Ensure Safety : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[8] Avoid breathing in dust.
-
Containment : Prevent the spill from spreading or entering drains or waterways.[8] If contamination of drains occurs, notify emergency services or your EHS department immediately.
-
Cleanup :
-
For Dry Spills : Carefully sweep up, shovel, or vacuum the spilled material.[3] Use methods that avoid generating dust.
-
For Wet Spills/Solutions : Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
-
Collection : Place all collected spill residue and contaminated absorbent materials into a clean, dry, sealable, and clearly labeled container for disposal.
-
Decontamination : Wash the spill area thoroughly with soap and water, collecting the cleaning water and any contaminated materials for disposal as hazardous waste.[9]
-
Disposal : Dispose of the sealed container of spill residue as hazardous waste, following the steps outlined in Protocol 1.
Protocol 3: Empty Container Disposal
Empty containers that held this compound must be decontaminated before disposal to ensure no hazardous residue remains.
-
Initial Emptying : Ensure the container is as empty as possible, with only minimal residue remaining.
-
Decontamination (Triple Rinsing) : Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.[13][14]
-
Rinsate Collection : Collect all rinsate from the cleaning process. This rinsate must be treated and disposed of as hazardous chemical waste.[14]
-
Label Removal : Completely remove or deface the original chemical label on the container to prevent misidentification.[13][14]
-
Final Disposal :
-
Once properly decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[13]
-
Alternatively, some procedures recommend puncturing the container to prevent reuse and disposing of it in an authorized landfill. Always confirm the appropriate final step with your institution's EHS office.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. carlroth.com [carlroth.com]
- 3. lewisu.edu [lewisu.edu]
- 4. fishersci.com [fishersci.com]
- 5. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. astechireland.ie [astechireland.ie]
- 8. indenta.com [indenta.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. download.basf.com [download.basf.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. otago.ac.nz [otago.ac.nz]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Menthorol
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (-)-Menthol. Adherence to these procedures is critical for minimizing risks and fostering a secure and productive laboratory setting.
This compound, a common compound in pharmaceutical and consumer products, is a combustible solid that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory tract irritation.[2][3][4] Understanding and implementing proper handling and disposal techniques is therefore a necessity for all personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5] A lab coat or chemical-resistant apron should also be worn. | For nitrile rubber gloves, a minimum thickness of >0.11 mm is recommended, with some sources suggesting 0.4 mm for prolonged contact, providing a breakthrough time of >480 minutes.[5][6][7] Gloves should be inspected for integrity before each use. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[3] | If dust is generated or ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[3] Follow OSHA respirator regulations in 29 CFR 1910.134.[3][4] |
Occupational Exposure Limits for Particulates (as a general guideline):
| Organization | Exposure Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) - Inhalable Particles | 10 mg/m³ |
| ECHA | Derived No-Effect Level (DNEL) - Inhalation (Chronic) | 66.28 mg/m³[3] |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
1. Pre-Handling Procedures:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for dust generation or splashing.
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents for the experiment.
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or generating dust.[3]
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.
2. Handling this compound:
-
Don PPE: Put on the appropriate PPE as determined by the risk assessment, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Dispensing: Carefully weigh or measure the required amount of this compound. Avoid creating dust. If working with crystals, handle them gently.
-
Dissolving: When dissolving this compound, add it slowly to the solvent to avoid splashing. If heating is required, do so in a controlled manner using a heating mantle or water bath.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Waste Disposal: Dispose of all this compound waste and contaminated materials as hazardous waste in a clearly labeled, sealed container.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
PPE Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination.[6] Remove lab coat and other PPE.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Unused this compound: Unused or surplus this compound should be disposed of as hazardous chemical waste.[8] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, paper towels, and empty containers, should be considered contaminated. Place these items in a designated, sealed hazardous waste container.[6][8]
-
Waste Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Ensure that the waste container is properly labeled with the contents.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 3. carlroth.com [carlroth.com]
- 4. lewisu.edu [lewisu.edu]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. download.basf.com [download.basf.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
